Product packaging for 6-Hydroxyquinoline-4-carboxylic acid(Cat. No.:CAS No. 4312-44-1)

6-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B3028965
CAS No.: 4312-44-1
M. Wt: 189.17
InChI Key: UVKYGKPXDDWMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxyquinoline-4-carboxylic acid (CAS 4312-44-1) is a heterocyclic organic compound of significant interest in scientific research due to its versatile chemical structure, which combines a quinoline ring system with both a hydroxyl and a carboxylic acid functional group . This multifunctional nature makes it a valuable building block in organic synthesis and a key scaffold in pharmaceutical development, where it has been explored for its antimicrobial, anticancer, and anti-inflammatory properties . The compound is also an important ligand in coordination chemistry, where its ability to form stable complexes with metal ions is leveraged in the development of luminescent materials, catalysts, and metal-organic frameworks (MOFs) for applications in gas storage and separation . A common and efficient synthetic route to access quinoline-4-carboxylic acids like this compound is the Pfitzinger synthesis, which involves the reaction of isatin with a ketone in the presence of a base . This compound exhibits calculated physical properties including a density of 1.5±0.1 g/cm³ and a boiling point of 426.7±25.0 °C at 760 mmHg . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B3028965 6-Hydroxyquinoline-4-carboxylic acid CAS No. 4312-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYGKPXDDWMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10786984
Record name 6-Hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-44-1
Record name 6-Hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characterization of 6-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

Foreword: A Multifaceted Approach to Molecular Characterization

In the realm of drug discovery and materials science, the precise and thorough characterization of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and physical properties dictate its behavior, reactivity, and potential utility. This compound, a heterocyclic compound of significant interest, serves as a quintessential example of a molecule requiring a multi-technique approach for comprehensive analysis. As a potential pharmacological intermediate, its characterization is not merely an academic exercise but a critical step in the quality control and development pipeline.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from the molecule's fundamental identity to the dynamic, hands-on protocols required to verify its structure and purity. As your guide, I will not only present the "what" and "how" but also the "why"—grounding each experimental choice in the principles of analytical chemistry and field-proven experience. Every protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in characterizing any compound is to establish its fundamental properties. These data points serve as the primary identifiers and predict the compound's behavior in various environments.

Molecular Structure and Identifiers

This compound (CAS No: 4312-44-1) is a derivative of quinoline, a heterocyclic aromatic compound.[1][2] Its structure is characterized by a quinoline core with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 4.[1] This specific arrangement of functional groups is critical to its chemical reactivity and biological potential.

Summary of Physicochemical Data

For ease of reference, the core physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4312-44-1[2][3]
Molecular Formula C₁₀H₇NO₃[2][4]
Molecular Weight 189.17 g/mol [2][4]
IUPAC Name This compound[2]
Synonyms Xanthoquinic acid, 6-hydroxy-4-quinolinecarboxylic acid[3][5]
Appearance Brown powder / solid[6]
Boiling Point 175.6 °C (Predicted)[4]
Solubility Soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF); expected to be soluble in alkaline aqueous solutions.[1]
SMILES C1=CC2=NC=CC(=C2C=C1O)C(=O)O[2][4]
InChIKey UVKYGKPXDDWMIV-UHFFFAOYSA-N[2][3]
Acid-Base Properties: A Tale of Three Functional Groups

The pKa values of a molecule are paramount, governing its solubility, membrane permeability, and receptor-binding interactions. This compound is an amphoteric molecule with three ionizable groups: the quinoline nitrogen, the carboxylic acid, and the phenolic hydroxyl group.

  • Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring is basic. The pKa of the parent quinoline is approximately 4.9.[7] This nitrogen will be protonated at acidic pH.

  • Phenolic Hydroxyl (Weakly Acidic): The -OH group at position 6 is a weak acid. For the parent 6-hydroxyquinoline, two pKa values are reported: 5.15 and 8.90, corresponding to the protonated quinoline nitrogen and the phenolic proton, respectively.[8][9]

Integrated Analysis: The molecule will exhibit complex acid-base behavior. The carboxylic acid is the most acidic site, followed by the phenolic hydroxyl group. The quinoline nitrogen is the primary basic center. This profile is crucial for designing extraction, purification (e.g., HPLC mobile phase selection), and formulation strategies.

Part 2: A Practical Guide to Analytical Characterization

The following sections provide detailed, field-tested protocols for the comprehensive characterization of this compound. The workflow is designed to first confirm the molecular structure and then quantify its purity.

G cluster_0 Structural Confirmation cluster_1 Purity & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC Purity Analysis NMR->HPLC Proceed if Structure is Confirmed IR FT-IR Spectroscopy IR->HPLC Proceed if Structure is Confirmed UV UV-Vis Spectroscopy UV->HPLC Proceed if Structure is Confirmed TLC TLC Spot Test HPLC->TLC Method Transfer Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal For Pure Lots Final Fully Characterized Compound HPLC->Final Thermal->Final Raw_Material Raw Material (this compound) Raw_Material->NMR Identity Verification Raw_Material->IR Identity Verification Raw_Material->UV Identity Verification

Caption: Overall workflow for the physicochemical characterization of the target compound.

Spectroscopic Analysis Protocols

Spectroscopy provides an unambiguous fingerprint of the molecule's structure.

  • Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The extended conjugated system of the quinoline ring is expected to produce strong absorbance in the UV region (200-400 nm).[9] The position of the maximum absorbance (λmax) is sensitive to substituents and solvent polarity, providing valuable, albeit non-specific, structural information.[10]

  • Protocol:

    • Solvent Selection: Prepare a stock solution in a UV-transparent solvent. Methanol or ethanol are suitable choices.

    • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 100 mL of the chosen solvent to create a 10 µg/mL solution.

    • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Blanking: Use the pure solvent as a blank to zero the instrument.

    • Spectral Acquisition: Scan the sample from 400 nm down to 200 nm.

    • Data Analysis: Identify the λmax values. For quinoline derivatives, multiple peaks are expected. The carboxylic acid moiety typically shows a maximum below 250 nm.[10]

  • Expertise & Causality: FT-IR is indispensable for confirming the presence of key functional groups. The spectrum provides direct evidence for the O-H, C=O, C-O, and aromatic moieties, validating the gross structure of the molecule.

  • Protocol (KBr Pellet Method):

    • Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Analysis: Correlate the observed absorption bands with the expected functional groups.

G Struct This compound Structure Bands O-H Stretch (Carboxylic Acid) O-H Stretch (Phenol) Aromatic C-H Stretch C=O Stretch (Carboxylic Acid) Aromatic C=C Stretch C-O Stretch Ranges ~3300-2500 cm⁻¹ (very broad) ~3500-3200 cm⁻¹ (broad) ~3100-3000 cm⁻¹ (sharp) ~1760-1690 cm⁻¹ (strong) ~1600-1450 cm⁻¹ (multiple) ~1320-1210 cm⁻¹ Bands->Ranges Correlates to IR Bands

Caption: Key functional groups and their expected IR absorption frequencies.[11]

  • Expertise & Causality: NMR is the most powerful technique for definitive structure elucidation. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Protocol:

    • Solvent Selection: Use a deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice due to its ability to dissolve polar compounds and exchange with labile protons (from -OH and -COOH), which can be observed.

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

      • Expected Signals: Look for distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The acidic protons of the -COOH and -OH groups will appear as broad singlets at a downfield chemical shift, which can be confirmed by a D₂O exchange experiment.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

      • Expected Signals: Expect 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). Aromatic carbons will resonate between ~110-150 ppm.

    • Advanced Experiments (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to unambiguously assign all proton and carbon signals, providing definitive structural proof.

Chromatographic Purity Assessment
  • Expertise & Causality: While spectroscopy confirms identity, chromatography quantifies purity. HPLC is the gold standard for determining the percentage purity of a main component and detecting trace-level impurities.

  • Protocol (HPLC Method Development):

    • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for this type of aromatic acid.

    • Mobile Phase Preparation:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical screening gradient might be 5% to 95% Solvent B over 20 minutes.

    • Detection: Use a UV detector set at one of the λmax values determined previously (e.g., 254 nm is a common choice for aromatic compounds). A Photo Diode Array (PDA) detector is highly recommended as it provides UV spectra for each peak, helping to distinguish impurities from the main peak.

    • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B).

    • Analysis and Integration: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Part 3: Synthesis and Safety Considerations

Synthesis Overview

Understanding the synthetic route provides insight into potential impurities. While various methods exist for quinoline synthesis, a plausible route for this compound involves the Pfitzinger reaction, starting from 5-Hydroxyisatin.[1] This context is vital for the analytical scientist, who must consider potential side-products or unreacted starting materials during method development.

Safety and Handling

Trustworthiness in science begins with safety. This compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling Recommendations:

    • Always handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place, sealed from moisture.[3]

Conclusion

The is a systematic process that builds a complete molecular profile. It begins with establishing its fundamental identity and physical constants, proceeds through rigorous spectroscopic confirmation of its structure, and culminates in the chromatographic quantification of its purity. Each step, from selecting an NMR solvent to designing an HPLC gradient, is a deliberate choice rooted in chemical principles. By following this integrated and logical workflow, researchers and drug development professionals can ensure the quality and integrity of their material, establishing a foundation of trust upon which groundbreaking science is built.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxyquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and practicalities of spectroscopic analysis for this class of compounds.

Introduction: The Structural Elucidation of a Key Heterocycle

This compound (C₁₀H₇NO₃, Molar Mass: 189.17 g/mol ) is a heterocyclic compound featuring a quinoline core substituted with both a hydroxyl and a carboxylic acid group.[1][2][3] This unique combination of functionalities imparts specific chemical and physical properties that are of great interest in the development of new therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is the bedrock of any such research, and for this, a multi-pronged spectroscopic approach is indispensable. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted values and the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

1. Sample Preparation:

  • Due to the presence of both acidic (carboxylic acid) and phenolic (hydroxyl) protons, and the relatively low solubility in non-polar solvents, a polar, aprotic deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. This will allow for the observation of the exchangeable protons.

  • Prepare a ~5-10 mg/mL solution of this compound in DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

2. ¹H NMR Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • To confirm the identity of exchangeable protons (OH and COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the OH and COOH protons will broaden or disappear.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans will be required compared to ¹H NMR.

Workflow for NMR Data Acquisition and Analysis:

Caption: A streamlined workflow for NMR analysis.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHThe carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield.
~10.0br s1HOHThe phenolic proton will also be a broad singlet, typically appearing in this region in DMSO-d₆.
~8.8d1HH2This proton is adjacent to the nitrogen atom and is deshielded. It will likely appear as a doublet due to coupling with H3.
~8.2d1HH5This proton is in the ortho position to the hydroxyl group and will be a doublet.
~7.8s1HH3This proton is a singlet as it has no adjacent protons to couple with.
~7.5dd1HH7This proton will be a doublet of doublets due to coupling with H5 and H8.
~7.3d1HH8This proton will appear as a doublet due to coupling with H7.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carboxylic acid carbonyl carbon is highly deshielded.
~158C6The carbon bearing the hydroxyl group will be significantly deshielded.
~148C8aA quaternary carbon in the aromatic system.
~145C2The carbon adjacent to the nitrogen is deshielded.
~138C4The carbon bearing the carboxylic acid group.
~128C4aA quaternary carbon in the aromatic system.
~125C5Aromatic CH.
~122C7Aromatic CH.
~118C3Aromatic CH.
~110C8Aromatic CH.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like this compound, two common methods for IR analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).

1. KBr Pellet Method:

  • Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer for analysis.

2. Attenuated Total Reflectance (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum directly. This method is non-destructive and requires minimal sample preparation.

Workflow for IR Data Acquisition:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Choose Method: KBr Pellet or ATR B Grind with KBr & Press Pellet A->B KBr C Place on ATR Crystal A->C ATR D Acquire Spectrum B->D C->D E Identify Characteristic Bands D->E

Caption: Decision workflow for IR sample preparation and analysis.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid (H-bonded)
~3200Broad, MediumO-H stretchPhenol
~1700StrongC=O stretchCarboxylic Acid
1620-1450Medium-StrongC=C and C=N stretchAromatic/Quinoline Ring
~1300MediumC-O stretchCarboxylic Acid/Phenol
1200-1000MediumC-O stretchPhenol
900-675StrongC-H bendAromatic (out-of-plane)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

2. Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

  • In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and provide further structural information.

Predicted Mass Spectrometry Data
IonPredicted m/z (Monoisotopic)Rationale
[M+H]⁺190.0499Protonation of the quinoline nitrogen is the most likely site.
[M-H]⁻188.0353Deprotonation of the carboxylic acid is the most favorable.
[M+Na]⁺212.0318Formation of a sodium adduct is common in ESI.

Predicted Fragmentation Pattern (from [M+H]⁺):

  • Loss of H₂O (m/z 172.0393): Dehydration from the carboxylic acid and a ring proton.

  • Loss of CO (m/z 162.0550): Decarbonylation is a common fragmentation pathway for aromatic carboxylic acids.

  • Loss of COOH (m/z 145.0550): Loss of the carboxylic acid radical.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While the data presented here is based on established spectroscopic principles and data from analogous structures, it provides a robust framework for the identification and structural confirmation of this important molecule. As with all analytical work, comparison with an authenticated reference standard is the ultimate confirmation of identity. This guide serves as a detailed roadmap for researchers embarking on the synthesis and characterization of this and related quinoline derivatives, fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline-4-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is a key pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols to support researchers in their drug discovery and development endeavors. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1].

This document will delve into the primary synthetic pathways, offering a rationale for experimental choices, and provide a thorough guide to the analytical techniques used to confirm the structure and purity of the final compound.

Synthesis Methodologies

The synthesis of quinoline-4-carboxylic acids can be achieved through several established name reactions in organic chemistry. For this compound, the Doebner reaction and the Pfitzinger reaction represent the most plausible and versatile approaches.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids[2][3][4]. This method is particularly advantageous due to the wide availability of substituted anilines and aldehydes, allowing for the creation of a diverse library of quinoline derivatives[5].

Causality Behind Experimental Choices:

The selection of 4-aminophenol as the aniline starting material directly introduces the desired hydroxyl group at the 6-position of the quinoline ring. Formaldehyde is the simplest aldehyde and is used to form the C2-C3 bond of the quinoline ring. Pyruvic acid provides the carboxylic acid moiety at the 4-position. The reaction is typically catalyzed by an acid, which facilitates the initial imine formation and subsequent cyclization steps.

Proposed Synthetic Pathway via the Doebner Reaction:

Doebner Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-Aminophenol 4-Aminophenol Reaction_Vessel One-Pot Reaction (Acid Catalyst, Heat) 4-Aminophenol->Reaction_Vessel Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: General workflow for the Doebner synthesis of this compound.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1 equivalent), pyruvic acid (1 equivalent), and a suitable solvent such as ethanol.

  • Addition of Reagents: Slowly add formaldehyde (1 equivalent, typically as a 37% aqueous solution) to the stirred mixture.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the precipitated solid and wash with cold ethanol or water to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

The Pfitzinger Reaction: An Alternative Route from Isatin Derivatives

The Pfitzinger reaction provides an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base[6]. For the synthesis of our target molecule, 5-hydroxyisatin would be the required starting material.

Causality Behind Experimental Choices:

The Pfitzinger reaction is initiated by the base-catalyzed ring-opening of the isatin to form an isatinic acid intermediate. This intermediate then condenses with a carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. The choice of the carbonyl compound determines the substituent at the 2-position of the quinoline ring. Using a simple carbonyl compound like acetone would result in a 2-methyl-substituted quinoline. To obtain the unsubstituted C2 position, a compound like pyruvic acid can be used, which decarboxylates under the reaction conditions.

Proposed Synthetic Pathway via the Pfitzinger Reaction:

Pfitzinger Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Product 5-Hydroxyisatin 5-Hydroxyisatin Reaction_Vessel Base-Catalyzed Condensation & Cyclization 5-Hydroxyisatin->Reaction_Vessel Carbonyl_Compound Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl_Compound->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: General workflow for the Pfitzinger synthesis of this compound.

Detailed Experimental Protocol (Representative):

  • Base Solution: Prepare a solution of a strong base, such as potassium hydroxide, in ethanol or water in a round-bottom flask.

  • Isatin Ring Opening: Add 5-hydroxyisatin (1 equivalent) to the basic solution and stir until the isatin dissolves and the ring has opened to form the corresponding isatinate.

  • Addition of Carbonyl Compound: To this solution, add the carbonyl compound (e.g., pyruvic acid, 1 equivalent).

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with water.

  • Purification: Acidify the aqueous solution with an acid like acetic acid or hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
CAS Number 4312-44-1
Appearance Expected to be a solid
Melting Point Data not consistently available
Solubility Soluble in organic solvents like DMSO and DMF, and in alkaline aqueous solutions[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.

  • Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling between adjacent protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and temperature.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically > δ 10 ppm).

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-6) will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches[8].

  • O-H Stretch (Phenol): A broad band around 3400-3200 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹[8].

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Phenol and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (189.17 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragmentation may involve the loss of small molecules such as H₂O (from the hydroxyl and carboxylic acid groups), CO₂, and HCN.

Experimental Workflow for Characterization:

Characterization Workflow cluster_0 Analytical Techniques Synthesized_Product Crude this compound Purification Purification (Recrystallization) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity_Analysis

Caption: A typical workflow for the purification and characterization of synthesized this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. While comprehensive toxicity data is not available, it is advisable to treat it as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for this compound. The Doebner and Pfitzinger reactions offer versatile and reliable methods for its synthesis. A thorough analytical approach, combining NMR, IR, and mass spectrometry, is crucial for the unambiguous identification and purity assessment of the final product. The information provided herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds for pharmaceutical applications.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 6-Hydroxyquinoline-4-carboxylic acid (6-HQC). While specific biological data for 6-HQC is limited, its chemical structure as a quinoline derivative suggests a high potential for a range of pharmacological activities. Quinoline scaffolds are prevalent in compounds with demonstrated antibacterial, antimalarial, and anticancer effects.[1] This guide, therefore, presents a tiered, logic-driven screening cascade designed to systematically elucidate the biological potential of 6-HQC. We will proceed from broad-spectrum primary screens to more focused secondary and mechanistic assays, providing the scientific rationale and detailed protocols for each stage. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar novel chemical entities.

Introduction to this compound: A Compound of Interest

This compound (CAS: 4312-44-1; Molecular Formula: C₁₀H₇NO₃) is a heterocyclic aromatic organic compound.[1][2] Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The key functional groups that likely dictate its biological activity are the hydroxyl (-OH) group at position 6 and the carboxylic acid (-COOH) group at position 4.[1] These moieties can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules, and the planar quinoline ring system can engage in π-stacking and intercalation with DNA.[1]

While 6-HQC is primarily utilized as a research chemical and an intermediate in organic synthesis, the broader family of quinoline derivatives has a rich history in medicine.[1][3] For instance, the antimalarial drug chloroquine is a quinoline derivative, and the fluoroquinolone antibiotics, a critical class of antibacterial agents, are based on a related 4-quinolone scaffold.[4] Furthermore, recent research has highlighted the potential of quinoline-4-carboxylic acid derivatives as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), and as inducers of apoptosis in cancer cells.[5][6][7] This precedent provides a strong rationale for a thorough investigation into the biological activities of 6-HQC.

A Tiered Strategy for Biological Activity Screening

A systematic and resource-efficient approach to screening is paramount. We propose a three-tiered strategy, beginning with broad, high-throughput screens to identify potential areas of activity, followed by more specific assays to confirm and characterize these activities, and finally, mechanistic studies to elucidate the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Mechanistic & Pathway Analysis A Cytotoxicity Screening (e.g., MTT Assay) C Apoptosis vs. Necrosis Assays A->C E Cell Cycle Analysis A->E B Antimicrobial Screening (e.g., Broth Microdilution) D Enzyme Inhibition Assays (e.g., DHODH, Kinases) B->D F Lysosomal Membrane Permeability C->F G Western Blotting for Signaling Proteins C->G H In Vivo Model Studies D->H E->G G->H

Figure 1: A proposed tiered screening workflow for 6-HQC.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and determine if 6-HQC exhibits any general cytotoxic or antimicrobial activity.

General Cytotoxicity Screening against Cancer Cell Lines
  • Scientific Rationale: Many quinoline derivatives have demonstrated anticancer properties.[4][5] A primary screen against a panel of diverse cancer cell lines is a cost-effective method to identify potential antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

  • Experimental Protocol: MTT Assay

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT116, HepG2, A549) in their recommended media until they reach logarithmic growth phase.

    • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 6-HQC in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Broad-Spectrum Antimicrobial Screening
  • Scientific Rationale: The quinoline scaffold is the basis for several classes of antibiotics.[3][4] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, can quickly reveal any antimicrobial potential. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Microorganism Preparation: Inoculate a fresh culture of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and incubate until they reach the mid-logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

    • Compound Preparation: Prepare a 2-fold serial dilution of 6-HQC in the broth medium in a 96-well plate.

    • Inoculation: Add the prepared inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (broth only), and an inoculum control (broth with microorganisms).

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Assay Purpose Organisms/Cell Lines Key Parameter
MTT Assay Assess general cytotoxicityPanel of cancer cell lines (e.g., HCT116, HepG2)IC₅₀
Broth Microdilution Determine antimicrobial activityS. aureus, E. coli, C. albicansMIC

Table 1: Summary of Tier 1 Primary Screening Assays.

Tier 2: Secondary and Confirmatory Assays

If Tier 1 screening reveals promising activity, Tier 2 assays are employed to confirm these findings and begin to explore the mechanism.

Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
  • Scientific Rationale: If 6-HQC shows cytotoxic activity, it is crucial to determine whether it induces a programmed form of cell death (apoptosis) or a more inflammatory, unregulated death (necrosis). Apoptosis is often a desirable outcome for anticancer agents. The Annexin V/Propidium Iodide (PI) assay can distinguish between these states.

  • Experimental Protocol: Annexin V/PI Flow Cytometry

    • Cell Treatment: Treat the cancer cell line that was most sensitive in the MTT assay with 6-HQC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Target-Based Screening: Enzyme Inhibition Assays
  • Scientific Rationale: Based on literature for related compounds, specific enzymes can be hypothesized as potential targets.[6] For example, Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in pyrimidine biosynthesis and a target for some quinoline-4-carboxylic acids.[6] A direct enzymatic assay can confirm if 6-HQC inhibits this or other relevant enzymes.

  • Experimental Protocol: DHODH Inhibition Assay (Example)

    • Reagents: Obtain recombinant human DHODH, dihydroorotate, and a suitable electron acceptor like 2,6-dichloroindophenol (DCIP).

    • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of 6-HQC, and the DHODH enzyme. Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate Reaction: Add dihydroorotate and DCIP to start the reaction.

    • Kinetic Measurement: Measure the decrease in absorbance of DCIP over time at 600 nm. The rate of this decrease is proportional to the DHODH activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of 6-HQC and determine the IC₅₀ value.

Tier 3: Mechanistic and Pathway Analysis

Positive results in Tier 2 warrant a deeper investigation into the specific molecular pathways affected by 6-HQC.

Investigating Lysosomal Integrity

  • Scientific Rationale: Some quinoline derivatives have been shown to impair lysosome function, which can trigger apoptosis.[5] Lysosomal membrane permeabilization (LMP) is a key event in this process. LysoTracker Green is a fluorescent dye that accumulates in acidic compartments like lysosomes. A decrease in its fluorescence indicates a loss of lysosomal integrity.

G cluster_workflow Lysosomal Membrane Permeability Assay Workflow A Treat cells with 6-HQC B Stain with LysoTracker Green (LTG) A->B C Collect cells and rinse with PBS B->C D Measure cellular LTG fluorescence via flow cytometry C->D E Analyze data: Decreased fluorescence indicates LMP D->E

Figure 2: Workflow for assessing lysosomal membrane permeability (LMP).

  • Experimental Protocol: LysoTracker Staining for LMP

    • Cell Treatment: Treat cells with 6-HQC for a specified time (e.g., 7 hours).[5]

    • Staining: Add 100 nM LysoTracker Green to the cell culture medium and incubate for 30 minutes.[5]

    • Cell Collection: Collect the cells and rinse thoroughly with PBS.[5]

    • Flow Cytometry: Measure the intensity of cellular fluorescence using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates LMP.[5]

Probing Key Signaling Pathways with Western Blotting
  • Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins involved in pathways of interest, such as apoptosis or cell cycle regulation. For example, if apoptosis is induced, one could examine the cleavage of caspase-9 and PARP, which are hallmark events.[5]

  • Experimental Protocol: Western Blot Analysis

    • Protein Extraction: Treat cells with 6-HQC, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-9, cleaved PARP, p21, cyclin D1).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This guide outlines a logical and comprehensive screening cascade for elucidating the biological activities of this compound. By progressing from broad phenotypic screens to specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this compound. The inherent bioactivity of the quinoline scaffold provides a strong foundation for this exploration.[1][3] Positive findings from this in vitro screening cascade would provide a strong rationale for advancing 6-HQC or optimized analogues into preclinical in vivo models for further evaluation.

References

An In-depth Technical Guide to the Synthesis and Properties of 6-Hydroxyquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-hydroxyquinoline-4-carboxylic acid and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core synthetic strategies, explores the significant biological activities of this scaffold, and offers insights into the rationale behind key experimental choices.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This heterocyclic motif, consisting of a benzene ring fused to a pyridine ring, is found in drugs with antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1] The 4-carboxylic acid substituent is a key feature in many of these compounds, often playing a crucial role in their mechanism of action, for instance, by interacting with biological targets like enzymes or receptors.[3]

The addition of a hydroxyl group at the 6-position of the quinoline-4-carboxylic acid core introduces a site for further functionalization and can significantly modulate the molecule's physicochemical and biological properties. This compound (CAS 4312-44-1) itself serves as a valuable intermediate in the synthesis of more complex molecules.[4] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows for a variety of chemical modifications, such as esterification, amidation, and etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

This guide will focus on the primary synthetic routes to this compound and its analogs, their key properties, and their established and potential applications in the pharmaceutical sciences.

Synthetic Methodologies for the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. For the synthesis of 4-hydroxyquinoline and 4-quinolone derivatives, which are tautomers of each other, the Gould-Jacobs and Conrad-Limpach reactions are particularly relevant. For the direct synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is a powerful tool.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives.[5][6][7] The reaction proceeds in a multi-step sequence, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[6] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline core.[5][7]

The causality behind this reaction sequence lies in the initial formation of a stable anilidomethylenemalonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization, which requires significant thermal energy, often necessitating high-boiling point solvents or microwave irradiation to proceed efficiently.[6] The regioselectivity of the cyclization can be influenced by both steric and electronic factors of substituents on the aniline starting material.[8]

Gould_Jacobs_Reaction Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate QuinolineEster 4-Hydroxy-3-carboethoxyquinoline Intermediate1->QuinolineEster Heat (>250°C) (Thermal Cyclization) QuinolineAcid 4-Hydroxyquinoline-3-carboxylic acid QuinolineEster->QuinolineAcid NaOH, H2O (Hydrolysis) FinalProduct 4-Hydroxyquinoline QuinolineAcid->FinalProduct Heat (Decarboxylation)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 4-quinolones from anilines and β-ketoesters.[9][10] This two-step procedure begins with the formation of an enamine from the aniline and the β-ketoester. The second step involves a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline product.[9] The use of high-boiling, inert solvents like mineral oil or diphenyl ether can improve the yield of the cyclization step.[8][11]

A key consideration in this synthesis is the reaction temperature, which can dictate the regioselectivity. Under kinetic control (lower temperatures), the reaction favors the formation of 4-quinolones. However, at higher temperatures (thermodynamic control), the Knorr quinoline synthesis can occur, leading to the formation of 2-hydroxyquinolines.[10]

Conrad_Limpach_Synthesis Aniline Aniline SchiffBase Schiff Base / Enamine Aniline->SchiffBase + β-Ketoester (Condensation) BetaKetoester β-Ketoester Hydroxyquinoline 4-Hydroxyquinoline SchiffBase->Hydroxyquinoline High Temperature (~250°C) (Cyclization)

Caption: A generalized workflow for the Conrad-Limpach synthesis.

The Pfitzinger Reaction: A Direct Route to this compound

The Pfitzinger reaction is a highly effective method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] For the synthesis of this compound, the logical starting material would be 5-hydroxyisatin.

The mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound (e.g., pyruvic acid) to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

Experimental Protocols

Protocol: Synthesis of this compound via the Pfitzinger Reaction

This protocol is a representative example based on the principles of the Pfitzinger reaction.[1][4]

Materials:

  • 5-Hydroxyisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this basic solution, add 5-hydroxyisatin and pyruvic acid.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Properties of this compound and Its Derivatives

Physicochemical Properties

This compound is a solid at room temperature.[4] Its functional groups, a hydroxyl and a carboxylic acid, dictate its chemical reactivity and solubility. It is expected to be soluble in alkaline solutions and some organic solvents.[4]

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[12]
Molecular Weight189.17 g/mol [12]
Physical FormSolid
Purity>95% (typical)[13]
Storage2-8°C, sealed in dry conditions[13]
Biological and Pharmacological Properties

The quinoline-4-carboxylic acid scaffold is a cornerstone of many biologically active compounds. While this compound itself is primarily a research intermediate, its derivatives have been investigated for a range of therapeutic applications.[4]

  • Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as potential cytotoxic agents.[14] Some analogs have shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.[3]

  • Antimicrobial Activity: The quinoline core is famous for its antibacterial properties, with the fluoroquinolones being a major class of antibiotics.[14] Derivatives of quinoline-4-carboxylic acid have been shown to possess antimicrobial effects against various bacteria and fungi.[2][15]

  • Enzyme Inhibition: Besides DHODH, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of other enzymes, such as alkaline phosphatases.[16]

  • Antioxidant Activity: Certain 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have been synthesized and shown to possess antioxidant properties.[17]

The presence of the 6-hydroxyl group offers a point for creating derivatives that can potentially enhance binding to biological targets or improve pharmacokinetic properties.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. Its synthesis can be achieved through established methods like the Pfitzinger reaction, providing a direct route to this versatile scaffold. The inherent biological potential of the quinoline-4-carboxylic acid core, combined with the opportunities for functionalization at the 6-hydroxy position, makes this class of compounds a continued area of interest for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives and the exploration of their efficacy against a wider range of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions.

References

A Guide to the Pfitzinger Reaction: Mechanism and Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of quinoline-4-carboxylic acids from isatin and α-methylene carbonyl compounds.[1][2][3] These quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including antibacterial, antitumor, and antiviral properties.[1][4][5] This technical guide offers an in-depth exploration of the Pfitzinger reaction mechanism, focusing on the synthesis of 6-Hydroxyquinoline-4-carboxylic acid, a key intermediate for drug development. We will dissect the causal factors behind each mechanistic step, provide a field-proven experimental protocol, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pfitzinger Reaction

Discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger (or Pfitzinger-Borsche) reaction is the condensation of isatin (or its derivatives) with a carbonyl compound containing an active α-methylene group in the presence of a strong base.[2][3][4] The reaction's primary value lies in its ability to construct the quinoline-4-carboxylic acid core in a single, efficient operation.[5] This is particularly significant as this structural motif is central to the bioactivity of many therapeutic agents.[3]

The synthesis of this compound serves as an exemplary case study. The introduction of a hydroxyl group at the 6-position of the quinoline ring can significantly modulate the molecule's pharmacological profile, making it a valuable target for further functionalization and drug discovery campaigns. This guide elucidates the chemical logic underpinning its synthesis via this classic named reaction.

The Core Reaction Mechanism: A Step-by-Step Analysis

The Pfitzinger reaction proceeds through a well-defined sequence of base-catalyzed transformations. Understanding the causality of each step is critical for optimizing reaction conditions and adapting the methodology to various substrates. The mechanism is generally accepted to involve ring opening, condensation, cyclization, and dehydration.[1][2][4]

Step 1: Base-Catalyzed Ring Opening of the Isatin Substrate

The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6][7] The hydroxide ion acts as a nucleophile, attacking the electrophilic C2-carbonyl group of the isatin ring. This leads to the hydrolytic cleavage of the internal amide bond (a lactam), opening the five-membered ring to form a keto-acid salt intermediate, known as an isatinate.[1][2] This step is often visually indicated by a color change in the reaction mixture, for instance, from orange to pale yellow.[1]

  • Expert Insight: The use of a concentrated base is crucial. It not only catalyzes the initial ring-opening but also facilitates the subsequent condensation and cyclization steps by generating the necessary anionic intermediates. The isatinate intermediate is rarely isolated and is generated in situ for the next stage.[2]

Step 2 & 3: Condensation and Tautomerization to Form the Enamine

The aniline moiety of the isatinate intermediate, now a free amino group, condenses with the carbonyl group of the α-methylene reactant (e.g., a ketone or aldehyde). This acid-base catalyzed reaction forms an imine, commonly known as a Schiff base.[1][8] The imine then undergoes tautomerization to its more stable enamine form.[1][2]

  • Expert Insight: The enamine is the key nucleophile for the subsequent ring-closing step. Its formation is a critical equilibrium that sets the stage for the intramolecular cyclization.

Step 4 & 5: Intramolecular Cyclization and Dehydration

The enamine, possessing a nucleophilic α-carbon, executes an intramolecular attack on the keto-carbonyl group of the original isatinate backbone.[2] This step is effectively an intramolecular Claisen-like condensation.[1][8] The resulting cyclic intermediate readily eliminates a molecule of water (dehydration) to restore aromaticity, yielding the final, stable quinoline-4-carboxylic acid product.[1][2]

The overall mechanistic flow is visualized below.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Step 1: Ring Opening cluster_condensation Step 2 & 3: Condensation & Tautomerization cluster_cyclization Step 4 & 5: Cyclization & Aromatization Isatin Isatin Derivative (e.g., 5-Hydroxyisatin) Isatinate Isatinate Intermediate (Keto-acid) Isatin->Isatinate Hydrolysis Base Strong Base (e.g., KOH) Base->Isatin Imine Imine (Schiff Base) Isatinate->Imine Condensation Carbonyl α-Methylene Carbonyl Compound Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Attack Product Quinoline-4-carboxylic Acid (e.g., this compound) Cyclized->Product Dehydration (-H₂O)

Caption: The Pfitzinger reaction mechanism proceeds via base-catalyzed ring opening, condensation to an enamine, and subsequent intramolecular cyclization and dehydration to form the aromatic quinoline product.

Experimental Protocol: Synthesis of this compound

This section provides a representative, field-tested protocol for the synthesis of a this compound derivative. The specific reactants for the title compound are 5-hydroxyisatin and an appropriate α-methylene carbonyl compound, such as pyruvic acid . The use of pyruvic acid typically yields a 2-methyl substituted quinoline. Obtaining the unsubstituted analog may require alternative synthons or subsequent modification, but this protocol outlines the core Pfitzinger methodology.

Materials and Reagents
Reagent/MaterialSpecificationRole
5-Hydroxyisatin98% PurityQuinoline precursor
Pyruvic Acid98% Purityα-Methylene reactant
Potassium Hydroxide (KOH)Pellets, 85%+Base Catalyst
Ethanol95% or AbsoluteSolvent
Glacial Acetic Acid99.7%+Acid for precipitation
Diethyl EtherACS GradeExtraction solvent
Deionized WaterHigh PuritySolvent/Washing
Standard GlasswareRound-bottom flask, reflux condenser, etc.Reaction Vessel
Filtration ApparatusBüchner funnel, filter paperProduct Isolation
Step-by-Step Methodology
  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.[1] Caution: This dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

  • Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 5-hydroxyisatin (e.g., 0.07 mol). Stir the mixture at room temperature for 30-45 minutes. A distinct color change should be observed as the potassium isatinate intermediate forms.[1]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of pyruvic acid dropwise to the reaction mixture using a dropping funnel.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[1][5] The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation of the potassium salt.[1]

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Dissolve the residue in a minimal amount of cold water.

    • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted carbonyl compound and other neutral organic impurities.[9]

    • Carefully acidify the aqueous layer with glacial acetic acid, with stirring, until the pH is approximately 4-5. The target product, this compound, will precipitate out of the solution as a solid.[9]

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]

    • Wash the solid cake with cold deionized water to remove inorganic salts.

    • Dry the product in a vacuum oven.

    • If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[1]

Experimental Workflow Diagram

Workflow A 1. Prepare 33% KOH in Ethanol B 2. Add 5-Hydroxyisatin (Stir 30-45 min) A->B C 3. Add Pyruvic Acid (Dropwise) B->C D 4. Reflux (12-24 hours) C->D E 5. Cool & Remove Solvent D->E F 6. Dissolve in H₂O & Wash with Ether E->F G 7. Acidify with Acetic Acid to pH 4-5 F->G H 8. Filter & Wash Solid with Cold H₂O G->H I 9. Dry & Recrystallize (if needed) H->I

Caption: A standardized workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, from reagent preparation to final product purification.

Conclusion and Outlook

The Pfitzinger reaction remains a highly efficient and indispensable tool in synthetic organic and medicinal chemistry.[1] Its reliability in constructing the quinoline-4-carboxylic acid scaffold from readily available starting materials is unparalleled. The synthesis of this compound highlights the reaction's applicability to functionalized substrates, opening avenues for the development of novel therapeutic agents. By understanding the intricate mechanistic details and optimizing the experimental protocol, researchers can effectively leverage this powerful reaction to advance drug discovery and development programs.

References

The Doebner Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids from Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the various synthetic routes to this privileged heterocycle, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile pathway to quinoline-4-carboxylic acids.[3][4] This technical guide provides an in-depth exploration of the Doebner reaction, intended for researchers, scientists, and professionals in drug development. We will dissect the reaction mechanism, elucidate the causal factors influencing experimental outcomes, present detailed protocols for both classical and modified procedures, and discuss the reaction's scope, limitations, and strategic applications in contemporary drug discovery.

Introduction: The Strategic Importance of the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.[5] The core value of this reaction lies in its convergent nature, assembling a complex heterocyclic system from simple, readily available starting materials. The resulting quinoline-4-carboxylic acid moiety is a prevalent feature in numerous pharmaceuticals, demonstrating a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][6] This makes the Doebner reaction a highly relevant and powerful tool in the arsenal of the medicinal chemist.

While fundamentally effective, the classical Doebner reaction can be hampered by certain limitations, most notably reduced yields when employing anilines bearing electron-withdrawing groups.[5] This has spurred significant research into optimizing reaction conditions and developing modified protocols to broaden the substrate scope and enhance efficiency, a topic we will explore in detail.[5]

Mechanistic Pathways: A Tale of Two Possibilities

The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed in the literature.[3] Both pathways converge on a key aniline derivative intermediate, but differ in the initial condensation step.

Pathway A: The Schiff Base Route

This proposed mechanism begins with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[5] Concurrently, pyruvic acid undergoes tautomerization to its enol form. The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base in a Michael-type addition. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to form a dihydroquinoline intermediate.[5] The final step is an oxidation of the dihydroquinoline to the aromatic quinoline-4-carboxylic acid.[5]

Pathway B: The Aldol Condensation Route

An alternative mechanism posits that the initial step is an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid.[3] This is followed by a Michael addition of the aniline to the unsaturated system.[3] From this point, the pathway mirrors the Schiff base route, proceeding through intramolecular cyclization, dehydration, and oxidation to yield the final product.[3]

The following diagram illustrates the more commonly accepted Schiff base pathway:

Doebner_Mechanism Reactants Aniline + Aldehyde Schiff_Base Schiff Base (N-Arylimine) Reactants->Schiff_Base - H₂O Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Michael_Adduct Michael Adduct Schiff_Base->Michael_Adduct Enol->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction via the Schiff base intermediate.

A critical aspect of the final oxidation step is the role of the oxidizing agent. In many cases, a second molecule of the Schiff base, formed from the aniline and aldehyde, can act as a hydrogen acceptor, being reduced in the process.[5] This "hydrogen-transfer" concept is key to understanding and optimizing the reaction, particularly for challenging substrates.[7]

Experimental Protocols and Methodologies

The success of a Doebner reaction is highly dependent on the choice of catalyst, solvent, and temperature. Here, we provide a general workflow and a detailed protocol for a modified Doebner reaction that has shown efficacy for a broad range of anilines.

General Experimental Workflow

The Doebner reaction is a one-pot, three-component synthesis, which simplifies the experimental setup.[1] The general procedure involves the sequential or simultaneous mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, often in the presence of an acid catalyst. The mixture is then heated for a defined period, followed by work-up and purification of the product.

Doebner_Workflow Setup 1. Reaction Setup (Aniline, Aldehyde, Catalyst, Solvent) Heating 2. Initial Heating Setup->Heating Addition 3. Addition of Pyruvic Acid Heating->Addition Reaction 4. Continued Reaction Addition->Reaction Workup 5. Work-up (Quench, Extraction, Washing) Reaction->Workup Purification 6. Isolation & Purification (Crystallization/Chromatography) Workup->Purification

Caption: General workflow of the Doebner reaction.

Detailed Protocol: Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a reported hydrogen-transfer method that has proven effective for anilines with both electron-donating and electron-withdrawing groups.[1][7] The use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran (BF₃·THF) is crucial for this modified procedure.[7][8]

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Pyruvic acid (1.0 eq)

  • BF₃·OEt₂ or BF₃·THF (0.5 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equiv).[1]

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[1]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.[1]

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Separate the aqueous layer and extract it with EtOAc.

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired quinoline-4-carboxylic acid.

Substrate Scope and Limitations

The Doebner reaction is applicable to a wide range of anilines and aldehydes.

  • Anilines: Both electron-rich and electron-poor anilines can be used. However, classical conditions often lead to lower yields with anilines bearing strong electron-withdrawing groups due to their decreased nucleophilicity.[5] The modified hydrogen-transfer protocol significantly improves yields for these challenging substrates.[7]

  • Aldehydes: A variety of aromatic and aliphatic aldehydes are suitable reaction partners.[5]

Limitations:

  • Steric Hindrance: Highly substituted anilines or bulky aldehydes may lead to lower yields.

  • Side Reactions: In some cases, side reactions can occur. For instance, with 2-chloro-5-aminopyridine, cyclization may occur at the amino group instead of the aromatic ring, leading to a pyrrolidine derivative.[3]

Comparative Data and Optimization

The choice of reaction conditions can dramatically impact the yield and reaction time. Recent advancements have focused on greener and more efficient protocols.

CatalystSolventTemperature (°C)TimeYield (%)Notes
NoneEthanolReflux24hLowClassical conditions, often low yield for electron-deficient anilines.[8]
H₂NSO₃HAqueous--LowAnother classical condition with limitations.[8]
BF₃·THFAcetonitrile6521hGood to ExcellentEffective for a broad range of anilines, including electron-deficient ones.[7][8]
p-TSAWater/Ethylene Glycol503h~85%An eco-friendly approach with shorter reaction times.[9]
Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid ChlorideSolvent-free-12-30 min84-93%A recent development using a heterogeneous catalyst under solvent-free conditions.[10]

Application in Drug Discovery: A Case Study of STAT3 Inhibition

The quinoline-4-carboxylic acid core is a key pharmacophore in many drug candidates. A notable application is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation and survival.[1]

YHO-1701, a potent and orally bioavailable small molecule inhibitor of STAT3, is a quinoline-4-carboxylic acid derivative that can be synthesized via a Doebner-like three-component reaction.[1] It functions by binding to the SH2 domain of the STAT3 monomer, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[1]

STAT3_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Quinoline-4-carboxylic acid derivative (e.g., YHO-1701) Inhibitor->STAT3_dimer Inhibition of Dimerization

Caption: STAT3 signaling pathway and its inhibition by a quinoline derivative.

Conclusion and Future Outlook

The Doebner reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and adaptable method for constructing the medicinally important quinoline-4-carboxylic acid scaffold. While classical protocols have limitations, modern advancements, particularly the development of hydrogen-transfer modifications and the use of novel catalytic systems, have significantly expanded its utility. The ongoing pursuit of greener, more efficient, and scalable methodologies will undoubtedly continue to enhance the power of the Doebner reaction, solidifying its role in the synthesis of next-generation therapeutics.

References

starting materials for 6-Hydroxyquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, it serves as a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1] The strategic selection of starting materials is paramount to achieving an efficient and high-yield synthesis of this target molecule. This guide provides a detailed examination of the primary synthetic routes, focusing on the critical starting materials, the rationale behind their selection, and the mechanistic principles that govern the transformations. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of substituted quinolines is a well-established field with several named reactions providing pathways to the core heterocyclic structure. For the specific preparation of this compound, two routes stand out for their directness and adaptability:

  • The Gould-Jacobs Reaction: This is the most prominent and widely applicable method for synthesizing 4-hydroxyquinoline-3-carboxylic esters, which are direct precursors to the target molecule.[2][3][4] It involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

  • The Pfitzinger Reaction: This alternative route offers a convergent synthesis starting from a substituted isatin and a carbonyl compound.[1][5] It is particularly useful for generating quinoline-4-carboxylic acids directly.

Other classical methods like the Combes, Doebner-von Miller, or Skraup syntheses are less suitable for this specific target as they are designed to produce different substitution patterns (e.g., 2,4-disubstituted or unsubstituted quinolines) and would require more complex or less accessible starting materials to yield the desired 6-hydroxy-4-carboxylic acid structure.[6][7][8][9]

Primary Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is the preferred method due to its reliability and the commercial availability of the requisite starting materials. The overall transformation builds the quinoline ring system from two key components.

Core Starting Materials
  • 4-Aminophenol (p-Aminophenol): This substituted aniline serves as the foundational block, providing the benzene ring and the nitrogen atom for the quinoline core.

    • Chemical Structure: C₆H₇NO

    • Rationale for Selection: The crucial feature of 4-aminophenol is the hydroxyl (-OH) group located at the para position (C4) relative to the amino (-NH₂) group.[10] This specific arrangement ensures that after cyclization, the hydroxyl group will be positioned at the C6 position of the final quinoline product. The amino group acts as the initial nucleophile, attacking the malonic ester derivative to initiate the sequence. 4-Aminophenol is an inexpensive, readily available commodity chemical.[10]

  • Diethyl Ethoxymethylenemalonate (DEEM): This dicarbonyl compound is the second critical component, providing the atoms that will form the pyridine ring of the quinoline system.

    • Chemical Structure: C₁₀H₁₆O₅

    • Rationale for Selection: DEEM is an ideal three-carbon synthon for this synthesis.[11] The ethoxymethylene group (=CH-OEt) provides a reactive electrophilic site for the initial nucleophilic attack by the aniline. The two ester groups (-COOEt) are essential; one participates in the cyclization to form the 4-oxo (or 4-hydroxy) tautomer, and the other becomes the precursor to the final 4-carboxylic acid group after hydrolysis.[3][12] DEEM can be synthesized by reacting diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalyst like zinc chloride.[13][14]

Visualizing the Gould-Jacobs Pathway

Gould_Jacobs_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 4-Aminophenol I1 Anilidomethylenemalonate Intermediate R1->I1 Condensation (-EtOH) R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->I1 I2 Ethyl 6-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate I1->I2 Thermal Cyclization (~250°C, -EtOH) P1 6-Hydroxyquinoline- 4-carboxylic acid I2->P1 Saponification (NaOH) then Acidification (HCl) Pfitzinger_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 5-Hydroxyisatin I1 Isatoic Acid Intermediate R1->I1 Base (e.g., KOH) Ring Opening R2 Pyruvic Acid I2 Condensation Adduct R2->I2 I1->I2 Condensation P1 6-Hydroxyquinoline- 4-carboxylic acid I2->P1 Cyclization & Dehydration

References

chemical reactivity of the hydroxyl and carboxylic acid groups in 6-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of a Privileged Scaffold

6-Hydroxyquinoline-4-carboxylic acid is a fascinating heterocyclic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid, planar structure is adorned with two key functional groups—a phenolic hydroxyl group and a carboxylic acid—whose reactivity is intricately modulated by the electronic properties of the fused quinoline ring system. The quinoline core itself presents a unique electronic dichotomy: the benzene ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic interplay governs the acidity, nucleophilicity, and overall chemical behavior of the hydroxyl and carboxylic acid moieties, making a thorough understanding of their reactivity paramount for successful application in synthesis and drug design.

This guide provides an in-depth exploration of the chemical reactivity of the hydroxyl and carboxylic acid groups in this compound, offering field-proven insights into their behavior and detailed protocols for their synthetic manipulation.

Electronic Architecture and its Influence on Reactivity

The reactivity of the hydroxyl and carboxylic acid groups in this compound is not merely the sum of their individual properties. The quinoline nucleus exerts a profound influence through a combination of inductive and resonance effects.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and acts as an electron-withdrawing group, decreasing the electron density of the entire ring system, particularly at positions 2 and 4.[1] This effect lowers the pKa of the carboxylic acid at position 4, making it a stronger acid than a typical benzoic acid.

  • The Benzene Ring: Conversely, the benzene portion of the quinoline is more electron-rich than the pyridine ring and is the primary site for electrophilic aromatic substitution, which typically occurs at positions 5 and 8.[2][3]

  • The Hydroxyl Group: The hydroxyl group at position 6 is an electron-donating group through resonance, increasing the electron density of the benzene ring. This has a modest effect on the acidity of the distant carboxylic acid but significantly influences the nucleophilicity of the hydroxyl group itself and the aromatic ring.

This intricate electronic balance dictates which functional group will react under specific conditions and provides opportunities for selective chemical transformations.

Acidity and Deprotonation: A Tale of Two Protons

Functional GroupTypical pKa RangeExpected pKa in this compoundRationale
Carboxylic Acid4-5[4][5]~3.5 - 4.5The electron-withdrawing nature of the quinoline ring system stabilizes the carboxylate anion, increasing acidity.[6]
Phenolic Hydroxyl~10[4][5]~9 - 10The quinoline ring has a less pronounced effect on the distal hydroxyl group compared to the carboxylic acid.

Key Insights:

  • The carboxylic acid is significantly more acidic than the hydroxyl group. This means that in the presence of a mild base, the carboxylic acid will be preferentially deprotonated to form the carboxylate.

  • Stronger bases are required to deprotonate the phenolic hydroxyl group. This differential acidity is the cornerstone of achieving selective reactions at either functional group.

  • Intramolecular hydrogen bonding between the hydroxyl group and the carboxylate, once formed, can influence the molecule's conformation and reactivity.[1][6][7]

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: Masking Acidity and Enhancing Lipophilicity

Esterification of the carboxylic acid is a common strategy to increase a molecule's lipophilicity, improve its cell permeability, or to protect the acidic proton during subsequent reactions.

cluster_0 Fischer Esterification Workflow Start Start Dissolve Dissolve this compound in excess alcohol (e.g., Methanol) Start->Dissolve Add_Catalyst Add a strong acid catalyst (e.g., concentrated H₂SO₄) Dissolve->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Workup Aqueous workup to remove acid Monitor->Workup Upon completion Purify Purify by recrystallization or chromatography Workup->Purify Characterize Characterize the ester product Purify->Characterize End End Characterize->End

Caption: A typical workflow for the Fischer esterification of this compound.

This protocol is adapted from standard Fischer esterification procedures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 g of this compound in 20 mL of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 50 mL of ice-cold water. Neutralize the solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Amidation: Forging Key Pharmacophoric Linkages

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide range of amines to generate a diverse library of amide derivatives.

cluster_1 Amide Coupling Workflow Start Start Dissolve_Acid Dissolve this compound in an aprotic solvent (e.g., DMF) Start->Dissolve_Acid Add_Reagents Add coupling agents (e.g., EDC, HOBt) and a base (e.g., DIPEA) Dissolve_Acid->Add_Reagents Add_Amine Add the desired amine Add_Reagents->Add_Amine Stir Stir at room temperature Add_Amine->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Workup Aqueous workup Monitor->Workup Upon completion Purify Purify by chromatography or recrystallization Workup->Purify Characterize Characterize the amide product Purify->Characterize End End Characterize->End

Caption: A general workflow for the synthesis of amides from this compound.

This protocol is based on standard peptide coupling procedures.[9]

  • Reaction Setup: To a solution of 1.0 g of this compound in 20 mL of anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1.1 equivalents of the desired amine and 2.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position is less acidic than the carboxylic acid and is a good nucleophile, especially after deprotonation. Its primary reactions include etherification and acylation.

Etherification: Modulating Solubility and Pharmacokinetics

Alkylation of the hydroxyl group to form an ether can significantly alter the molecule's solubility, metabolic stability, and hydrogen bonding capacity.

cluster_2 Williamson Ether Synthesis Workflow Start Start Protect_Acid Protect the carboxylic acid (e.g., as a methyl ester) Start->Protect_Acid Deprotonate_OH Deprotonate the hydroxyl group with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) Protect_Acid->Deprotonate_OH Add_Alkyl_Halide Add an alkyl halide (e.g., CH₃I) Deprotonate_OH->Add_Alkyl_Halide Heat Heat the reaction mixture Add_Alkyl_Halide->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Workup Aqueous workup Monitor->Workup Upon completion Deprotect_Acid Deprotect the carboxylic acid Workup->Deprotect_Acid Purify Purify the final product Deprotect_Acid->Purify End End Purify->End

References

solubility and stability of 6-Hydroxyquinoline-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 6-Hydroxyquinoline-4-carboxylic Acid

Executive Summary

This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and pharmaceutical research as a versatile synthetic intermediate.[1] Its utility in drug development is intrinsically linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these critical attributes. We delve into the theoretical principles governing the solubility of this amphoteric molecule, detailing the profound influence of pH. Standardized protocols for experimental solubility determination, such as the equilibrium shake-flask method, are presented. Furthermore, this document outlines a systematic approach to stability analysis through forced degradation studies, in alignment with regulatory guidelines, to identify potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. The insights and methodologies contained herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating development timelines.

Introduction to this compound

Chemical Identity and Core Properties

This compound (CAS No. 4312-44-1) is a derivative of quinoline, a class of compounds recognized for a wide range of biological activities.[2][3][4] The molecule's structure, featuring both a phenolic hydroxyl group and a carboxylic acid group, dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4312-44-1[5][6][7][8]
Molecular Formula C₁₀H₇NO₃[1][5][9]
Molecular Weight 189.17 g/mol [1][5][9]
Physical Form Solid at room temperature[1]
IUPAC Name This compound[5]
InChIKey UVKYGKPXDDWMIV-UHFFFAOYSA-N[5]
Storage Temp. Sealed in dry, 2-8°C
Significance in Pharmaceutical Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antiseptic drugs.[2][3][4][10] this compound serves as a key building block or intermediate in the synthesis of more complex molecules, where its functional groups—the hydroxyl and carboxylic acid—allow for diverse chemical modifications.[1] Understanding its solubility is paramount for designing synthetic reactions, developing formulations, and conducting biological assays, while knowledge of its stability profile is crucial for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. For this compound, its amphoteric nature—possessing both acidic (carboxylic acid, phenol) and basic (quinoline nitrogen) centers—means its aqueous solubility is highly dependent on pH.

Theoretical Framework: The Henderson-Hasselbalch Relationship

The solubility of ionizable compounds is governed by the pH of the medium and the pKa of the functional groups. The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic, and the hydroxyl group is weakly acidic.

  • At low pH (pH < pKa of carboxylate): The carboxylic acid group is protonated (-COOH), and the quinoline nitrogen is protonated (-NH⁺). The molecule carries a net positive charge, and its solubility is generally enhanced.

  • At isoelectric point: The molecule exists predominantly as a zwitterion. This is often the point of minimum aqueous solubility.

  • At high pH (pH > pKa of phenol): The carboxylic acid (-COO⁻) and hydroxyl group (-O⁻) are deprotonated. The molecule carries a net negative charge, leading to increased solubility in alkaline aqueous solutions.[1]

This pH-dependent behavior is a critical consideration for formulation development, as the pH of the gastrointestinal tract varies significantly, impacting drug absorption.[2][4][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved and maintained.[11][12]

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[13] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved via centrifugation followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment, as this can affect solubility.[15]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solid Weigh Excess Solid (6-HQ-4-CA) add_solid Add Solid to Solvent prep_solid->add_solid prep_solvent Prepare Solvent (e.g., pH Buffers) prep_solvent->add_solid agitate Agitate at Constant Temp (e.g., 24-72h) add_solid->agitate separate Phase Separation (Centrifuge/Filter) agitate->separate quantify Quantify Supernatant (e.g., HPLC) separate->quantify solid_analysis Analyze Remaining Solid (e.g., XRPD) separate->solid_analysis result Determine Equilibrium Solubility quantify->result

Caption: Workflow for the Shake-Flask Solubility Method.

Solubility Data Overview

While extensive quantitative data is not publicly available, qualitative information indicates that this compound is soluble in common organic solvents and alkaline aqueous solutions.

Table 2: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilityRationale
Polar Protic Methanol, EthanolSolubleHydrogen bonding interactions with the hydroxyl and carboxylic acid groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleStrong dipole-dipole interactions.
Aqueous Alkaline Solutions (e.g., aq. NaOH)SolubleDeprotonation of the carboxylic acid and phenolic hydroxyl groups forms a highly polar salt.[1]
Aqueous Acidic Solutions (e.g., aq. HCl)Likely SolubleProtonation of the quinoline nitrogen can form a soluble salt.
Aqueous Neutral Water (pH ~7)Sparingly SolubleThe molecule is likely near its isoelectric point, minimizing solubility.
Non-polar Hexane, TolueneInsolubleThe molecule's polarity is too high for significant interaction with non-polar solvents.

Stability Analysis

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[16] Forced degradation, or stress testing, is a key component of this process, designed to identify likely degradation products and establish degradation pathways.[17]

Potential Degradation Pathways

Quinoline derivatives can be susceptible to several degradation mechanisms:

  • Oxidation: The electron-rich aromatic ring, particularly with the activating hydroxyl group, can be prone to oxidation.

  • Photodegradation: Aromatic systems can absorb UV/Visible light, leading to photochemical reactions.

  • Decarboxylation: Carboxylic acids attached to aromatic rings can, under certain conditions (e.g., heat), undergo decarboxylation.[18][19]

  • Hydrolysis: While the core structure is stable, any ester or amide derivatives would be susceptible to hydrolysis.

Experimental Protocol: Forced Degradation Study

A forced degradation study exposes the API to stress conditions more severe than accelerated stability conditions to generate degradation products rapidly.[20] The goal is typically to achieve 5-20% degradation.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature or elevated temperature.

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[20][21] A dark control sample, wrapped in aluminum foil, must be run in parallel.[20][21]

  • Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) until the target degradation is achieved.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. This method must be able to separate the intact parent compound from all process impurities and degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure new peaks are homogeneous.

G cluster_stress Stress Conditions compound This compound (in Solution/Solid) acid Acid (HCl, ΔT) compound->acid base Base (NaOH, ΔT) compound->base heat Thermal (ΔT) compound->heat light Photolytic (UV/Vis) compound->light oxid Oxidative (H₂O₂) compound->oxid analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis heat->analysis light->analysis oxid->analysis result Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->result

Caption: General Workflow for a Forced Degradation Study.

Stability Profile Summary

While specific degradation products for this compound are not detailed in the literature, general knowledge of quinoline chemistry allows for predictions.

Table 3: Predicted Stability and Potential Degradants

| Stress Condition | Predicted Stability | Potential Degradation Mechanism/Products | | :--- | :--- | :--- | :--- | | Acid Hydrolysis | Likely Stable | The quinoline ring system is generally stable to acid. | | Base Hydrolysis | Likely Stable | The core structure is stable. The phenolic group will be deprotonated, which can increase susceptibility to oxidation. | | Oxidation | Potentially Unstable | Oxidation of the phenol to a quinone-type structure is a common pathway for hydroxy-aromatic compounds. | | Thermal | Moderately Stable | At high temperatures, decarboxylation (loss of CO₂) is a plausible degradation pathway.[22] Studies on related copolymers show degradation begins at elevated temperatures.[23][24] | | Photostability | Potentially Unstable | Aromatic, heterocyclic compounds often absorb UV radiation and can undergo complex photoreactions or rearrangements.[25][26] |

Practical Recommendations for Researchers

  • Storage: The compound should be stored as a solid in a cool (2-8°C), dry, and dark place in a well-sealed container to minimize thermal, hydrolytic, and photolytic degradation.

  • Stock Solutions: For biological assays, prepare concentrated stock solutions in an appropriate organic solvent like DMSO or DMF. Store these solutions at -20°C or -80°C. Perform freeze-thaw stability studies if solutions will be used multiple times.[20]

  • Aqueous Formulations: When preparing aqueous solutions, the pH must be carefully controlled with buffers to achieve and maintain the desired concentration.[20] Given the compound's properties, solubility will be highest at acidic (pH < 4) or alkaline (pH > 9) conditions. The stability at these pH values must be confirmed experimentally.

  • Analytical Method Development: Always use a validated, stability-indicating method for quantification to ensure that measurements reflect the concentration of the intact compound and not its degradants.

Conclusion

This compound is a compound of significant interest with physicochemical properties that demand careful consideration. Its solubility is fundamentally governed by the pH of its environment, a characteristic that must be leveraged in both synthetic and formulation contexts. The stability profile, while requiring empirical determination through systematic forced degradation studies, is predicted to be most sensitive to oxidative and photolytic stress. By applying the principles and protocols outlined in this guide, researchers can generate robust and reliable data, mitigating risks associated with poor solubility and unforeseen degradation, and ultimately facilitating the successful application of this versatile molecule in pharmaceutical development.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 6-Hydroxyquinoline-4-carboxylic acid (6H4C). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 6H4C. This guide is structured to serve as a practical workflow, from initial structure generation to advanced property analysis, while ensuring scientific integrity through validated protocols and authoritative references.

Introduction to this compound (6H4C) and the Role of Computational Chemistry

This compound is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] The specific structure of 6H4C, featuring both a hydroxyl and a carboxylic acid group, makes it a versatile scaffold for the development of novel therapeutic agents.[3]

Understanding the three-dimensional structure, electronic properties, and reactivity of 6H4C at a molecular level is paramount for rational drug design.[4][5] Quantum chemical calculations provide a powerful in silico laboratory to probe these characteristics, offering insights that can guide synthetic efforts and predict biological activity.[2][6] By simulating molecular behavior, we can predict geometries, vibrational frequencies (correlating to IR spectra), electronic transitions (correlating to UV-Vis spectra), and reactivity hot-spots, all of which are critical for ligand-based drug design.[5][7]

Theoretical Foundations: A Pragmatic Approach

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[6][8] DFT methods approximate the many-body electronic Schrödinger equation by calculating the electron density, which is a function of only three spatial variables.[9]

Choosing the Right Tools: Functionals and Basis Sets

  • Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, often providing reliable results for geometries and electronic properties.[10][11] For systems with significant non-covalent interactions or where a more accurate description of dispersion forces is needed, functionals like ωB97XD are recommended.[12]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For robust and accurate results on organic molecules containing heteroatoms like oxygen and nitrogen, the Pople-style 6-311++G(d,p) basis set is a strong choice.[13][14] Let's break down what this notation means:

    • 6-311: A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions, lone pairs, and weak interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[12]

  • Solvation Model: To simulate a more realistic biological environment, it's often necessary to include the effects of a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium.

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating workflow for the quantum chemical analysis of 6H4C.

Figure 1: A comprehensive workflow for quantum chemical calculations.

Step 1: Initial 3D Structure Generation

Before any calculation can begin, a reasonable starting 3D structure of 6H4C is required. This can be created using molecular building software such as GaussView, Avogadro, or ChemDraw. The IUPAC name is this compound, and its canonical SMILES string is C1=CC2=NC=CC(=C2C=C1O)C(=O)O.[15]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure with the lowest potential energy, i.e., the most stable conformation.

  • Protocol:

    • Load the initial 3D structure into your quantum chemistry software package (e.g., Gaussian).

    • Set up the calculation with the chosen level of theory: B3LYP/6-311++G(d,p) .

    • Use the Opt keyword to request a geometry optimization.

    • Run the calculation.

  • Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Properties calculated from a non-optimized structure are physically meaningless.

Step 3: Frequency Analysis (Self-Validation)

This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation (Freq keyword) at the same level of theory, B3LYP/6-311++G(d,p) .

    • Analyze the output to check for imaginary frequencies.

      • If zero imaginary frequencies: The structure is a true minimum. Proceed to property calculations.

      • If one or more imaginary frequencies: The structure is not a minimum. You must visualize the imaginary frequency's vibrational mode, manually displace the atoms along that mode, and re-run the optimization.

Step 4: Molecular Property Calculations

Once a validated minimum energy structure is obtained, a wealth of properties can be calculated.

  • Electronic Properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological targets.[1]

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The frequency calculation from Step 3 also provides the vibrational frequencies and their intensities, which can be used to simulate the IR spectrum.

    • UV-Vis Spectrum: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[16][17][18] This calculates the energies of electronic excitations from the ground state to various excited states.[9][19]

  • Reactivity Descriptors:

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, one can calculate properties like chemical hardness, softness, and the electrophilicity index, which quantify the molecule's overall reactivity.[16][20]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Calculated Electronic Properties of 6H4C

PropertyValue (Hartree)Value (eV)
HOMO Energy(Calculated Value)(Calculated Value)
LUMO Energy(Calculated Value)(Calculated Value)
HOMO-LUMO Gap(Calculated Value)(Calculated Value)

Table 2: Selected Optimized Geometric Parameters of 6H4C

To discuss specific bond lengths and angles, a standardized atom numbering scheme is essential.

Figure 2: Atom numbering scheme for this compound.

ParameterOptimized Value (Å or °)
Bond Length (C4-C9)(Calculated Value)
Bond Length (C6-O13)(Calculated Value)
Bond Angle (C3-C4-C5)(Calculated Value)
Dihedral Angle (N1-C2-C3-C4)(Calculated Value)

Note: The values in the tables are placeholders and would be populated with the actual output from the quantum chemical calculations.

Conclusion

This guide has provided a robust and scientifically grounded framework for performing quantum chemical calculations on this compound. By following this detailed protocol, researchers can obtain reliable in silico data on the geometric, electronic, and spectroscopic properties of this important molecule. These computational insights are invaluable for understanding molecular behavior and serve as a powerful tool in the rational design of new quinoline-based therapeutic agents.[3][4]

References

A Technical Guide to the Crystal Structure Analysis of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the crystal structure analysis of 6-hydroxyquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to advanced structural characterization, emphasizing the causality behind experimental choices and the implications for pharmaceutical sciences.

Introduction: The Structural Significance of a Quinolone Core

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1] The precise three-dimensional arrangement of atoms and molecules within a solid-state active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[2]

Crystal structure analysis, therefore, is not merely an academic exercise but a critical component of drug development. It provides definitive proof of molecular structure, reveals intermolecular interactions that govern crystal packing, and is the primary tool for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound.[2][3] This guide will detail the comprehensive workflow for the analysis of this compound, offering field-proven insights into obtaining and interpreting high-quality structural data.

Synthesis and Purification: Securing High-Purity Material

The prerequisite for any successful crystallization and subsequent structural analysis is the availability of high-purity material. The Pfitzinger reaction provides a reliable and established route for the synthesis of substituted quinoline-4-carboxylic acids from an isatin derivative.[4][5]

Synthesis via Pfitzinger Reaction

The synthesis of this compound can be approached by the condensation of 5-hydroxyisatin with a compound containing an α-methylene carbonyl group, such as pyruvic acid, in the presence of a strong base.

Experimental Protocol:

  • Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL).[5] The dissolution is exothermic and should be handled with care.

  • Isatin Ring Opening: To the stirred basic solution, add 5-hydroxyisatin (0.07 mol). Continue stirring at room temperature for approximately one hour. A color change from purple to brown indicates the base-catalyzed hydrolysis of the amide bond and the formation of the potassium salt of the corresponding keto-acid.[4][5]

  • Condensation: Introduce pyruvic acid (0.075 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[6] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, remove the ethanol via rotary evaporation. Dissolve the residue in water and perform a liquid-liquid extraction with diethyl ether to remove neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the crude this compound.[5]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent like an ethanol/water mixture to yield a high-purity solid suitable for crystallization experiments.[5]

Diagram: Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_output Output reagents 5-Hydroxyisatin + Pyruvic Acid + KOH/EtOH reflux Reflux (24h) reagents->reflux Condensation evaporation Rotary Evaporation reflux->evaporation extraction Water Dissolution & Ether Extraction evaporation->extraction acidification Acidification (HCl) extraction->acidification filtration Filtration & Drying acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Caption: Workflow for synthesis and purification.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[8] Several techniques can be employed, and the choice is often empirical.

Key Crystallization Techniques

Experimental Protocols:

  • Slow Evaporation: This is the most straightforward method.[9]

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide). The ideal solvent is one in which the compound is moderately soluble.[10]

    • Filter the solution into a clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Vapor Diffusion: This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[11]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open container (e.g., a small test tube or vial).

    • Place the small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the vapor of the more volatile antisolvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[11]

  • Solvent Layering (Liquid-Liquid Diffusion): This method relies on the slow diffusion between a solution of the compound and an antisolvent.[11]

    • Dissolve the compound in a minimal amount of a dense "good" solvent.

    • Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface. A syringe or pipette can be used to add the second solvent slowly down the side of the vessel.

    • Crystals will form at the interface as the solvents slowly mix. Do not disturb the vessel during this process.[11]

TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation Gradual increase in concentration as solvent evaporates.Simple setup; effective for many compounds.Can be slow; difficult to control rate precisely.
Vapor Diffusion Slow introduction of an antisolvent via the vapor phase.Excellent for small sample sizes; good control.[11]Requires a suitable pair of volatile solvents.
Solvent Layering Slow mixing of a solvent and antisolvent at their interface.Good for insoluble compounds; effective control.Requires immiscible or slowly miscible solvents of different densities.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[12] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules.

The SCXRD Workflow

Diagram: Single-Crystal XRD Workflow

scxrd_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_mount 1. Crystal Mounting data_collection 2. X-ray Data Collection crystal_mount->data_collection On Diffractometer structure_solution 3. Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Pattern structure_refinement 4. Structure Refinement structure_solution->structure_refinement Initial Model validation 5. Validation & CIF structure_refinement->validation Final Model

Caption: From crystal to final structure model.

Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size), free of cracks and defects, is selected under a microscope.[12] It is mounted on a goniometer head, often using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[7] The crystal is rotated, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern.[7]

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The primary challenge is the "phase problem," where only the intensities (amplitudes) of the diffracted waves are measured, not their phases. Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, highly accurate structural model.

  • Validation and Reporting: The final structure is validated using established crystallographic metrics. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Expected Structural Features of this compound

While a published structure for the title compound is not available, we can infer likely structural motifs from the known crystal structure of its parent compound, quinoline-4-carboxylic acid.[13]

  • Hydrogen Bonding: The primary intermolecular interaction will be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The quinoline nitrogen is a strong acceptor, and the hydroxyl group is both a donor (O-H) and an acceptor. A likely and robust motif is a hydrogen bond from the carboxylic acid's hydroxyl group to the quinoline nitrogen of an adjacent molecule (O-H···N), forming chains or ribbons. The 6-hydroxy group will likely participate in further hydrogen bonding (O-H···O) with either a carboxylic oxygen or another hydroxyl group, creating a more complex 2D or 3D network.

  • π-π Stacking: The planar aromatic quinoline rings are expected to engage in offset π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.

  • Molecular Conformation: The dihedral angle between the plane of the quinoline ring system and the carboxylic acid group will be a key conformational feature. In the parent quinoline-4-carboxylic acid, this angle is approximately 45.9°.[13] A similar non-planar arrangement is expected for the 6-hydroxy derivative.

ParameterQuinoline-4-carboxylic Acid[13]Expected for this compound
Space Group P2₁/c (Monoclinic)Likely a common centrosymmetric space group (e.g., P2₁/c, P-1)
Primary H-Bond O-H···N chainO-H···N chain highly probable
Secondary H-Bond C-H···O interactionsStrong O-H···O bonds involving the 6-OH group
Dihedral Angle ~45.9° (Quinoline/COOH)Similar non-coplanar arrangement

Bulk Characterization: Powder X-ray Diffraction (PXRD) and Spectroscopy

While SCXRD provides the ultimate detail on a single crystal, it is crucial to characterize the bulk powder to ensure the analyzed crystal is representative of the entire sample and to screen for polymorphism.[14]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to obtain a "fingerprint" of a crystalline solid.[3] The sample is ground into a fine powder, ensuring that millions of crystallites are randomly oriented. When exposed to an X-ray beam, the powder produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

Applications in this Context:

  • Phase Identification: The experimental PXRD pattern of the synthesized bulk material can be compared to a pattern simulated from the single-crystal data. A match confirms that the bulk material consists of the same crystalline phase as the single crystal.

  • Purity Assessment: The presence of sharp, unexpected peaks in the PXRD pattern can indicate the presence of crystalline impurities or a different polymorphic form.

  • Polymorphism Screening: Different polymorphs produce distinct PXRD patterns.[14] This technique is essential in pharmaceutical development to identify and control the solid form of an API, as different forms can have drastically different properties.[2]

Spectroscopic Characterization

Complementary spectroscopic techniques are used to confirm the molecular structure of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present. For this compound, characteristic absorption bands would be expected for O-H stretching (broad, for both the carboxylic acid and phenol), C=O stretching (carboxylic acid), and C=N/C=C stretching (aromatic rings).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular connectivity.[1]

Implications for Drug Development

The comprehensive structural analysis of an API like this compound is paramount for several reasons:

  • Form Selection: Identifying the most thermodynamically stable polymorph is crucial for ensuring long-term product stability and preventing form conversion during storage, which could alter drug performance.[2]

  • Intellectual Property: Novel crystalline forms (polymorphs, salts, co-crystals) are patentable and represent significant intellectual property.

  • Rational Drug Design: A high-resolution crystal structure provides the precise geometry of the molecule, which is essential input for computational modeling and structure-based drug design efforts, such as understanding how the molecule might interact with a biological target.[17]

  • Regulatory Compliance: Regulatory agencies require thorough solid-state characterization and control of the API's crystalline form to ensure product consistency and quality.[14]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction provides the ultimate atomic-level detail of molecular structure and intermolecular interactions, which are the primary determinants of a solid's properties. This is complemented by powder X-ray diffraction and spectroscopic methods to ensure the analysis is representative of the bulk material and to screen for polymorphism. The insights gained from this comprehensive characterization are indispensable for researchers in medicinal chemistry and are a non-negotiable requirement for the successful development of safe, stable, and effective pharmaceutical products.

References

thermal decomposition of 6-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition of 6-Hydroxyquinoline-4-carboxylic Acid

Executive Summary

This compound (C₁₀H₇NO₃) is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a pharmacological intermediate and a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability.[1] This guide provides a comprehensive technical framework for investigating the . We move beyond mere procedural descriptions to explain the causal-driven logic behind the analytical strategy, ensuring a self-validating and robust experimental design. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to characterize the thermal behavior of complex organic molecules.

The Compound of Interest: this compound

Chemical Identity and Properties

This compound is a derivative of quinoline, featuring a hydroxyl group at the 6-position and a carboxylic acid group at the 4-position.[2] This unique substitution pattern imparts specific chemical reactivity and potential biological activity.[1]

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[2][3][4]
Molecular Weight 189.17 g/mol [2][3][4]
CAS Number 4312-44-1[1][2][3][4][5]
Appearance Likely a solid at room temperature[1]
Solubility Soluble in organic solvents; may dissolve in alkaline aqueous solutions[1]
Rationale for Thermal Stability Analysis

The thermal stability of an active pharmaceutical ingredient (API) or an intermediate is a critical quality attribute. Understanding the temperature at which a compound begins to degrade is essential for:

  • Drug Development: Defining safe temperatures for manufacturing, processing (e.g., milling, drying), and long-term storage.

  • Process Chemistry: Preventing the formation of degradation products, which may be toxic or possess undesirable pharmacological properties.

  • Material Science: Characterizing the operational limits of materials incorporating this moiety.

The primary anticipated thermal event for this molecule is decarboxylation, a common reaction for carboxylic acids, particularly when heated.[6] The stability of the quinoline ring and the influence of the hydroxyl substituent are key factors in the overall decomposition profile.

The Analytical Strategy: A Tripartite Approach

To achieve a comprehensive understanding, a single analytical technique is insufficient. We advocate for a combined workflow that leverages the strengths of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). TGA quantifies mass changes, DSC identifies the energetic nature of thermal events (endothermic/exothermic), and MS identifies the chemical nature of evolved gases.[7][8]

G cluster_input Sample Preparation cluster_analysis Core Thermal Analysis cluster_output Data Interpretation cluster_synthesis Mechanism Elucidation Sample 6-Hydroxyquinoline- 4-carboxylic acid TGA TGA Sample->TGA Heating under N₂ DSC DSC Sample->DSC Heating under N₂ TGA_MS TGA-MS Sample->TGA_MS Heating under He MassLoss Mass Loss (%) vs. Temperature (°C) TGA->MassLoss HeatFlow Heat Flow (mW) vs. Temperature (°C) DSC->HeatFlow EvolvedGas Ion Current vs. Temperature (°C) TGA_MS->EvolvedGas Mechanism Decomposition Pathway MassLoss->Mechanism HeatFlow->Mechanism EvolvedGas->Mechanism

Caption: Integrated workflow for thermal analysis.

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to be robust and self-validating. Accuracy is ensured through proper instrument calibration, use of an inert atmosphere to prevent oxidative side reactions, and careful interpretation of the resulting data.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the sample as a function of temperature, identifying decomposition stages and their corresponding temperature ranges.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[9] A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.[9] This is crucial to isolate thermal decomposition from oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and allows for the clear separation of thermal events.[10][11]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (T_onset) and the percentage of mass loss for each step. The primary mass loss is expected to correspond to the loss of CO₂ from the carboxylic acid group.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events and their energetic character.[12]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pierced lid can be used if significant gas evolution is expected, though this can affect the enthalpy measurement.[14]

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.

  • Analysis: Examine the DSC curve for endothermic peaks (melting) or exothermic peaks (decomposition, crystallization).[14] Compare the temperature of these events with the mass loss events from the TGA curve to correlate energetic changes with decomposition steps.

Protocol 3: Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition observed in TGA.

Methodology:

  • Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to a mass spectrometer.

  • Sample Preparation and Thermal Program: Follow the TGA protocol (Section 3.1), but use helium as the purge gas, as it is a more suitable carrier gas for MS.

  • MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected fragments (e.g., m/z 10-200). Key ions to monitor include m/z 44 (CO₂) and m/z 18 (H₂O).

  • Data Acquisition: Record the TGA data and the MS ion currents for specific m/z values simultaneously as a function of temperature.

  • Analysis: Correlate the evolution of specific ions with the mass loss steps observed in the TGA curve. A significant increase in the m/z 44 signal concurrent with the main mass loss step would confirm decarboxylation.

Elucidation of the Decomposition Pathway

Based on established principles of organic chemistry, the is hypothesized to proceed primarily via decarboxylation.[6][15]

Proposed Primary Decomposition Mechanism

The initial and most significant thermal event is the elimination of carbon dioxide (CO₂) from the carboxylic acid group at the 4-position. This reaction yields 6-hydroxyquinoline as the primary solid residue.

Caption: Proposed primary thermal decomposition pathway.
Expected Analytical Results

TechniqueExpected ObservationInterpretation
TGA A single, sharp mass loss step of approximately 23.25% (mass of CO₂ / total mass).Corresponds to the loss of one molecule of carbon dioxide.
DSC An endothermic or exothermic peak coinciding with the TGA mass loss.Indicates the energetic signature of the decarboxylation reaction.
TGA-MS A strong ion current signal at m/z 44 that peaks at the temperature of maximum rate of mass loss.Confirms that the evolved gas is carbon dioxide.[16]

At higher temperatures, the resulting 6-hydroxyquinoline would further decompose, likely through fragmentation of the heterocyclic ring system, leading to additional mass loss steps and the evolution of various smaller molecules (e.g., HCN, CO, hydrocarbons).

Conclusion

This guide outlines a robust, multi-technique approach for the definitive characterization of the . By integrating TGA, DSC, and TGA-MS, researchers can move beyond simple stability screening to develop a fundamental, mechanistic understanding of the compound's behavior at elevated temperatures. The causality-driven protocols and data interpretation frameworks presented here provide a reliable system for generating high-quality, trustworthy data essential for informed decision-making in pharmaceutical development and chemical research.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 6-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the analysis of 6-Hydroxyquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Recognizing the analytical challenges posed by its polar nature, this document details robust, validated methodologies for accurate quantification and identification. The protocols herein are designed to ensure scientific integrity and reproducibility, grounded in established analytical principles and regulatory guidelines.

Introduction: The Significance of this compound Analysis

This compound (CAS 4312-44-1), also known as Xanthoquinic acid, is a quinoline derivative with a molecular weight of 189.17 g/mol and the chemical formula C₁₀H₇NO₃.[1][2] Its structure, featuring both a hydroxyl and a carboxylic acid group, makes it a versatile building block in the synthesis of various biologically active molecules.[3] The presence of these polar functional groups, however, presents a challenge for traditional reversed-phase HPLC methods, often leading to poor retention and peak shape.[4][5][6]

Accurate and precise analytical methods are paramount for ensuring the quality and purity of this compound in research and pharmaceutical development. This application note addresses this need by providing detailed protocols for both HPLC-UV and LC-MS analysis, enabling reliable quantification and structural confirmation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
CAS Number 4312-44-1[7][8][9][10][11]
Molecular Formula C₁₀H₇NO₃[2][7][8]
Molecular Weight 189.17 g/mol [1][2][7][8][9]
Appearance Yellow to brown solid[7]
Melting Point 320 °C (decomposition)[7]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMF) and alkaline aqueous solutions.[1]

HPLC-UV Method for Quantification

This section details a validated reversed-phase HPLC method for the quantitative analysis of this compound. The key challenge in developing this method is to achieve adequate retention of this polar compound.[4][12]

Rationale for Method Development

Given the polar nature of this compound, a standard C18 column with a highly aqueous mobile phase might not provide sufficient retention. To overcome this, a polar-modified stationary phase is selected. The mobile phase composition, including the use of an acidic modifier, is optimized to ensure good peak shape and retention time.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Standard/Sample Dissolve Dissolve in Diluent (Methanol/Water) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column Polar-Modified C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

3.3.1. Materials and Reagents

  • This compound reference standard (≥95% purity)[10]

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

3.3.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

3.3.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with a 50:50 mixture of methanol and water to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[13]

Method Validation

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery between 98% and 102%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).[15]

LC-MS Method for Identification and Sensitive Quantification

For highly sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[18][19] This section outlines a method using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for carboxylic acids.[18][20]

Rationale for Method Development

The LC-MS method leverages the same chromatographic principles as the HPLC method to achieve separation. The mass spectrometer provides highly selective and sensitive detection. Electrospray ionization in negative mode is chosen due to the acidic nature of the carboxylic acid group, which readily forms [M-H]⁻ ions.[18][20] Tandem mass spectrometry (MS/MS) is employed for unambiguous identification and quantification through Multiple Reaction Monitoring (MRM).

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Prepare Sample/Standard Dilute Dilute to Working Concentration Start->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter LC LC System Filter->LC Column C18 Column LC->Column MS Mass Spectrometer (ESI-) Column->MS Extraction Extract Ion Chromatogram MS->Extraction Integration Peak Integration Extraction->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS analysis workflow from sample preparation to data analysis.

Detailed LC-MS Protocol

4.3.1. Materials and Reagents

  • As per HPLC method, but using LC-MS grade solvents and additives.

4.3.2. Liquid Chromatography Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

4.3.3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

4.3.4. MS/MS Transitions for MRM

The precursor ion for this compound in negative ESI mode is [M-H]⁻ at m/z 188.17. Fragmentation of this ion will yield characteristic product ions. A common fragmentation pathway for quinoline carboxylic acids involves the loss of CO₂.[21]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (s)Use
188.2144.2150.05Quantifier
188.2116.1250.05Qualifier

4.3.5. Preparation of Solutions

  • Prepare standard and sample solutions as described in the HPLC section, but using LC-MS grade solvents and diluting to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) suitable for the sensitivity of the mass spectrometer.

Method Validation

The LC-MS method should be validated in accordance with FDA guidelines for bioanalytical method validation where applicable.[22][23][24][25][26]

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy and Precision Within ±15% of the nominal value (±20% at the LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte stability in solution and in the matrix under various storage conditions should be evaluated.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is suitable for routine quality control and purity assessments, while the LC-MS method offers superior sensitivity and selectivity for trace-level quantification and unambiguous identification, particularly in complex sample matrices. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

The Versatile Scaffold: 6-Hydroxyquinoline-4-carboxylic Acid as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. Among these, 6-Hydroxyquinoline-4-carboxylic acid has emerged as a highly versatile and valuable building block. Its rigid quinoline core, coupled with the dual functionality of a nucleophilic hydroxyl group and an electrophilic carboxylic acid, provides a rich platform for a diverse array of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore its utility in amide bond formation, esterification, and as a precursor for cross-coupling reactions, offering field-proven insights and detailed protocols to empower your research endeavors. The inherent biological relevance of the quinoline scaffold further elevates the importance of this building block in medicinal chemistry, with many quinoline derivatives exhibiting a wide range of pharmacological activities.[1]

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular weight of 189.17 g/mol .[2][3] It is sparingly soluble in common organic solvents but exhibits increased solubility in polar aprotic solvents like DMF and DMSO, as well as in aqueous alkaline solutions.[4] Careful handling in a well-ventilated fume hood with appropriate personal protective equipment is recommended, as it may cause skin and eye irritation.[3] For long-term storage, it should be kept in a cool, dry, and well-sealed container.[2]

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[3]
Molecular Weight189.17 g/mol [2][3]
Physical FormSolid[2]
CAS Number4312-44-1[3]
PurityTypically ≥97%[5]

Core Synthetic Applications: Protocols and Mechanistic Insights

The strategic positioning of the hydroxyl and carboxylic acid groups on the quinoline scaffold allows for selective and sequential functionalization, making this compound a powerful tool in multistep syntheses.

Amide Bond Formation: Accessing Bioactive Amides

The carboxylic acid moiety at the C4 position is a prime handle for amide bond formation, a cornerstone of medicinal chemistry for the synthesis of peptides and other bioactive molecules.[6][7] Direct condensation with amines is generally inefficient; therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[6]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates, and is known to suppress racemization.[8][9]

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • HATU: Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which is less prone to side reactions.[10][11] The azabenzotriazole moiety is believed to accelerate the coupling through a neighboring group effect.[8]

  • DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion without competing with the primary amine as a nucleophile.[9]

  • Anhydrous DMF: A polar aprotic solvent is ideal for dissolving the reactants and facilitating the ionic intermediates. The absence of water is critical to prevent hydrolysis of the activated ester.

Diagram: HATU-Mediated Amide Coupling Workflow

HATU_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid 6-Hydroxyquinoline- 4-carboxylic acid HATU HATU + DIPEA in DMF Acid->HATU 1.0 eq ActiveEster OAt-Active Ester HATU->ActiveEster Activation Amine Amine ActiveEster->Amine Nucleophilic Attack Amide Target Amide Amine->Amide Workup Aqueous Workup Amide->Workup Purification Column Chromatography Workup->Purification PureAmide Purified Amide Purification->PureAmide

Caption: Workflow for HATU-mediated amide coupling.

Esterification: Crafting Functional Esters

The carboxylic acid can also be readily converted into a variety of esters, which can serve as key intermediates or as the final products themselves. While Fischer esterification is a classic method, milder conditions are often preferred for complex molecules.[12][13]

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered alcohols and for macrolactonization.[4][14][15] It proceeds via a mixed anhydride intermediate.

Materials:

  • This compound

  • Alcohol of choice

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) to the mixture at room temperature and stir for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Choices:

  • 2,4,6-Trichlorobenzoyl chloride: The steric bulk of the ortho-chloro substituents directs nucleophilic attack to the less hindered carbonyl of the carboxylic acid, forming the mixed anhydride.[16]

  • DMAP: Acts as a highly nucleophilic acylation catalyst, forming a reactive acylpyridinium intermediate that is readily attacked by the alcohol.[16]

  • Triethylamine: Serves as a base to neutralize the HCl generated during the formation of the mixed anhydride.[15]

Diagram: Yamaguchi Esterification Mechanism

Yamaguchi Acid 6-Hydroxyquinoline- 4-carboxylic Acid + TEA MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride YamaguchiReagent->MixedAnhydride Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium DMAP DMAP (catalyst) DMAP->Acylpyridinium Ester Target Ester Acylpyridinium->Ester Alcohol Alcohol Alcohol->Ester

Caption: Simplified mechanism of Yamaguchi esterification.

Cross-Coupling Reactions: Expanding Molecular Complexity

The quinoline core of this compound can be further functionalized through cross-coupling reactions. The hydroxyl group at the C6 position can be converted to a triflate or a halide, providing a handle for palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in forming C-C, C-N, and C-O bonds, dramatically increasing molecular diversity.

  • Protection: The carboxylic acid and hydroxyl groups may require protection to prevent interference with the cross-coupling catalyst.

  • Activation of the C6 Position: The hydroxyl group is typically converted to a better leaving group, such as a triflate (by reacting with triflic anhydride) or a halide.

  • Cross-Coupling: The activated quinoline derivative is then subjected to the desired cross-coupling reaction.

    • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.[17][18]

    • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[19][20]

    • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[21][22]

  • Deprotection: Removal of the protecting groups to yield the final product.

Diagram: Cross-Coupling Strategy

CrossCoupling cluster_reactions Cross-Coupling Reactions Start 6-Hydroxyquinoline- 4-carboxylic Acid Protected Protected Derivative Start->Protected Protection Activated C6-Activated Derivative (e.g., triflate) Protected->Activated Activation Suzuki Suzuki Coupling (with R-B(OH)₂) Activated->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Activated->Sonogashira Buchwald Buchwald-Hartwig (with R₂NH) Activated->Buchwald Deprotected Final Product (after deprotection) Suzuki->Deprotected Sonogashira->Deprotected Buchwald->Deprotected

Caption: General strategy for cross-coupling reactions.

Applications in Materials Science

Beyond medicinal chemistry, quinoline derivatives are gaining traction in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the quinoline ring makes these compounds suitable as electron-transporting or emissive materials.[23] this compound can serve as a precursor to novel ligands for metal complexes (e.g., with Al³⁺ or Zn²⁺) that exhibit desirable photoluminescent properties for OLED applications.[24][25] The synthesis of such materials often involves the esterification or amidation of the carboxylic acid group to tune the electronic properties and solubility of the final compound.

Conclusion

This compound is a robust and versatile building block that offers multiple avenues for the synthesis of complex and functionally diverse molecules. Its utility in forming amides and esters, coupled with the potential for further elaboration through cross-coupling reactions, makes it an invaluable asset in both drug discovery and materials science. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for harnessing the full synthetic potential of this remarkable scaffold.

References

Application Notes & Protocols: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Derivatives of quinoline have demonstrated a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Within this class, 6-hydroxyquinoline-4-carboxylic acid and its analogues represent a particularly valuable pharmacophore. The presence of the 4-carboxylic acid group is a key feature in many quinolone antibiotics, while the 6-hydroxy group offers a site for further functionalization to modulate solubility, target binding, and pharmacokinetic properties.[3][4]

This guide provides an in-depth analysis of the synthetic strategies for preparing this compound, focusing on the well-established Gould-Jacobs reaction. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction mechanisms to empower researchers in their synthetic endeavors.

Strategic Overview: Key Synthetic Pathways

Several classical methods have been developed for the synthesis of the quinoline core, each with its own advantages and substrate scope.[1][5] For the specific target of 4-hydroxyquinoline derivatives, the most prominent and reliable methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[3][6]

  • Gould-Jacobs Reaction : This is a powerful method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) from an aniline derivative and an alkoxymethylenemalonic ester.[3][7] The reaction proceeds through a condensation followed by a thermal cyclization. It is particularly effective for anilines bearing electron-donating groups, making it ideal for use with 4-aminophenol to introduce the required 6-hydroxy substituent.[7]

  • Conrad-Limpach Synthesis : This method involves the condensation of an aniline with a β-ketoester.[8] The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines. High temperatures typically favor the formation of the 4-hydroxy isomer.[8][9]

  • Doebner Reaction : This reaction synthesizes quinoline-4-carboxylic acid derivatives directly by reacting an aniline, an aldehyde, and pyruvic acid.[5] It provides a convergent route to the target scaffold.

While other methods like the Combes, Knorr, and Skraup syntheses are cornerstones of quinoline chemistry, the Gould-Jacobs reaction offers a highly reliable and direct pathway to the 4-hydroxy-3-carboxylate precursor of our target molecule.[5][6][10][11] Therefore, this guide will focus on a detailed protocol based on this reaction.

Core Protocol: Two-Step Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis of this compound starting from 4-aminophenol. The process is divided into two main stages: the initial Gould-Jacobs reaction to form the quinolone ester intermediate, followed by saponification to yield the final carboxylic acid.

Workflow Overview

SynthesisWorkflow A Step 1: Condensation (4-Aminophenol + DEMM) B Intermediate (Anilidomethylenemalonate) A->B Reflux C Step 2: Thermal Cyclization (High-Temp Solvent) B->C Heat (~250°C) D Product 1 (Ethyl 6-hydroxy-4-oxo-1,4- dihydroquinoline-3-carboxylate) C->D E Step 3: Saponification (NaOH) D->E F Step 4: Acidification (HCl) E->F G Final Product (6-Hydroxyquinoline- 4-carboxylic acid) F->G

Caption: Overall workflow for the synthesis of this compound.

Part 1: Gould-Jacobs Reaction to Synthesize Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the initial condensation of 4-aminophenol with diethyl ethoxymethylenemalonate (DEMM), followed by a high-temperature intramolecular cyclization.

Materials & Reagents:

  • 4-Aminophenol

  • Diethyl ethoxymethylenemalonate (DEMM)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer and temperature controller

Step-by-Step Protocol:

  • Condensation:

    • In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Add ethanol as a solvent to facilitate mixing, if necessary.

    • Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC. This step forms the key anilidomethylenemalonate intermediate via a nucleophilic substitution of the ethoxy group on DEMM by the aniline nitrogen.[7]

    • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Thermal Cyclization:

    • To the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A or mineral oil. The use of an inert, high-boiling solvent is crucial for achieving high yields in the cyclization step.[8]

    • Heat the mixture to approximately 240-250°C with stirring. This high temperature provides the necessary activation energy for the 6-electron electrocyclic ring-closing reaction, which forms the quinoline core.[7]

    • Maintain this temperature for 20-30 minutes. During this time, the cyclization product will precipitate from the hot solvent.

    • Allow the reaction mixture to cool to room temperature.

  • Isolation and Purification:

    • Filter the cooled mixture to collect the solid precipitate.

    • Wash the solid thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling reaction solvent.

    • The resulting solid is Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) if required.

Mechanistic Insight: The Gould-Jacobs Cyclization

The key transformation is the thermally-induced cyclization. This is not a simple aromatic substitution; rather, it is a pericyclic reaction.

Mechanism cluster_0 Gould-Jacobs Cyclization Intermediate Anilidomethylenemalonate Intermediate TransitionState [ 6π Electrocyclic Transition State ] Intermediate->TransitionState Heat (~250°C) CyclizedProduct Dihydroquinoline Intermediate TransitionState->CyclizedProduct FinalProduct Ethyl 4-hydroxyquinoline- 3-carboxylate (Enol Form) CyclizedProduct->FinalProduct Tautomerization & Aromatization (-EtOH)

Caption: Simplified mechanism of the Gould-Jacobs thermal cyclization step.

The reaction proceeds via a 6-electron electrocyclization onto the aromatic ring, temporarily breaking its aromaticity.[7] Subsequent elimination of ethanol re-aromatizes the system, leading to the stable 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the more stable 4-oxo (quinolone) form.[3][7]

Part 2: Saponification to this compound

This final step converts the ethyl ester intermediate into the desired carboxylic acid.

Materials & Reagents:

  • Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Part 1)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) solution (e.g., 10% v/v)

  • Water

  • Beaker, magnetic stirrer

Step-by-Step Protocol:

  • Hydrolysis (Saponification):

    • Suspend the ester from Part 1 in an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).

    • Heat the mixture to reflux with stirring until the solid completely dissolves and the hydrolysis is complete (typically 1-3 hours). This converts the ester to its sodium carboxylate salt, which is soluble in the aqueous base.

  • Acidification and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add hydrochloric acid dropwise with vigorous stirring. The target compound will begin to precipitate as the solution becomes acidic.

    • Continue adding acid until the pH of the solution is approximately 2-3 to ensure complete protonation of the carboxylate and the phenolic hydroxyl group.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the product under vacuum. The resulting solid is this compound.[12] Purity can be checked by melting point and spectroscopic methods (NMR, IR).

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

ParameterValueReference/Comment
Starting Material 4-Aminophenol---
Key Reagents Diethyl ethoxymethylenemalonate, NaOH---
Cyclization Temp. ~250 °CCritical for high yield[8]
Final Product Formula C₁₀H₇NO₃---
Molecular Weight 189.17 g/mol [12][13]
Appearance Solid
Expected Yield 70-85% (overall)Dependent on optimization
Storage Sealed in dry, 2-8°C

Safety and Handling

Researchers must adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.

  • This compound: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

  • 4-Aminophenol: Toxic and an irritant. Handle with care.

  • High-Boiling Solvents (Dowtherm A, Mineral Oil): Work in a well-ventilated fume hood. These solvents are hot and can cause severe burns.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

In Vitro Antimicrobial Susceptibility Testing Protocols for 6-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This comprehensive application note provides a detailed framework for evaluating the in vitro antimicrobial properties of 6-Hydroxyquinoline-4-carboxylic acid. As a member of the quinolone class of compounds, which are historically recognized for their potent antibacterial action, this compound warrants rigorous investigation.[1][2][3] This guide is designed for researchers in microbiology, infectious disease, and drug development, offering step-by-step protocols for three fundamental assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Disk Diffusion for susceptibility screening, and Time-Kill Kinetic Assays to differentiate between bactericidal and bacteriostatic activity. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound belongs to the quinolone family, a class of synthetic antibacterial agents with a legacy of clinical significance. The foundational structure, a γ-pyridone-β-carboxylic acid moiety, is crucial for their mechanism of action.[2] Quinolones exert their antimicrobial effect by inhibiting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[1][2] This targeted mechanism leads to rapid cell death, conferring potent bactericidal activity against a broad spectrum of pathogens.[3]

The initial characterization of any novel compound requires a standardized, multi-faceted approach to define its spectrum of activity and potency. This guide provides the foundational assays for building a comprehensive antimicrobial profile for this compound.

Causality Behind Our Approach:

  • Quantitative Assessment (MIC): We begin with determining the Minimum Inhibitory Concentration (MIC), as it provides a precise, quantitative measure of potency. This is the cornerstone of susceptibility testing.

  • Qualitative Screening (Disk Diffusion): The disk diffusion method offers a complementary, visual, and cost-effective way to screen multiple isolates and provides a qualitative sense of efficacy.

  • Dynamic Assessment (Time-Kill): Understanding the rate and extent of bacterial killing is critical. A time-kill assay definitively classifies the compound as bactericidal (causing cell death) or bacteriostatic (inhibiting growth), a key differentiator for therapeutic development.[4][5]

Compound Handling: Preparing the Stock Solution The physicochemical properties of this compound dictate its handling. It is a solid with a molecular weight of 189.17 g/mol .[6] Solubility is expected in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in alkaline aqueous solutions due to the carboxylic acid group.[6]

  • Protocol for 10 mg/mL Stock Solution:

    • Accurately weigh 10 mg of this compound powder.

    • Transfer to a sterile, conical tube.

    • Add 1 mL of 100% DMSO. Vortex until fully dissolved.

    • Note: The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can affect bacterial growth. Prepare subsequent dilutions in the appropriate broth medium.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

This protocol adheres to the principles outlined in the CLSI M07 guidelines.[7] It is the reference method for quantitative antimicrobial susceptibility testing.

2.1 Principle This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The test is performed in a 96-well microtiter plate, where the compound is serially diluted and challenged with a standardized bacterial inoculum.

2.2 Workflow Diagram

Broth_Microdilution_Workflow Workflow for Broth Microdilution (MIC Assay) cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_controls Controls (Well 12) cluster_analysis Incubation & Analysis A Prepare 10 mg/mL Stock Solution (in DMSO) B Prepare 2X working stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->B F Add 200 µL 2X Stock to Well 1 B->F C Prepare 0.5 McFarland Bacterial Inoculum (~1.5 x 10^8 CFU/mL) D Dilute Inoculum to ~1 x 10^6 CFU/mL C->D H Inoculate Wells 1-11 with 100 µL of Diluted Inoculum (Final vol: 200 µL) D->H I Growth Control: 100 µL CAMHB + 100 µL Inoculum D->I E Add 100 µL CAMHB to Wells 2-12 G Perform 1:2 Serial Dilution (100 µL from Well 1 to 2, etc.) Discard 100 µL from Well 11 E->G F->G G->H K Incubate at 35±1°C for 16-20 hours H->K I->K J Sterility Control: 200 µL CAMHB only J->K L Visually Inspect for Turbidity K->L M Determine MIC: Lowest concentration with no visible growth L->M Disk_Diffusion_Workflow Workflow for Agar Disk Diffusion cluster_rule EUCAST '15-15-15 Rule' A Prepare 0.5 McFarland Bacterial Inoculum B Dip Sterile Swab into Inoculum A->B R1 Use inoculum within 15 min C Streak Mueller-Hinton Agar (MHA) Plate for Confluent Growth (Lawn Inoculation) B->C E Aseptically Apply Disks to Inoculated Plate C->E R2 Apply disks within 15 min of inoculation D Prepare & Impregnate Sterile Paper Disks with Compound (e.g., 20 µL of 1 mg/mL stock) D->E F Incubate Plate (Inverted) at 35±1°C for 16-20 hours E->F R3 Incubate within 15 min of disk application G Measure Diameter of the Zone of Inhibition (mm) F->G H Interpret Results: Susceptible, Intermediate, or Resistant (based on established breakpoints) G->H Time_Kill_Workflow Workflow for Time-Kill Kinetic Assay cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Bacterial Inoculum (~5 x 10^5 - 5 x 10^6 CFU/mL) in CAMHB C Inoculate all flasks/tubes with bacteria A->C B Prepare flasks/tubes with CAMHB containing: - Growth Control (No drug) - Compound at 1x MIC - Compound at 2x MIC - Compound at 4x MIC B->C D Incubate at 35°C with shaking C->D E At Time Points (0, 2, 4, 8, 24h): Remove 100 µL aliquot from each flask D->E F Perform 10-fold Serial Dilutions in sterile saline or neutralizer broth E->F G Plate 100 µL of appropriate dilutions onto MHA plates F->G H Incubate plates at 35°C for 18-24 hours G->H I Count Colonies (CFU) and calculate CFU/mL H->I J Plot log10 CFU/mL vs. Time I->J K Determine Activity: Bactericidal = ≥3-log10 reduction Bacteriostatic = <3-log10 reduction J->K

References

cytotoxicity studies of 6-Hydroxyquinoline-4-carboxylic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Evaluating the Cytotoxicity of 6-Hydroxyquinoline-4-carboxylic Acid on Cancer Cell Lines

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a scaffold that is foundational to numerous therapeutic agents.[1] These compounds have been extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Modifications to the quinoline ring can yield derivatives with enhanced potency and selectivity for various biological targets.[1] this compound is a quinoline derivative whose biological activities are not extensively documented, but related compounds have shown potential as cytotoxic agents, suggesting its value in anticancer research.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound on various cancer cell lines. We present detailed, field-proven protocols for three standard yet robust cytotoxicity assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis via flow cytometry. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with the inclusion of essential controls.

Scientific Background: Principles of Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound requires a multi-faceted approach. No single assay can provide a complete picture of a compound's effect on cell health. Therefore, we employ a panel of assays that measure distinct cellular parameters.

  • MTT Assay (Cell Viability): This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][7] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]

  • LDH Assay (Cytotoxicity & Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8] The CytoTox 96® Assay or similar kits provide a method to quantitatively measure LDH release through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9] This allows for a direct measurement of cytotoxicity.

  • Annexin V/PI Assay (Apoptosis): Apoptosis, or programmed cell death, is a critical process that can be dysregulated in cancer.[10] This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[10][12][13] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.[10][11]

Materials and Reagents

General Cell Culture
  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (0.25%)

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile cell culture flasks, plates (96-well, 6-well), and consumables

Compound Preparation
  • This compound (CAS: 4312-44-1)[14][15]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

MTT Assay
  • MTT reagent (5 mg/mL in PBS)

  • Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

LDH Assay
  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • Lysis Buffer (10X) supplied with the kit

  • Sterile, clear 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Annexin V/PI Apoptosis Assay
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer with a 488 nm laser

  • Flow cytometry tubes (5 mL)

  • Refrigerated centrifuge

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (Seed cells in appropriate plates) B 2. Compound Preparation (Prepare stock and working solutions of This compound) C 3. Cell Treatment (Expose cells to various concentrations of the compound for 24, 48, or 72h) B->C D MTT Assay (Measure metabolic activity) C->D E LDH Assay (Measure membrane leakage) C->E F Apoptosis Assay (Analyze cell death pathway) C->F G 4. Data Acquisition & Analysis (Calculate % Viability, % Cytotoxicity, IC50 values, and quantify apoptotic populations) D->G E->G F->G

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol measures the reduction in cell viability by quantifying metabolic activity.

Principle of MTT Assay

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Reduction Solubilized Purple Solution Formazan->Solubilized Measure Absorbance\n(570 nm) Measure Absorbance (570 nm) Solubilized->Measure Absorbance\n(570 nm) DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized

Caption: Principle of the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create 2X working concentrations. Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the diluted compound solutions (in a series of concentrations, e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells.

  • Controls:

    • Untreated Control: Wells with cells treated with culture medium only.

    • Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment.

    • Blank Control: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[6] Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6][16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[6]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the Percentage of Cell Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cytotoxicity Assessment via LDH Release Assay

This protocol directly measures cell death by quantifying the release of LDH from damaged cells.

Principle of LDH Assay

LDH_Principle Healthy Healthy Cell (Intact Membrane) LDH_in LDH Damaged Damaged Cell (Compromised Membrane) LDH_out LDH Damaged->LDH_out Released Enzyme_Reaction Coupled Enzymatic Reaction (in assay reagent) LDH_out->Enzyme_Reaction Color_Product Colored Formazan Product Enzyme_Reaction->Color_Product Measure Absorbance\n(490 nm) Measure Absorbance (490 nm) Color_Product->Measure Absorbance\n(490 nm)

Caption: Principle of the LDH release cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to use serum-free or low-serum medium during the last few hours of treatment, as serum contains LDH which can increase background absorbance.

  • Controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint. This value represents 100% cytotoxicity.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • No-Cell Control: Medium only, to determine culture medium background.[9]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Rationale: This pellets any detached cells, ensuring only LDH from the supernatant is measured.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.[17]

Data Analysis:

  • Subtract the average absorbance of the No-Cell Control from all other readings.

  • Calculate the Percentage of Cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This protocol distinguishes and quantifies viable, apoptotic, and necrotic cells using flow cytometry.

Interpretation of Annexin V/PI Staining

Annexin_PI Flow Cytometry Dot Plot Interpretation origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1: Late Apoptotic / Necrotic (Annexin V+ / PI+) Q2 Q2: Necrotic (Annexin V- / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis for Annexin V/PI flow cytometry data.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates or T25 flasks.[11][13] After 24 hours, treat with desired concentrations of this compound and controls for the chosen time period.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[11][13]

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the supernatant and the detached cells for each sample. Rationale: It is critical to collect both floating and adherent cells to avoid underrepresenting the apoptotic population.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] The samples are now ready for analysis and should be analyzed within one hour.[10]

  • Flow Cytometry Analysis:

    • Use a flow cytometer equipped with a 488 nm laser.

    • Set up compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to correct for spectral overlap.

    • Acquire data for each sample, collecting at least 10,000 events per sample.

Data Analysis:

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Use the compensation controls to set the quadrants correctly.

  • Quantify the percentage of cells in each of the four quadrants:

    • Q3 (Lower-Left): Viable cells (Annexin V⁻/PI⁻)

    • Q4 (Lower-Right): Early apoptotic cells (Annexin V⁺/PI⁻)[11]

    • Q1 (Upper-Right): Late apoptotic/necrotic cells (Annexin V⁺/PI⁺)[11]

    • Q2 (Upper-Left): Necrotic cells (Annexin V⁻/PI⁺)

Data Presentation

Summarize the quantitative results in a clear, tabular format for easy comparison across different cell lines and concentrations.

Table 1: Summary of IC₅₀ Values for this compound

Cell LineIncubation Time (h)IC₅₀ (µM) from MTT Assay
A54924[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]
HepG224[Insert Value]
48[Insert Value]
72[Insert Value]

References

Application Note: Evaluating the Antioxidant Activity of 6-Hydroxyquinoline-4-carboxylic acid using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to evaluating the antioxidant potential of 6-Hydroxyquinoline-4-carboxylic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This spectrophotometric method is widely recognized for its simplicity, speed, and reliability in determining the ability of a compound to act as a free radical scavenger.[1][2][3][4] This application note details the underlying principles of the assay, provides a step-by-step protocol optimized for a 96-well microplate format, outlines data analysis procedures for calculating percentage inhibition and IC50 values, and discusses the interpretation of results. The aim is to equip researchers with a robust methodology to accurately assess the antioxidant capacity of this compound, a critical parameter in the exploration of its therapeutic potential.

Introduction: The Significance of Antioxidant Activity and the DPPH Assay

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Antioxidants mitigate this damage by donating electrons or hydrogen atoms to neutralize free radicals.[5] The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry, with studies indicating their potential for potent antioxidant activity.[6] Specifically, hydroxyquinoline-4-carboxylic acid derivatives have been explored for their antioxidant capabilities.[7][8]

The DPPH assay is a common and straightforward method for assessing the free radical scavenging activity of compounds.[2][5][9] The core of this assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[2][10] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to the non-radical form, DPPH-H. This process results in a color change from violet to a pale yellow or colorless solution, with a corresponding decrease in absorbance.[2][5][11] The degree of this discoloration is directly proportional to the radical scavenging ability of the tested compound.[2]

Principle of the DPPH Radical Scavenging Assay

The chemical reaction underlying the DPPH assay involves the neutralization of the DPPH radical by an antioxidant (A-H). The antioxidant donates a hydrogen atom, leading to the formation of the stable, non-radical DPPH-H molecule and the antioxidant radical (A•).

DPPH• (Violet) + A-H → DPPH-H (Yellow/Colorless) + A•

The antioxidant activity is quantified by measuring the decrease in the absorbance of the DPPH solution at its maximum wavelength (typically 515-517 nm) after incubation with the test compound.[4] The results are often expressed as the percentage of radical scavenging activity and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12][13]

Three primary mechanisms have been proposed for the reaction between antioxidants and DPPH:

  • Single-Step Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.[3]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to DPPH, followed by the transfer of a proton.[3]

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the DPPH radical.[3]

The predominant mechanism can be influenced by the structure of the antioxidant, the solvent used, and the pH of the reaction medium.[3]

Materials and Reagents

  • This compound (Purity ≥ 95%)[14]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (or Ethanol), spectrophotometric grade

  • Dimethyl sulfoxide (DMSO), if required for solubility

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated analytical balance

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Solutions

Causality Behind Choices:

  • Solvent: Methanol or ethanol are commonly used as they readily dissolve both DPPH and many antioxidant compounds.[10] The choice should be consistent throughout the experiment.

  • Fresh Solutions: DPPH is light-sensitive and its radical concentration can decrease over time. Therefore, it is crucial to prepare the working solution fresh daily and protect it from light to ensure assay accuracy.[9]

  • Positive Control: A known antioxidant like ascorbic acid or Trolox is essential to validate the assay's performance and provide a benchmark for comparing the activity of the test compound.[9]

4.1.1. DPPH Stock Solution (e.g., 0.1 mM)

  • Accurately weigh the required amount of DPPH powder. (Molecular Weight of DPPH = 394.32 g/mol ).

  • Dissolve the DPPH in methanol in a volumetric flask to achieve a final concentration of 0.1 mM.

  • Wrap the flask in aluminum foil to protect it from light and store it at 4°C when not in use.[15]

4.1.2. This compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of a suitable solvent (e.g., methanol or a minimal amount of DMSO, followed by dilution with methanol). Ensure complete dissolution.

  • From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

4.1.3. Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL)

  • Prepare a stock solution of ascorbic acid in the same manner as the test compound.

  • Prepare a series of dilutions similar to those of the test compound.

Assay Procedure (96-Well Plate Format)

This protocol is designed for a high-throughput 96-well plate format, allowing for simultaneous testing of multiple concentrations and replicates.

  • Plate Layout: Design the plate layout to include blanks, controls, and test samples in triplicate.

  • Sample Addition: Add 100 µL of each concentration of the this compound dilutions and the positive control dilutions to their designated wells.

  • Control Wells:

    • Negative Control (Blank): Add 100 µL of the solvent (e.g., methanol) to the control wells. This represents 0% inhibition.[9]

    • Sample Blank (Optional but Recommended): In separate wells, add 100 µL of each sample concentration and 100 µL of the solvent (without DPPH). This is to correct for any absorbance of the sample itself at 517 nm.

  • Reaction Initiation: Add 100 µL of the freshly prepared DPPH working solution to all wells except the sample blank wells. Mix the contents of the wells gently using a micropipette or by placing the plate on a shaker for a few seconds.[9]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for a specified period (e.g., 30 minutes).[9][16] The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[9]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Working Solution A2 Initiate Reaction: Add DPPH Solution (100 µL) P1->A2 P2 Prepare Serial Dilutions of This compound A1 Add Samples & Controls to Plate (100 µL) P2->A1 P3 Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (e.g., 30 min at RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for DPPH radical scavenging assay.

Data Analysis and Presentation

Calculation of Percentage Inhibition

The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:[2]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + solvent).

  • A_sample is the absorbance of the test sample (DPPH solution + this compound).

If a sample blank was used, the corrected sample absorbance is calculated as: Corrected A_sample = (Absorbance of sample with DPPH) - (Absorbance of sample without DPPH)

Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound that inhibits 50% of the DPPH radicals. It is a measure of the antioxidant potency of the compound; a lower IC50 value indicates higher antioxidant activity.

To determine the IC50 value:

  • Plot a graph of percentage inhibition versus the corresponding concentrations of this compound.

  • The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% inhibition.

  • Alternatively, a linear regression analysis can be performed on the linear portion of the dose-response curve. The IC50 value can then be calculated from the resulting equation (y = mx + c), where y = 50.[13][17]

Data Presentation

Quantitative data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of results.

Table 1: Antioxidant Activity of this compound and Ascorbic Acid

Concentration (µg/mL)% Inhibition (Mean ± SD) - this compound% Inhibition (Mean ± SD) - Ascorbic Acid
10
25
50
100
250
500
IC50 (µg/mL)

SD: Standard Deviation

Interpretation and Discussion

The results obtained from the DPPH assay will provide a quantitative measure of the radical scavenging ability of this compound. A dose-dependent increase in percentage inhibition is expected for a compound with antioxidant activity. By comparing the IC50 value of this compound to that of a standard antioxidant like ascorbic acid, its relative potency can be assessed.

The presence of the hydroxyl (-OH) group on the quinoline ring is likely to be a key contributor to its antioxidant activity, as phenolic hydroxyl groups are known to be effective hydrogen donors.[3] The position of this group and the presence of the carboxylic acid moiety can influence the compound's radical scavenging capacity.

It is important to note that while the DPPH assay is a valuable screening tool, it is an in vitro assay and does not fully replicate the complex biological systems in vivo. Therefore, the results should be interpreted as an indication of the potential antioxidant activity of the compound, which may warrant further investigation using other antioxidant assays (e.g., ABTS, ORAC) and in cellular or animal models.

DPPH Radical Scavenging Mechanism Diagram

G cluster_reactants Reactants cluster_products Products DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H H• Antioxidant R-OH Antioxidant_Radical R-O• Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical reduction by an antioxidant.

Conclusion

The DPPH radical scavenging assay is a robust and efficient method for the preliminary evaluation of the antioxidant activity of this compound. This application note provides a detailed protocol and data analysis framework to ensure the generation of reliable and reproducible results. The findings from this assay can provide valuable insights into the therapeutic potential of this compound and guide further research in drug discovery and development.

References

Application Notes & Protocols: 6-Hydroxyquinoline-4-carboxylic Acid as a Bidentate Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 6-hydroxyquinoline-4-carboxylic acid as a versatile ligand for the synthesis and application of novel metal complexes. While this specific quinoline derivative is an emerging area of research, the protocols and insights presented herein are grounded in the well-established coordination chemistry of analogous compounds, particularly the widely studied 8-hydroxyquinoline.[1][2][3] This guide offers both theoretical grounding and practical, step-by-step methodologies to facilitate exploration into this promising class of coordination compounds.

Introduction: The Potential of this compound

This compound (6-HQC) is a heterocyclic aromatic compound featuring a quinoline core substituted with a hydroxyl (-OH) group at the 6-position and a carboxylic acid (-COOH) group at the 4-position.[4] Its structure suggests significant potential as a chelating agent for various metal ions.[5] The presence of the pyridinic nitrogen and the phenolic oxygen allows it to act as a bidentate ligand, forming stable chelate rings with metal centers. The carboxylic acid group, while less likely to be directly involved in chelation due to steric hindrance, can significantly influence the solubility, electronic properties, and biological activity of the resulting metal complexes.

Quinoline derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][5][6] The mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes or the generation of reactive oxygen species.[3][6] The structural features of 6-HQC make it a compelling candidate for the development of new therapeutic agents and functional materials.[5]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 4312-44-1[4]
Molecular Formula C₁₀H₇NO₃[7]
Molecular Weight 189.17 g/mol [4]
Physical Form Solid[5]
Purity (Typical) >95%[8]
Storage Sealed in dry, 2-8°C

Synthesis of Metal Complexes with this compound: A General Protocol

This section outlines a general and adaptable protocol for the synthesis of metal complexes using 6-HQC as the primary ligand. The procedure is based on established methods for related hydroxyquinoline ligands.[1][3]

  • Choice of Solvent: A mixture of ethanol and water is often employed.[3] Ethanol helps to dissolve the organic ligand, while water is a good solvent for many metal salts (e.g., chlorides, nitrates, sulfates). The ratio can be adjusted to ensure complete dissolution of both reactants.

  • Deprotonation of the Ligand: The chelation involves the deprotonation of the phenolic hydroxyl group. This is typically achieved by adjusting the pH of the reaction mixture to slightly basic or neutral conditions using a base like sodium hydroxide or ammonia solution. The color of the solution may change upon deprotonation of the ligand, providing a visual indicator.

  • Molar Ratio: A 2:1 ligand-to-metal (L:M) molar ratio is common for divalent metal ions, leading to the formation of ML₂ complexes.[3] However, the stoichiometry can vary depending on the metal ion, its coordination preferences, and the reaction conditions. It is advisable to perform stoichiometric titrations (e.g., using UV-Vis spectrophotometry) to determine the optimal ratio.[3]

  • Reaction Temperature and Time: The reaction is often carried out at a slightly elevated temperature (e.g., 50-60°C) with stirring to ensure homogeneity and increase the reaction rate. The precipitation of the complex is usually observed within a few hours.

  • Ligand Solution Preparation: Dissolve 2 mmol of this compound in 30 mL of a suitable solvent mixture (e.g., 80:20 ethanol:water). Warm gently if necessary to achieve complete dissolution.

  • pH Adjustment: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to the ligand solution until a slight color change is observed, indicating the deprotonation of the hydroxyl group. The target pH is typically between 7 and 8.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the desired metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, NiSO₄·6H₂O) in 20 mL of deionized water.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction and Precipitation: Heat the resulting mixture to 50-60°C and stir for 2-4 hours. A colored precipitate of the metal complex should form.

  • Isolation and Purification: Allow the mixture to cool to room temperature, and then collect the precipitate by vacuum filtration. Wash the solid product with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 40°C).

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_purification Isolation & Purification L1 Dissolve 6-HQC in EtOH/H₂O L2 Adjust pH with NaOH (Deprotonation) L1->L2 R1 Mix Ligand and Metal Solutions L2->R1 M1 Dissolve Metal Salt in H₂O M1->R1 R2 Heat and Stir (2-4h) R1->R2 R3 Precipitate Formation R2->R3 P1 Cool and Filter R3->P1 P2 Wash with H₂O and EtOH P1->P2 P3 Dry the Complex P2->P3 G cluster_cell Target Cell (e.g., Bacterium) M_L Metal-6HQC Complex (Lipophilic) Membrane Cell Membrane M_L->Membrane Crosses membrane Enzyme Essential Metalloenzyme Membrane->Enzyme Translocation ROS Reactive Oxygen Species Enzyme->ROS Inhibition / Redox Cycling D Apoptosis / Cell Death ROS->D Cellular Damage

References

Application Notes & Protocols: Fluorescence Properties of 6-Hydroxyquinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols on the fluorescence properties of 6-Hydroxyquinoline-4-carboxylic acid and its derivatives.

Abstract: This document provides a comprehensive guide to the fluorescence properties of this compound (6-HQ-4-CA) and its derivatives. Quinoline-based fluorophores are of significant interest in chemical biology and materials science due to their sensitivity to the local microenvironment.[1][2] This guide moves beyond a simple recitation of facts to explain the underlying photophysical principles and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. We will explore the core fluorescence characteristics, the profound influence of environmental factors such as solvent polarity and pH, and the application of these properties in sensing metal ions.

Core Photophysical Principles of 6-Hydroxyquinoline Derivatives

The fluorescence of 6-hydroxyquinoline derivatives originates from the π-conjugated aromatic system. The presence of an electron-donating hydroxyl group (-OH) at the 6-position and an electron-withdrawing carboxylic acid group (-COOH) at the 4-position creates an intramolecular charge transfer (ICT) character upon photoexcitation.[1][3] This ICT is fundamental to their environmental sensitivity.

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). The subsequent return to the ground state can occur via the emission of a photon (fluorescence). Key properties include:

  • Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of light the molecule absorbs to become excited, while the emission spectrum shows the wavelengths of light emitted during fluorescence.

  • Stokes Shift: This is the difference in wavelength between the maximum absorbance and the maximum emission. A large Stokes shift, often characteristic of molecules with significant ICT character, is advantageous as it minimizes self-absorption and improves signal-to-noise ratios in detection assays.[3]

  • Fluorescence Quantum Yield (Φf): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[4] N-heterocycles like quinolines are often weakly fluorescent, but their quantum yield can be dramatically enhanced through structural modification or environmental changes, such as protonation.[5]

Diagram: Fundamental Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute to Working Conc. (e.g., 1-10 µM in target solvent) prep_stock->prep_work Avoids aggregation & inner filter effect abs_spec Record Absorption Spectrum (Determine λ_max_abs) prep_work->abs_spec em_spec Record Emission Spectrum (Excite at λ_max_abs) abs_spec->em_spec Ensures maximal fluorescence signal stokes Calculate Stokes Shift (λ_max_em - λ_max_abs) em_spec->stokes qy Determine Quantum Yield (Relative Method) em_spec->qy

Caption: Workflow for basic photophysical characterization of a fluorophore.

Environmental Sensitivity: The Key to Application

The utility of 6-HQ-4-CA and its derivatives stems from the modulation of their fluorescence by the surrounding environment. Understanding these factors is crucial for designing robust applications.

Solvatochromism: Probing Polarity

Solvatochromism is the change in the absorption or emission spectra of a compound as the polarity of the solvent changes. For 6-HQ derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the fluorescence emission.[3][6]

Causality: This phenomenon is a direct consequence of the molecule's intramolecular charge transfer (ICT) character. In the ground state, the molecule has a certain dipole moment. Upon excitation, charge is redistributed, leading to a significantly larger dipole moment in the excited state.[1] Polar solvent molecules will reorient around this new, larger dipole, stabilizing the excited state and lowering its energy. This energy reduction results in an emission of lower energy (longer wavelength) light. This effect makes these compounds excellent probes for sensing the polarity of microenvironments, such as within protein binding pockets or lipid membranes.

pH Dependence: A Molecular Switch

The fluorescence of 6-HQ-4-CA is highly sensitive to pH due to two ionizable groups: the quinoline nitrogen and the phenolic hydroxyl group.

  • Acidic Conditions: The quinoline nitrogen (a Lewis base) becomes protonated. This protonation often leads to a significant enhancement in fluorescence quantum yield and a red-shift in emission.[5] The non-bonding electrons on the nitrogen, which can participate in non-radiative decay pathways (intersystem crossing), are locked in a bond with a proton, thus favoring the radiative fluorescence pathway.[5]

  • Alkaline Conditions: The phenolic hydroxyl group is deprotonated to form a phenolate. This change in the electronic nature of the substituent dramatically alters the ICT character and, consequently, the fluorescence emission wavelength and intensity.

This dual sensitivity allows these molecules to act as ratiometric pH sensors, where the ratio of fluorescence intensity at two different wavelengths can be used to determine the pH precisely, independent of the probe's concentration.[7]

Diagram: pH-Dependent Fluorescence Equilibrium

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Low_pH Protonated Form (Quinoline N-H+) Low_Fluo Enhanced Fluorescence (Red-shifted Emission) Low_pH->Low_Fluo Excitation Neutral Neutral Form Low_pH->Neutral - H+ High_pH Deprotonated Form (Phenolate O-) High_Fluo Altered Fluorescence (Different λ_em & Intensity) High_pH->High_Fluo Excitation High_pH->Neutral + H+ Neutral->Low_pH + H+ Neutral->High_pH - H+ G cluster_off Free Ligand ('Off' State) cluster_on Metal Complex ('On' State) Free_Probe 6-HQ-4-CA Derivative Vibration Intramolecular Vibrations & Rotations Free_Probe->Vibration Energy Loss Complex Rigid Metal-Ligand Complex Free_Probe->Complex + Low_Fluo Weak Fluorescence Vibration->Low_Fluo Non-radiative decay High_Fluo Strong Fluorescence Complex->High_Fluo Radiative decay is favored Metal Metal Ion

References

Application Notes and Protocols for the Use of 6-Hydroxyquinoline-4-carboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This document provides a comprehensive guide for leveraging 6-Hydroxyquinoline-4-carboxylic acid as a foundational scaffold for the design and development of novel enzyme inhibitors. With a strategic focus on Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway and a high-value therapeutic target for neurodegenerative diseases, these notes offer both theoretical insights and practical, step-by-step protocols. We will explore the rationale behind targeting KMO, detail robust enzymatic assays for screening and characterization of inhibitors, and discuss the principles of structure-activity relationship (SAR) to guide lead optimization.

Introduction: The Quinoline Scaffold and the Therapeutic Promise of KMO Inhibition

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This compound, with its hydroxyl and carboxylic acid moieties, offers strategic points for chemical modification, making it an attractive starting point for the synthesis of compound libraries aimed at enzyme inhibition.[4]

Kynurenine 3-Monooxygenase (KMO): A Key Therapeutic Target

The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[5][6] KMO, a flavin adenine dinucleotide (FAD)-dependent monooxygenase, occupies a critical juncture in this pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[5][6] The significance of KMO as a therapeutic target stems from the downstream products of the pathway. Inhibition of KMO shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors, while simultaneously decreasing the levels of the neurotoxic metabolite quinolinic acid (QUIN), an NMDA receptor agonist.[5][7][8] An imbalance in this pathway with elevated QUIN levels has been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's disease.[7][8] Therefore, the development of potent and selective KMO inhibitors is a promising therapeutic strategy for these debilitating conditions.[5]

Mechanism of KMO and Rationale for Inhibitor Design

KMO utilizes NADPH and molecular oxygen to hydroxylate L-kynurenine. The catalytic cycle involves two half-reactions: a reductive half where FAD is reduced by NADPH, and an oxidative half where the reduced flavin reacts with oxygen to form a hydroperoxyflavin intermediate that hydroxylates the substrate.[7] Potent KMO inhibitors often mimic the substrate, L-kynurenine, or bind to the active site in a manner that prevents substrate binding or catalysis.[9][10] The design of inhibitors based on the this compound scaffold can be approached by considering its potential to interact with key residues in the KMO active site. The carboxylic acid can form crucial electrostatic interactions, while the quinoline ring can engage in pi-stacking and hydrophobic interactions. The hydroxyl group offers a site for further functionalization to enhance binding affinity and selectivity.

Experimental Protocols

General Workflow for Screening and Characterization

The development of novel KMO inhibitors from a this compound scaffold follows a logical progression of experimental validation.

KMO Inhibitor Development Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Confirmation cluster_characterization Mechanism of Action cluster_optimization Lead Optimization Start 6-Hydroxyquinoline- 4-carboxylic acid Scaffold Library Synthesize Derivative Library Start->Library Derivatization PrimaryAssay Primary Screen: Single Concentration Library->PrimaryAssay Test Compounds DoseResponse Dose-Response Assay: IC50 Determination PrimaryAssay->DoseResponse Active Hits Kinetics Enzyme Kinetic Studies: Determine Ki and Inhibition Type DoseResponse->Kinetics Potent Inhibitors Selectivity Selectivity Profiling Kinetics->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp Design New Derivatives LeadOp->Library

Caption: Workflow for KMO inhibitor development.

Protocol: In Vitro KMO Inhibition Assay (NADPH Depletion)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against human KMO by monitoring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-kynurenine in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer. The concentration should be determined based on its extinction coefficient at 340 nm.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle control (for 0% and 100% inhibition)

      • Recombinant human KMO enzyme

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution containing L-kynurenine and NADPH to each well.

    • The final concentrations of substrates and cofactors should be optimized for the specific enzyme preparation. A typical starting point is to use concentrations around the Km values.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADPH consumption is proportional to the KMO activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentration of one substrate (e.g., L-kynurenine) while keeping the other (NADPH) constant, in the presence of different fixed concentrations of the inhibitor.

Procedure:

  • Perform the KMO assay as described above with varying concentrations of L-kynurenine.

  • Repeat the assay in the presence of several fixed concentrations of the inhibitor.

  • Plot the reaction rates against the substrate concentrations and analyze the data using Michaelis-Menten kinetics.

  • Generate Lineweaver-Burk or other linear plots to visualize the type of inhibition.

  • Use non-linear regression analysis to fit the data to the appropriate inhibition model and determine the inhibition constant (Ki).

Structure-Activity Relationship (SAR) of Quinoline Derivatives

The systematic modification of the this compound scaffold and the subsequent evaluation of the inhibitory activity of the resulting analogs will allow for the development of a structure-activity relationship (SAR).[1][2][11]

SAR of Quinoline Derivatives cluster_scaffold This compound cluster_modifications Potential Modification Sites cluster_properties Desired Properties Scaffold R1 R1: Hydroxyl Group (Position 6) R2 R2: Carboxylic Acid (Position 4) R3 R3: Aromatic Ring Potency Increased Potency (Lower IC50/Ki) R1->Potency Esterification, Etherification Selectivity Enhanced Selectivity R1->Selectivity PK Improved Pharmacokinetics R1->PK R2->Potency Amidation, Esterification R2->Selectivity R2->PK R3->Potency Substitution (e.g., halogens) R3->Selectivity R3->PK

Caption: SAR exploration of the quinoline scaffold.

Key Considerations for SAR Studies:

  • Position 6 (Hydroxyl Group): This position can be modified to explore interactions with specific pockets in the enzyme's active site. Derivatization into ethers or esters can modulate lipophilicity and introduce new hydrogen bonding capabilities.

  • Position 4 (Carboxylic Acid Group): The carboxylic acid is likely a key pharmacophore for binding. It can be converted to esters or amides to probe the importance of the negative charge and hydrogen bonding capacity.

  • Quinoline Ring System: Substitution on the aromatic rings with various functional groups (e.g., halogens, alkyl groups, nitro groups) can influence electronic properties and steric interactions, which can significantly impact binding affinity and selectivity.[2]

Data Presentation: Comparative Inhibitor Efficacy

The following table provides a template for summarizing the in vitro efficacy of newly synthesized derivatives against human KMO.

Compound IDR1-Substitution (Position 6)R2-Substitution (Position 4)Aromatic Ring SubstitutionIC50 (nM)Ki (nM)Type of Inhibition
Lead-001 -OH-COOHNoneValueValueType
Derivative-001 -OCH3-COOHNoneValueValueType
Derivative-002 -OH-COOCH3NoneValueValueType
Derivative-003 -OH-COOH7-ChloroValueValueType
.....................

Conclusion

This compound represents a valuable and versatile starting point for the development of novel enzyme inhibitors. By targeting therapeutically relevant enzymes such as KMO, and employing a systematic approach of chemical synthesis, in vitro screening, and SAR analysis, researchers can uncover potent and selective lead compounds. The protocols and strategies outlined in these application notes provide a solid framework for initiating and advancing such drug discovery programs.

References

Formulation of 6-Hydroxyquinoline-4-carboxylic Acid for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

6-Hydroxyquinoline-4-carboxylic acid is a quinoline derivative with structural similarities to kynurenic acid, an endogenous neuromodulator, suggesting potential bioactivity.[1][2][3] However, its utility in biological research is contingent upon proper formulation, a non-trivial challenge due to its limited aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for both in vitro and in vivo applications. We delve into the physicochemical properties of the compound, outline detailed, step-by-step protocols for creating stable and biologically compatible solutions and suspensions, and discuss essential quality control measures to ensure formulation accuracy and reliability. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to their specific experimental needs while maintaining scientific rigor.

Physicochemical Profile and Pre-formulation Analysis

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. The molecule possesses both a weakly acidic carboxylic acid group and a phenolic hydroxyl group, which dictates its solubility and stability behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[4][5]
Molecular Weight 189.17 g/mol [4][5]
Appearance Solid
XLogP3-AA 1.4[5]
Hydrogen Bond Donors 2[5]
Storage Temperature 2-8°C, sealed in dry conditions
Solubility Profile Soluble in organic solvents (DMSO, DMF, methanol, ethanol); likely soluble in alkaline aqueous solutions.[1]

The positive XLogP value suggests a degree of lipophilicity, which is consistent with low solubility in neutral aqueous media. The presence of the carboxylic acid and hydroxyl groups provides opportunities for pH-dependent solubility enhancement and salt formation.

Safety and Handling Precautions

Before beginning any formulation work, it is critical to adhere to safety protocols. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Mandatory Precautions:

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of the powder or aerosolized solutions.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Formulation Protocol for In Vitro Applications

For in vitro studies, such as cell-based assays, the primary goal is to create a concentrated, sterile stock solution that can be easily diluted into the cell culture medium to achieve the desired final concentration. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock due to its high solubilizing power for this compound.

Protocol 3.1: Preparation of a 100 mM DMSO Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent microbial contamination.

  • Weighing: Accurately weigh 18.92 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the solution at room temperature for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6][7]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required and can lead to loss of material.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Causality and Considerations:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is miscible with water and cell culture media, facilitating subsequent dilutions.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any potential effects of the solvent on the biological system.[8] The final DMSO concentration in the culture medium should ideally be kept below 0.5%, and certainly no higher than 1%, to avoid cytotoxicity.

Formulation Protocol for In Vivo Applications

Formulations for in vivo use must prioritize animal welfare and biocompatibility. The choice of vehicle depends on the route of administration, the required dose, and the desired pharmacokinetic profile. Given the compound's poor aqueous solubility, a suspension is often the most practical approach for preclinical studies.

Protocol 4.1: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol describes the preparation of a homogenous, resuspendable formulation suitable for oral gavage in rodent models.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 solution in sterile, distilled water. For example, to make 100 mL, dissolve 500 mg of low-viscosity CMC and 100 µL of Tween® 80 in water with stirring. A magnetic stirrer is recommended.

  • Weighing: For a 10 mg/mL suspension, weigh the required amount of this compound (e.g., 100 mg for a 10 mL final volume).

  • Wetting the Powder: In a glass mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Creating the Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring. Transfer the mixture to a calibrated sterile container (e.g., a glass vial). Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.

  • Homogenization: Homogenize the suspension using a sonicator or a high-shear homogenizer until a uniform, milky appearance is achieved.

  • Quality Control: Visually inspect for any large aggregates. The suspension should be easily resuspendable upon gentle shaking. For Good Laboratory Practice (GLP) studies, concentration, homogeneity, and stability must be formally validated.[9][10]

  • Storage: Store the suspension at 2-8°C, protected from light. Before each use, vortex or stir the suspension thoroughly to ensure uniform redispersion of the active ingredient.

Causality and Considerations:

  • Why a Suspension? For poorly soluble compounds, a suspension allows for the administration of higher doses than a solution would permit.

  • Role of Excipients:

    • CMC: Acts as a suspending agent, increasing the viscosity of the vehicle to slow down the sedimentation of particles.

    • Tween® 80: A non-ionic surfactant that acts as a wetting agent, reducing the surface tension between the drug particles and the aqueous vehicle, which aids in dispersion and prevents aggregation.

  • pH Adjustment for a Solution (Alternative Approach): For lower doses, it may be possible to create a solution by pH modification. Since the compound has an acidic carboxylic acid group, its solubility will increase in alkaline conditions. A stock solution can be prepared by dissolving the compound in a minimal amount of 1N NaOH to form the sodium salt, followed by dilution in saline or a buffer.[8] However, the final pH of the formulation must be adjusted to a physiologically tolerable range (typically pH 7.0-7.4) before administration.[11] This approach requires careful control, as neutralization could cause the compound to precipitate if its solubility limit is exceeded.

Quality Control and Validation

Ensuring the quality of the formulation is a prerequisite for generating reliable and reproducible biological data.[12]

ParameterIn Vitro Formulation (DMSO Stock)In Vivo Formulation (Suspension)Rationale
Concentration Recommended: HPLC-UV analysis of a diluted aliquot.Required for GLP: HPLC-UV analysis of samples taken from the top, middle, and bottom of the bulk suspension.Verifies that the prepared concentration is accurate and the compound has not degraded.[9]
Homogeneity N/A (True Solution)Visual inspection for uniform appearance. HPLC analysis of multiple samples (see above).Confirms that the active ingredient is evenly distributed, ensuring consistent dosing.
Stability Test concentration after several freeze-thaw cycles and after storage for the intended duration.Test concentration and resuspendability at defined time points under specified storage conditions.Ensures the formulation remains within specification throughout the course of the experiment.[9]
Sterility Assumed if prepared aseptically. Can be confirmed by plating on nutrient agar.N/A for oral route. Required for parenteral routes (must be prepared aseptically).Prevents microbial contamination from interfering with biological assays or causing infection in animals.
pH N/A (diluted >1000x in buffered media)Measure with a calibrated pH meter. Adjust if necessary for parenteral routes.Ensures the formulation is physiologically compatible and will not cause irritation at the site of administration.

Visualization of Workflow and Biological Context

The following diagrams illustrate the overall formulation workflow and the biological context of this compound as an analog of a key metabolite in the kynurenine pathway.

G cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_use Application Phase weigh 1. Weigh Compound vehicle 2. Prepare Vehicle (e.g., DMSO, CMC/Tween) dissolve 3. Dissolve / Suspend (Vortex / Homogenize) vehicle->dissolve qc 4. QC Analysis (Concentration, Homogeneity, pH) dissolve->qc store 5. Store Appropriately (-20°C or 2-8°C) qc->store invitro In Vitro Dosing (Dilute in Media) store->invitro invivo In Vivo Dosing (Resuspend & Administer) store->invivo

Caption: Formulation workflow from powder to biological application.

Kynurenine_Pathway cluster_neuroprotective Neuroprotective Arm cluster_neurotoxic Neurotoxic Arm TRY Tryptophan KYN Kynurenine TRY->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (NMDA Antagonist) KYN->KYNA KATs HK 3-Hydroxykynurenine KYN->HK KMO Analog 6-Hydroxyquinoline-4- carboxylic acid (Analog) KYNA->Analog Structural Similarity QUIN Quinolinic Acid (QUIN) (NMDA Agonist) HK->QUIN

Caption: Simplified Kynurenine Pathway showing the compound's relation to KYNA.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in DMSO. Compound purity issue; insufficient solvent; low temperature.Verify compound Certificate of Analysis. Try gentle warming (37°C). Increase solvent volume if concentration allows.
Precipitation occurs upon dilution in aqueous buffer/media. Solubility limit exceeded.Decrease the final concentration. Increase the DMSO concentration in the final solution (if tolerable by the assay). For in vivo use, switch to a suspension formulation.
Suspension particles aggregate or settle too quickly. Insufficient wetting; inadequate viscosity of the vehicle.Ensure proper trituration to create a paste before adding the full vehicle volume. Increase the concentration of the suspending agent (e.g., 1% CMC).
Inconsistent results between experiments. Formulation instability; inconsistent dosing of suspension.Prepare fresh formulations regularly. Validate stability over the experimental period. Ensure the suspension is thoroughly and consistently vortexed before drawing each dose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights to help you optimize your reaction yield and purity.

Introduction: The Synthetic Landscape

The synthesis of this compound and its analogs is predominantly achieved via the Gould-Jacobs reaction . This robust method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent saponification.[1][2][3][4] While reliable, this pathway is sensitive to several parameters that can significantly impact the outcome. The high temperatures required for the key cyclization step (often exceeding 250 °C) can lead to product decomposition and the formation of undesirable byproducts.[4][5]

This guide will dissect the common challenges encountered during this synthesis and provide a logical framework for troubleshooting and optimization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Question 1: My cyclization step is resulting in a very low yield or a significant amount of tar-like byproduct. What's going wrong?

Answer: This is the most common challenge in the Gould-Jacobs synthesis and typically points to issues with thermal control.

  • Causality: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires a significant energy input to overcome the activation barrier.[4] However, excessive or prolonged heating can drive decomposition pathways, leading to polymerization and tar formation.[5][6] The target product itself can also degrade under these harsh conditions.

  • Actionable Solutions:

    • Optimize the Heating Profile: The goal is to reach the required temperature for an optimal duration, not to "cook" the reaction.

      • High-Boiling Solvents: The use of inert, high-boiling solvents like diphenyl ether or Dowtherm A provides excellent temperature control.[4][5] The reaction can be maintained at a steady reflux (typically 250-260 °C). However, these solvents can be difficult to remove during workup.

      • Microwave-Assisted Synthesis: This is a highly recommended modern alternative. Microwave irradiation allows for rapid, uniform heating to high temperatures, dramatically reducing reaction times from hours to minutes.[4][7] This short exposure to high heat often minimizes byproduct formation and increases yield.

    • Ensure an Inert Atmosphere: At high temperatures, atmospheric oxygen can promote oxidative side reactions. Conducting the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

    • Check Intermediate Purity: Ensure the anilidomethylenemalonate intermediate from the first step is pure. Impurities can act as catalysts for decomposition at high temperatures.

Question 2: The initial condensation reaction between p-aminophenol and diethyl ethoxymethylenemalonate (DEEM) is incomplete. How can I drive it to completion?

Answer: An incomplete initial condensation is usually due to suboptimal conditions or reactant stoichiometry.

  • Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the DEEM, followed by the elimination of ethanol.[1] The reaction is typically fast but can be hampered by steric or electronic factors, or simply by not allowing enough time or appropriate conditions for completion.

  • Actionable Solutions:

    • Solvent Choice: While the reaction can be run neat, using a solvent like ethanol can improve solubility and mixing. Gently warming the mixture (e.g., to 80-100 °C) can accelerate the reaction.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if the p-aminophenol has any impurities.

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the p-aminophenol spot is a key indicator. The intermediate product will have a different Rf value.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often stem from residual high-boiling solvent or byproducts from incomplete reactions or degradation.

  • Causality: The main impurities are often the high-boiling solvent (if used), unreacted starting materials or intermediates, and decomposition products from the cyclization step. The carboxylic acid product's polarity can also make it challenging to separate from polar impurities.

  • Actionable Solutions:

    • Solvent Removal: If using diphenyl ether, precipitation is key. After cooling the reaction, add a non-polar solvent like cyclohexane or hexanes. This will cause the polar product to precipitate while the diphenyl ether remains in solution.[4] Thoroughly wash the filtered solid with the non-polar solvent to remove residual high-boiling solvent.

    • pH-Based Extraction: After saponification, the product exists as a carboxylate salt in the basic aqueous solution. This is an excellent purification opportunity. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar, non-acidic impurities.

    • Controlled Precipitation: After washing, carefully acidify the aqueous solution with an acid like HCl to a pH of ~2-4. The this compound will precipitate out. Perform this step slowly and with cooling to ensure the formation of easily filterable crystals.

    • Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, DMSO, or acetic acid) is a powerful final purification step.

Frequently Asked Questions (FAQs)

  • Q: What is the overall workflow for the Gould-Jacobs synthesis of this compound?

    • A: The synthesis follows three main stages:

      • Condensation: Reaction of p-aminophenol with diethyl ethoxymethylenemalonate to form the anilidomethylenemalonate intermediate.

      • Thermal Cyclization: Heating the intermediate at high temperatures (~250 °C) to form the quinoline ring, yielding ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

      • Saponification: Hydrolysis of the ethyl ester group using a base like sodium hydroxide to yield the final this compound product upon acidification.[1][4]

  • Q: Why is a high temperature necessary for the cyclization step?

    • A: The cyclization is a 6-electron electrocyclization reaction.[4] This type of pericyclic reaction requires thermal energy to facilitate the concerted movement of electrons and the formation of the new sigma bond that closes the ring. The aromatic nature of the aniline ring requires a significant energy input to participate in this intramolecular reaction.

  • Q: Are there any alternatives to the high-temperature cyclization?

    • A: While high heat is characteristic of the Gould-Jacobs reaction, modern methods can improve the conditions. As mentioned, microwave-assisted synthesis is a primary alternative for achieving the necessary energy input efficiently and quickly.[7][8] Additionally, research into Lewis acid or Brønsted acid catalysts may offer pathways at lower temperatures for certain quinoline syntheses, though the classic Gould-Jacobs for this specific structure relies on thermal energy.[9][10]

  • Q: How does the hydroxyl group on the p-aminophenol affect the reaction?

    • A: The hydroxyl group is an electron-donating group (EDG). In the context of the Gould-Jacobs reaction, anilines with EDGs are generally effective substrates.[4][6] The EDG activates the aromatic ring, which can facilitate the electrophilic-like cyclization step.

Data & Protocols

Data Summary

The following table compares conventional and microwave-assisted heating for the critical cyclization step.

ParameterConventional Heating (High-Boiling Solvent)Microwave-Assisted Synthesis (Solvent-Free)
Temperature 250 - 260 °C[4]250 - 300 °C[7]
Reaction Time 15 - 60 minutes[4]5 - 20 minutes[7]
Typical Yield Moderate to GoodGood to Excellent[7]
Key Advantage Stable, uniform temperature controlDrastic reduction in reaction time, often cleaner reaction[7]
Key Disadvantage Difficult solvent removal, long reaction timeRequires specialized equipment

Visualized Workflows & Logic

G cluster_0 Synthesis Workflow A Step 1: Condensation (p-aminophenol + DEEM) B Step 2: Thermal Cyclization (High Temp / Microwave) A->B C Step 3: Saponification (Base Hydrolysis) B->C D Final Product (Acidification & Isolation) C->D

Caption: High-level workflow for the synthesis of this compound.

G Start Low Yield or Byproduct Formation Check_Temp Was Cyclization Temperature Optimal (~250-260°C)? Start->Check_Temp Check_Time Was Heating Time Minimized? Check_Temp->Check_Time Yes Sol_Temp Action: Adjust heating method. Consider Microwave or verify thermocouple accuracy. Check_Temp->Sol_Temp No Check_Purity Were Starting Materials Pure? Check_Time->Check_Purity Yes Sol_Time Action: Reduce reaction time. Monitor via TLC to find optimal point before degradation. Check_Time->Sol_Time No Sol_Purity Action: Recrystallize starting materials or intermediate before cyclization. Check_Purity->Sol_Purity No

Caption: Troubleshooting flowchart for low yield in the cyclization step.

Experimental Protocol: Microwave-Assisted Cyclization and Saponification

This protocol outlines the second and third stages of the synthesis, assuming the anilidomethylenemalonate intermediate has already been prepared.

Materials:

  • Ethyl 2-((4-hydroxyphenyl)amino)methylenemalonate (the intermediate)

  • 2-5 mL microwave process vial with stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated and 2M

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware for filtration and workup

Procedure:

  • Cyclization (Microwave Protocol):

    • Place the dried anilidomethylenemalonate intermediate (e.g., 1.0 mmol) into a 2-5 mL microwave vial equipped with a magnetic stir bar.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters: Temperature at 250 °C , hold time of 10 minutes , and high absorption level.

    • Run the reaction. The pressure will increase significantly; ensure your equipment is rated for these conditions.[7]

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening. The product should be a solid or a viscous oil.

  • Saponification and Isolation:

    • To the cooled reaction vial containing the crude ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, add 5 mL of a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to 60-80 °C with stirring for 2-3 hours, or until TLC analysis indicates the disappearance of the starting ester.

    • Cool the reaction mixture to room temperature.

    • Optional Purification: Wash the basic aqueous solution with 2 x 5 mL of ethyl acetate to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

    • Place the aqueous solution in an ice bath and stir.

    • Slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 2-3. A precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 10 mL).

    • Dry the solid under vacuum to yield the final product, this compound.

References

Technical Support Center: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction and may encounter common challenges. The Pfitzinger reaction, a condensation of isatin (or its derivatives) with a carbonyl compound bearing an α-methylene group in the presence of a strong base, is a cornerstone for creating the quinoline-4-carboxylic acid scaffold—a privileged structure in medicinal chemistry.[1][2] However, like many classic named reactions, its success is highly dependent on carefully controlled conditions.

This guide moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting and answers to frequently asked questions, empowering you to diagnose issues, optimize your reaction conditions, and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Pfitzinger synthesis in a practical question-and-answer format.

Question 1: My reaction mixture is turning into a dark, intractable tar, and my final yield is very low. What is causing this, and how can I prevent it?

Answer: Tar formation is one of the most common failures in the Pfitzinger synthesis. It typically arises from competing side reactions that dominate under sub-optimal conditions. The primary causes are the self-condensation of the carbonyl reactant and the decomposition of intermediates at high temperatures.

  • Causality: The strongly basic conditions required for the Pfitzinger reaction (e.g., KOH, NaOH) can easily promote the self-condensation of enolizable aldehydes and ketones (an aldol condensation).[3] If you simply mix all reactants at once and heat, the ketone may react with itself faster than it condenses with the opened isatin intermediate.[3] High temperatures can further accelerate these and other decomposition pathways.

  • Troubleshooting & Optimization Protocol:

    • Sequential Reagent Addition: This is the most critical preventative measure. Instead of combining all reactants simultaneously, first facilitate the ring-opening of isatin.

      • Step 1a: Dissolve the base (e.g., potassium hydroxide) in your solvent (typically an ethanol/water mixture) in the reaction flask.[4][5]

      • Step 1b: Add the isatin to the stirred basic solution at room temperature. You should observe a distinct color change (e.g., from orange/red to a pale yellow or light brown) as the isatin's amide bond is hydrolyzed to form the potassium salt of 2-amino-α-oxobenzeneacetic acid (the isatinate).[1][3][4] Allow this to stir for 30-60 minutes to ensure complete conversion.

      • Step 1c: Only after the isatin ring is confirmed to be open, add the carbonyl compound to the mixture.[3][4]

    • Temperature Control: Avoid excessive heating. While reflux is often necessary, a gentle, controlled reflux is sufficient. For particularly sensitive substrates, consider running the reaction at a lower temperature (e.g., 80°C) for a longer duration to favor the desired condensation over decomposition pathways.[4][5]

    • Optimize Base Concentration: While a strong base is necessary, an excessive concentration can accelerate tarring. Typically, 3-5 equivalents of base relative to isatin are used. If tarring is severe, try reducing the concentration towards the lower end of this range.[5]

    • pH Control During Workup: When acidifying the aqueous solution to precipitate your product, add the acid (e.g., acetic acid or dilute HCl) slowly with vigorous stirring.[4] This prevents localized areas of high acidity, which can degrade the final product.

Question 2: My final product is significantly contaminated with unreacted isatin. How can I improve the conversion rate?

Answer: The presence of residual isatin indicates that the reaction has not gone to completion. This can be due to insufficient reaction time, sub-optimal stoichiometry, or incomplete formation of the reactive isatinate intermediate.

  • Causality: The Pfitzinger reaction's first step, the base-catalyzed ring opening of isatin, is crucial for the subsequent condensation to occur.[1][6] If this step is incomplete, the carbonyl compound has nothing to react with. Furthermore, as a bimolecular reaction, the relative concentrations of the reactants play a significant role.

  • Troubleshooting & Optimization Steps:

    • Ensure Complete Isatin Ring Opening: Follow the sequential addition protocol described in the previous answer. The visual color change is a good, but not foolproof, indicator. Allowing 30-60 minutes for this step before adding the ketone is a robust practice.[1][2]

    • Adjust Reactant Stoichiometry: Use a slight to moderate excess of the carbonyl compound (e.g., 1.1 to 2.5 equivalents).[3][4] This helps drive the reaction to completion according to Le Châtelier's principle and ensures the more valuable isatin is consumed.

    • Extend Reaction Time: Pfitzinger reactions can be slow, sometimes requiring 12 to 24 hours at reflux.[1][2][7] Monitor the reaction's progress by TLC (Thin Layer Chromatography). If you observe the persistence of the isatin spot, extend the reflux time.

    • Purification Strategy: If a small amount of isatin remains, it can often be removed during workup. After neutralizing the reaction and before acidifying to precipitate the product, perform an extraction with a solvent like diethyl ether or ethyl acetate to remove the more neutral, unreacted carbonyl compound and other impurities.[2] Isatin has some solubility in these solvents, which may help reduce its presence in the final product.

Question 3: I am observing significant decarboxylation of my quinoline-4-carboxylic acid product, especially during workup. What causes this and how can it be prevented?

Answer: Decarboxylation is a known side reaction for quinoline-4-carboxylic acids, particularly under harsh thermal or acidic conditions.

  • Causality: The carboxylic acid group at the C4 position of the quinoline ring can be thermally labile. The stability is substrate-dependent, but high temperatures, especially in the presence of acid, can promote the loss of CO₂, leading to the corresponding unsubstituted quinoline as a byproduct.

  • Troubleshooting & Optimization Steps:

    • Avoid Excessive Heat During Workup: After the reaction is complete, remove the solvent using a rotary evaporator at a moderate temperature. Do not overheat the crude salt.

    • Use Milder Acid for Precipitation: Instead of strong mineral acids like concentrated HCl, use a weaker acid like glacial acetic acid for the precipitation step.[2] Add it slowly and at a reduced temperature (e.g., in an ice bath) to control the exotherm of neutralization and precipitate the product gently.[2]

    • Recrystallization Solvent and Temperature: When recrystallizing the final product, avoid high-boiling point solvents if possible. Use the minimum amount of heat necessary to dissolve the solid.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Pfitzinger reaction?

A1: The reaction proceeds through a well-defined, multi-step mechanism.[1][6]

  • Isatin Ring Opening: The base (e.g., hydroxide ion) attacks the C2 carbonyl of isatin, leading to the hydrolysis of the amide bond to form an intermediate keto-acid (isatinate).[1][6]

  • Condensation: The aniline nitrogen of the isatinate intermediate attacks the carbonyl carbon of the second reactant (ketone or aldehyde) to form an imine (Schiff base).[1][8]

  • Tautomerization: The imine tautomerizes to the more stable enamine form.[1][6]

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-like condensation), attacking the ketone on the isatinate backbone. Subsequent dehydration of the resulting alcohol yields the aromatic quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway Isatin Isatin KetoAcid Keto-acid (Isatinate) Isatin->KetoAcid 1. Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product 5. Dehydration Side_Reactions Key Reaction Pathways in Pfitzinger Synthesis Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Carbonyl Carbonyl Compound Product Desired Product (Quinoline-4-Carboxylic Acid) Carbonyl->Product Aldol Aldol Self-Condensation Byproduct Carbonyl->Aldol Side Reaction: Self-Condensation Base Strong Base (e.g., KOH) Base->Isatin Opens Ring Base->Carbonyl Enolization Isatinate->Product Desired Pfitzinger Condensation Tar Tar / Polymer Aldol->Tar Decomposition

References

Technical Support Center: Overcoming Solubility Challenges with 6-Hydroxyquinoline-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Hydroxyquinoline-4-carboxylic acid (CAS 4312-44-1). This document provides in-depth troubleshooting strategies and validated protocols for researchers, scientists, and drug development professionals who encounter solubility issues with this compound during their experiments. Low aqueous solubility is a common impediment in biological assays, leading to unreliable data, underestimated potency, and flawed structure-activity relationships (SAR)[1]. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues encountered with this compound.

Q1: My this compound (6-HQC-4-CA) powder won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective thing I should try?

A: The molecular structure of 6-HQC-4-CA contains a carboxylic acid group, which is acidic, and a phenolic hydroxyl group. The primary reason for its low solubility in neutral aqueous solutions is the protonated state of the carboxylic acid. By increasing the pH of your buffer to an alkaline state (e.g., pH 8.0-9.0), you will deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻), which is significantly more polar and thus more soluble in water. This is the most direct and impactful first step to try[2][3][4].

Q2: What is the best organic solvent to prepare a high-concentration stock solution of 6-HQC-4-CA?

A: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for preparing high-concentration stock solutions of 6-HQC-4-CA and other quinoline derivatives[2][5][6]. It is a powerful, water-miscible organic solvent capable of dissolving a broad range of compounds. For best results, use anhydrous (dry) DMSO, as absorbed water can sometimes reduce the solubility of certain compounds[7].

Q3: I successfully dissolved 6-HQC-4-CA in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This is a classic problem known as compound "crashing out." It occurs when a compound that is stable in a pure organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower. The best practice is to perform a serial dilution of your compound in 100% DMSO first to get closer to your final desired concentration. Then, add a small volume of this intermediate DMSO dilution directly to the final assay medium with vigorous mixing. This approach minimizes the time the compound spends at a high, supersaturated concentration in the aqueous buffer, often allowing it to interact with assay components like proteins that can help maintain its solubility[5][8].

Q4: What is the maximum final concentration of DMSO that is considered safe for most cell-based assays?

A: High concentrations of DMSO can be cytotoxic or cause unintended biological effects. It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v)[5][9]. Always include a "vehicle control" in your experiment—this is an identical assay well that contains the same final concentration of DMSO but no 6-HQC-4-CA. This control allows you to subtract any effects of the solvent itself.

Q5: I have already tried adjusting the pH and optimizing my DMSO dilution protocol, but the solubility of 6-HQC-4-CA is still insufficient for the concentrations required in my assay. What advanced options can I explore?

A: When basic methods are insufficient, you can turn to formulation enhancers. The most common and effective advanced strategy is the use of cyclodextrins . These are cyclic oligosaccharides that can form "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the compound in their central cavity while presenting a hydrophilic exterior to the aqueous solvent[10][11][12]. This dramatically increases aqueous solubility. Using a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a robust next step.

Section 2: In-Depth Troubleshooting & Validated Protocols

This section provides a systematic approach to resolving solubility issues, complete with step-by-step protocols and the scientific rationale behind them.

Troubleshooting Workflow

Before proceeding to detailed protocols, use the following decision tree to guide your strategy. This workflow is designed to solve the problem in the most efficient manner, starting with the simplest and most common solutions.

Solubility_Workflow start Start: 6-HQC-4-CA Powder stock_prep Protocol 1: Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock_prep test_dilution Test Dilution into Aqueous Assay Buffer stock_prep->test_dilution success Success: Compound is Soluble test_dilution->success No Precipitation precipitation Precipitation Occurs test_dilution->precipitation Precipitation ph_adjust Protocol 2: pH-Mediated Solubilization (Test Buffers pH 7.4 to 9.0) precipitation->ph_adjust ph_check Solubility Improved? ph_adjust->ph_check ph_check->success Yes serial_dilution Protocol 3: Optimize Dilution (Serial Dilution in 100% DMSO) ph_check->serial_dilution No / Insufficient serial_check Solubility Improved? serial_dilution->serial_check serial_check->success Yes advanced Protocol 4: Advanced Solubilization (e.g., Cyclodextrin Complexation) serial_check->advanced No / Insufficient advanced_check Solubility Improved? advanced->advanced_check advanced_check->success Yes failure Failure: Re-evaluate required assay concentration or compound analog advanced_check->failure No

Caption: A step-by-step decision workflow for troubleshooting solubility.

Protocol 1: Preparation of Primary Stock Solution in DMSO

Causality: The first step is to create a concentrated stock solution in a solvent where the compound is highly soluble. DMSO is ideal for this purpose[5]. This stock serves as the starting point for all subsequent dilutions.

Methodology:

  • Weighing: Accurately weigh the desired amount of 6-HQC-4-CA powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube gently for 1-2 minutes[5].

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but be cautious as excessive heat can degrade some compounds[5]. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[5][9]. Store aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: pH-Mediated Solubilization

Causality: The Henderson-Hasselbalch equation dictates that for an acidic compound, solubility increases as the pH of the medium rises above the compound's pKa. By using an alkaline buffer, we shift the equilibrium of 6-HQC-4-CA to its more soluble anionic (deprotonated) form[13].

Methodology:

  • Buffer Preparation: Prepare a series of biologically compatible buffers with increasing pH values. For example:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • HEPES Buffer, pH 8.0

    • Tris-HCl Buffer, pH 8.5

    • Carbonate-Bicarbonate Buffer, pH 9.0

  • Solubility Test: Add a small, fixed amount of your DMSO stock solution of 6-HQC-4-CA to each buffer to achieve a target concentration that is problematic at pH 7.4. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Observation: Vortex each sample and incubate at room temperature for 30 minutes. Visually inspect for precipitation or use a nephelometer to quantify turbidity for a more precise measurement[14].

  • Selection: Choose the buffer with the lowest pH that provides complete solubilization and is compatible with your assay's biological components.

Table 1: Expected pH-Dependent Solubility of 6-HQC-4-CA

Buffer System pH Expected Solubility Rationale
Phosphate (PBS) 7.4 Low Carboxylic acid is mostly protonated (-COOH).
HEPES 8.0 Moderate Partial deprotonation to the more soluble carboxylate (-COO⁻).
Tris-HCl 8.5 High Majority of molecules are in the soluble carboxylate form.

| Carbonate | 9.0 | Very High | Nearly complete deprotonation ensures maximum aqueous solubility. |

Protocol 3: Optimized Co-Solvent Dilution Strategy

Causality: Directly diluting a high-concentration DMSO stock into an aqueous buffer creates a zone of high supersaturation, promoting rapid precipitation. A serial dilution in 100% DMSO first reduces the starting concentration, making the final dilution into the aqueous phase less drastic and less likely to cause precipitation[5][8].

Methodology:

  • Prepare Stock: Start with your high-concentration stock (e.g., 20 mM) of 6-HQC-4-CA in 100% DMSO.

  • Create DMSO Dilution Series: In a series of sterile tubes, perform serial dilutions using 100% DMSO. For example, to create a 10-point, 2-fold dilution series:

    • Tube 1: 20 mM stock

    • Tube 2: Add 50 µL of DMSO. Transfer 50 µL from Tube 1 to Tube 2 and mix. (Concentration = 10 mM)

    • Tube 3: Add 50 µL of DMSO. Transfer 50 µL from Tube 2 to Tube 3 and mix. (Concentration = 5 mM)

    • Continue this process for the desired concentration range.

  • Final Assay Dilution: Directly add a small, fixed volume (e.g., 1 µL) from each tube of the DMSO dilution series into the corresponding wells of your assay plate containing the final assay medium (e.g., 99 µL). This creates your final concentration curve while keeping the DMSO concentration constant and low (1% in this example).

Protocol 4: Advanced Solubilization with Cyclodextrins

Causality: Cyclodextrins are molecular hosts that encapsulate guest molecules like 6-HQC-4-CA. This complex formation shields the hydrophobic regions of the molecule from water, drastically increasing its apparent aqueous solubility without chemical modification[15][16]. This is a powerful technique for compounds that remain insoluble despite pH and co-solvent optimization.

Methodology (Co-Evaporation Method):

  • Dissolve 6-HQC-4-CA: Dissolve a known amount of 6-HQC-4-CA in a suitable organic solvent like methanol or ethanol in a round-bottom flask.

  • Dissolve Cyclodextrin: In a separate flask, dissolve a molar excess (e.g., 1:2 ratio of drug to cyclodextrin) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Mix and Evaporate: Add the drug solution to the cyclodextrin solution. Mix thoroughly. Remove the solvents using a rotary evaporator to form a thin solid film.

  • Reconstitute and Lyophilize: Reconstitute the solid film with a small amount of water and then freeze-dry (lyophilize) it to obtain a fluffy, solid powder of the 6-HQC-4-CA-cyclodextrin inclusion complex.

  • Usage: This powder can now be directly dissolved in your aqueous assay buffer, where it should exhibit significantly enhanced solubility.

Cyclodextrin_Mechanism cluster_1 cluster_2 compound 6-HQC-4-CA (Hydrophobic) complex Soluble 6-HQC-4-CA-CD Inclusion Complex water Water Molecules cd Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) C CD_node Complex_CD Complex_C plus + arrow ->

Caption: Encapsulation of 6-HQC-4-CA by a cyclodextrin to form a soluble complex.

References

Technical Support Center: Optimization of the Doeb-ner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Doebner synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful reaction. The quinoline core is a vital scaffold in numerous pharmaceuticals, making mastery of its synthesis crucial for drug discovery and development.[1][2] This guide is structured to address common challenges through a practical, question-and-answer format, explaining not just the steps to take but the chemical reasoning behind them.

Section 1: Understanding the Core Reaction

The Doebner reaction is a three-component synthesis that condenses an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids.[1][3] While robust, its success is highly dependent on the interplay of substrates, catalysts, and reaction conditions.

The reaction is believed to proceed via the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[1] This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, an intramolecular electrophilic cyclization, and finally, an oxidation step to yield the aromatic quinoline product.[1] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[1][4]

Doebner_Mechanism Figure 1: Proposed Doebner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->SchiffBase Condensation (-H₂O) PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Michael Addition SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation (Hydrogen Transfer)

Caption: A simplified workflow of the Doebner reaction mechanism.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Doebner synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

Low yields are the most frequent complaint and can stem from several factors. The key is to systematically identify the root cause.

Possible Cause 1: Substrate Reactivity

  • The Problem: The electronic nature of the aniline substrate is arguably the most critical factor. Anilines bearing strong electron-withdrawing groups (EWGs) are significantly less nucleophilic.[1][5] This slows down the initial, crucial formation of the Schiff base, often leading to poor or no yield under standard conditions.[1][4][6]

  • The Solution: The Doebner Hydrogen-Transfer Modification. For electron-deficient anilines, a modified approach is necessary. By increasing the equivalents of the aniline and aldehyde, you generate an excess of the imine intermediate. This excess imine serves as an internal oxidant for the dihydroquinoline intermediate, driving the reaction forward in a "hydrogen-transfer" mechanism.[4][6] This strategy has proven effective for a wide range of anilines, including those with both electron-withdrawing and electron-donating groups.[4][6]

Possible Cause 2: Suboptimal Catalyst and Solvent System

  • The Problem: Traditional Doebner conditions often use Brønsted acids in refluxing ethanol.[4][6] While effective for some substrates, this is not a universally optimal system, especially for challenging anilines.

  • The Solution: Catalyst and Solvent Screening. Extensive studies have shown that the combination of a Lewis acid catalyst, such as Boron Trifluoride etherate (BF₃·OEt₂) or BF₃·THF, in an aprotic polar solvent like acetonitrile (MeCN) can dramatically improve yields.[4][6][7] MeCN is often preferred due to the ease of post-reaction workup.[4][6]

Table 1: Catalyst & Solvent Impact on an Electron-Deficient Aniline [4][6]

Entry Catalyst (Acid) Solvent Temperature (°C) Yield (%)
1 None EtOH Reflux 15
2 BF₃·THF EtOH 65 Low
3 BF₃·THF Toluene 65 Low
4 BF₃·THF MeCN 65 Moderate to High *

| 5 | BF₃·THF | THF | 65 | Moderate to High* |

*Yields significantly improved with stoichiometric adjustments based on the hydrogen-transfer model.

Possible Cause 3: Inadequate Temperature

  • The Problem: The reaction may be kinetically slow at room temperature or under mild heating.

  • The Solution: Temperature Optimization. Studies have demonstrated that a reaction temperature of at least 65°C is often necessary to achieve good yields.[6][7] It is crucial to monitor the reaction at higher temperatures for any signs of decomposition or tar formation.[7]

Q2: I am observing a significant amount of tar and polymeric byproducts. How can I prevent this?

This issue is particularly common in the related Doebner-Miller reaction (using α,β-unsaturated carbonyls instead of pyruvic acid and an aldehyde) but the principles apply.[5][8]

  • The Cause: The reaction is typically run under acidic conditions which can catalyze the self-polymerization of carbonyl compounds or other reactive intermediates.[5][8][9]

  • The Solution: Biphasic Solvent System. A highly effective strategy is to use a biphasic system, such as water/toluene.[5][8] The aniline and acid catalyst reside primarily in the aqueous phase, while the carbonyl compound is sequestered in the organic phase. This minimizes its concentration in the acidic environment, drastically reducing polymerization and favoring the desired reaction pathway.[5][8]

  • Additional Tip: Slow, controlled addition of the aldehyde or pyruvic acid to the heated reaction mixture can also help maintain a low concentration of the reactive carbonyl species, further suppressing polymerization.[8]

Q3: The reaction starts but appears to stall before completion. What's happening?
  • The Cause: This can be due to catalyst deactivation or an insufficient driving force for the final oxidation step. The conversion of the dihydroquinoline intermediate to the aromatic quinoline is essential for pulling the equilibrium towards the product.

  • The Solution: Ensure an Oxidant is Present. In the classical Doebner mechanism, the imine acts as the oxidant.[1] If the reaction stalls, it may indicate that this process is inefficient. For the related Doebner-Miller synthesis, mild oxidizing agents like nitrobenzene or even iodine are sometimes added to facilitate this final aromatization step.[10][11] For the standard Doebner, applying the hydrogen-transfer modification (see Q1) by ensuring an excess of imine is the most direct solution.[4]

Q4: How do I effectively purify my quinoline-4-carboxylic acid product?
  • The Challenge: The crude product can be mixed with unreacted starting materials, polymeric tar, and other byproducts, making purification difficult.[5]

  • The Solution: Stepwise Purification Protocol.

    • Aqueous Workup: After the reaction is complete, cool the mixture and perform a standard aqueous workup. This often involves diluting with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This step is crucial as it neutralizes the acid catalyst and extracts the carboxylic acid product into the aqueous basic layer as its carboxylate salt, separating it from neutral organic impurities.

    • Acidification & Extraction: Separate the aqueous layer and re-acidify it carefully with an acid like HCl. This will precipitate the quinoline-4-carboxylic acid product.

    • Isolation: The solid product can then be collected by filtration. Alternatively, it can be extracted back into an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[2]

    • Final Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system or by column chromatography if necessary.[7]

Section 3: Optimized Experimental Protocol

This protocol is based on the Doebner hydrogen-transfer modification, which is particularly effective for challenging, electron-deficient anilines.[4][6]

Materials:

  • Substituted Aniline (1.8 equiv)

  • Substituted Aldehyde (2.0 equiv)

  • Pyruvic Acid (1.0 equiv)

  • BF₃·THF or BF₃·OEt₂ (0.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 equiv) and the substituted aldehyde (2.0 equiv) in acetonitrile.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv) to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour to facilitate the formation of the Schiff base.[2][6]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of several hours while maintaining the temperature at 65°C.[7]

  • Reaction: Continue to stir the reaction mixture at 65°C for an additional 20-24 hours, monitoring progress by TLC.[2][6]

  • Workup and Purification: Cool the reaction to room temperature and follow the purification steps outlined in Q4.

Caption: Optimized experimental workflow for the Doebner synthesis.

References

troubleshooting guide for the synthesis of substituted quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. These quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common synthetic challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: General Reaction Troubleshooting & FAQs

This section addresses broad issues applicable to various synthetic methods for quinoline-4-carboxylic acids, such as the Doebner, Pfitzinger, and Gould-Jacobs reactions.

Question 1: My reaction is producing a low yield of the desired quinoline-4-carboxylic acid, accompanied by a significant amount of dark, intractable tar. What is the primary cause, and how can I mitigate it?

Answer: Tar and polymer formation is arguably the most common challenge in quinoline synthesis, particularly in acid-catalyzed reactions like the Doebner and Doebner-von Miller syntheses.[2][3]

  • Causality: The root cause is the acid-catalyzed self-polymerization of reactive intermediates, especially α,β-unsaturated aldehydes or ketones that are either used as starting materials or formed in situ.[3] Harsh acidic conditions and high temperatures create an environment ripe for these uncontrolled side reactions, leading to high-molecular-weight polymeric materials that are difficult to separate from the product.

  • Troubleshooting Strategies:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), you limit its exposure to the strong acid present in the aqueous phase. This dramatically reduces the rate of polymerization.[2][3]

    • Optimize Acid Catalyst: While an acid is necessary, its strength and concentration are critical. Excessively harsh conditions (e.g., high concentrations of H₂SO₄) accelerate tarring. Consider screening milder Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), which can effectively catalyze the desired cyclization with fewer side reactions.[3][4]

    • Control Temperature: Many quinoline syntheses are exothermic or require heating.[2][5] Localized overheating promotes polymerization. Ensure efficient stirring and maintain the lowest effective temperature to favor the desired reaction pathway over degradation and polymerization.[3]

    • Slow Addition of Reagents: Adding the most reactive component (e.g., the aldehyde or pyruvic acid in a Doebner reaction) slowly over time maintains its low concentration in the reaction mixture, disfavoring self-condensation and polymerization.[6]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_purity Analyze Crude Mixture (TLC, LCMS, NMR) start->check_purity tar High Tar/Polymer Content? check_purity->tar tar_yes Yes tar->tar_yes tar_no No tar->tar_no side_products Specific Side Products? side_products_yes Yes side_products->side_products_yes side_products_no No side_products->side_products_no unreacted_sm Unreacted Starting Material? unreacted_sm_yes Yes unreacted_sm->unreacted_sm_yes unreacted_sm_no No unreacted_sm->unreacted_sm_no tar_solution Implement Anti-Polymerization Strategy: - Biphasic System - Milder Acid - Lower Temperature - Slow Reagent Addition tar_yes->tar_solution tar_no->side_products end_node Optimized Yield tar_solution->end_node side_products_solution Identify Side Products. Adjust Stoichiometry or Conditions to Disfavor Their Formation. side_products_yes->side_products_solution side_products_no->unreacted_sm side_products_solution->end_node unreacted_sm_solution Increase Reaction Time/Temperature. Check Reagent Purity/Activity. Consider a More Potent Catalyst. unreacted_sm_yes->unreacted_sm_solution unreacted_sm_no->end_node unreacted_sm_solution->end_node

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

Question 2: My aniline has a strong electron-withdrawing group, and the reaction yield is poor to non-existent. Why is this happening?

Answer: The nucleophilicity of the aniline is paramount for the initial steps of most quinoline syntheses (e.g., Michael addition in Doebner-von Miller, imine formation in Doebner).

  • Causality: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ significantly decrease the electron density on the aniline nitrogen and the aromatic ring. This reduced nucleophilicity slows down or even halts the initial condensation and subsequent cyclization steps. Conventional Doebner reactions, for instance, are known to give low yields with electron-deficient anilines.[4][7]

  • Troubleshooting Strategies:

    • Use a Stronger Lewis Acid Catalyst: For the Doebner reaction, switching from a traditional Brønsted acid to a potent Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF can dramatically improve yields. The Lewis acid activates the carbonyl group of the aldehyde and pyruvic acid, making them more electrophilic and better able to react with the poorly nucleophilic aniline.[4]

    • Increase Reaction Temperature and Time: To overcome the higher activation energy, increasing the reaction temperature (e.g., refluxing in a higher boiling solvent like dichloroethane or N,N-dimethylformamide) and extending the reaction time may be necessary.[4]

    • Consider an Alternative Synthetic Route: If optimization fails, a different synthetic strategy may be required. For example, the Gould-Jacobs reaction, which proceeds through a thermal cyclization, might be more tolerant of the EWG, although harsh conditions are still required.[8]

Section 2: Method-Specific Troubleshooting

The Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid)

Question 3: My Doebner reaction is not working well with my electron-deficient aniline, even after trying a Lewis acid. What are the finer points of optimizing this reaction?

Answer: While switching to a Lewis acid is the primary solution, the stoichiometry and addition sequence are crucial for success.[4]

  • Causality: The reaction proceeds through a complex equilibrium involving imine formation and Michael addition. For a deactivated aniline, driving the equilibrium towards the key dihydroquinoline intermediate is challenging.

  • Optimized Protocol (Doebner Hydrogen-Transfer Reaction): A recently developed protocol has shown great success.[4][7] The key is a "hydrogen-transfer" mechanism where the dihydroquinoline intermediate is oxidized to the quinoline, and this process is coupled with the reduction of an imine.

    • Pre-form the Imine: In a suitable solvent like acetonitrile, stir the aniline and aldehyde with BF₃·THF at an elevated temperature (e.g., 65 °C) for about an hour. This pushes the equilibrium towards the formation of the Schiff base.

    • Slow Addition of Pyruvic Acid: Add a solution of pyruvic acid in the same solvent dropwise to the pre-formed imine mixture. This controlled addition prevents the pyruvic acid from undergoing undesired self-reactions and allows it to efficiently trap the imine in the subsequent cyclization.

    • Maintain High Concentration: The reaction often benefits from higher concentrations of the aniline and aldehyde to favor the initial condensation.[4]

The Gould-Jacobs Reaction (Aniline + Ethoxymethylenemalonate Ester)

Question 4: The high-temperature thermal cyclization (>250 °C) in my Gould-Jacobs synthesis is causing significant product degradation and low yields. How can I improve this step?

Answer: The high temperature required for the 6-electron cyclization is a well-known drawback of the classical Gould-Jacobs reaction, often leading to charring and decomposition.[9][10]

  • Causality: The thermal electrocyclization of the anilidomethylenemalonic ester intermediate has a high activation energy barrier. Simply providing more thermal energy can push the reaction forward, but it also provides enough energy to access decomposition pathways.

  • Troubleshooting Strategies:

    • Microwave-Assisted Synthesis: This is the most effective modern solution. Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and improve yields by efficiently and uniformly heating the reaction mixture to the target temperature, minimizing the time the product is exposed to destructive conditions.[10] A direct comparison showed that heating to 300 °C for just 5 minutes in a microwave synthesizer gave a higher yield (47%) than conventional heating for longer periods.[10]

    • High-Boiling Inert Solvents: If microwave synthesis is not an option, performing the cyclization in a very high-boiling inert solvent like Dowtherm A or mineral oil can improve heat transfer and lead to more consistent results and higher yields (up to 95% in some cases) compared to solvent-free heating.[9]

The Pfitzinger Reaction (Isatin + Carbonyl Compound)

Question 5: I am attempting a Pfitzinger synthesis with a halo-substituted isatin, but I am observing significant side product formation, seemingly from the loss of the halogen.

Answer: The Pfitzinger reaction is conducted under basic conditions (e.g., KOH in ethanol), which can promote unwanted side reactions, especially with sensitive functional groups.[7][11]

  • Causality: Halogens on an aromatic ring, particularly when activated by other substituents, can be susceptible to nucleophilic aromatic substitution (SNAr) under the hot, basic conditions of the Pfitzinger reaction. The hydroxide or ethoxide ions present can act as nucleophiles, displacing the halide. This may compete with or even outpace the desired cyclization.[11]

  • Troubleshooting Strategies:

    • Temperature Control: Carefully control the reaction temperature. SNAr reactions are highly temperature-dependent. Determine the minimum temperature required for the cyclization to proceed and avoid excessive heating. LCMS studies have shown that fluorine displacement can occur within hours at temperatures above 50 °C.[11]

    • Weaker Base/Anhydrous Conditions: Explore the use of weaker or non-nucleophilic bases (e.g., potassium tert-butoxide in anhydrous THF) if the standard KOH/EtOH system is too harsh. This can minimize the concentration of nucleophilic species that cause SNAr.

    • Protecting Groups: If the substituent is particularly labile, consider a synthetic route that introduces it at a later stage after the quinoline core has been formed.

Section 3: Post-Synthesis Modifications & Purification

Question 6: I have synthesized my target ethyl quinoline-4-carboxylate, but the final ester hydrolysis step to the carboxylic acid is low-yielding or fails completely.

Answer: Ester hydrolysis, while seemingly straightforward, can be challenging, especially with sterically hindered quinolines or when harsh conditions lead to side reactions like decarboxylation.[11]

  • Causality: The saponification mechanism involves nucleophilic attack by hydroxide at the ester carbonyl. Steric hindrance around the ester group (e.g., a substituent at the C3 position) can impede this attack, requiring harsher conditions (higher temperatures, stronger base).[11] However, these harsh conditions can promote unwanted degradation of the quinoline core. Acidic hydrolysis is an alternative but is reversible and often requires a large excess of water to drive the reaction to completion.[12]

  • Troubleshooting Strategies:

ConditionReagents & SolventsRationale & Best For
Standard Basic NaOH or KOH (2-4 eq.) in MeOH/H₂O or EtOH/H₂OThe most common method. Works well for unhindered esters. The alcohol co-solvent ensures solubility of the ester.[13]
Mild Basic LiOH (2-3 eq.) in THF/H₂O (e.g., 2:1)LiOH is often more effective than NaOH/KOH for more difficult hydrolyses and can sometimes be used at room temperature, preventing temperature-related side reactions.[13][14]
For Hindered Esters BBr₃ in dry CH₂Cl₂A powerful Lewis acid that cleaves methyl and ethyl esters under anhydrous conditions, avoiding issues with base-sensitive functional groups. This is an excellent choice when basic hydrolysis fails.[11]
Acidic H₂SO₄ or HCl in Acetic Acid/H₂OUseful if the molecule is highly base-sensitive. The reaction must be carefully monitored, and conditions optimized to favor the forward reaction.[12][15]

Protocol: Lithium Hydroxide Mediated Ester Hydrolysis

  • Dissolve the ethyl quinoline-4-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 ratio).

  • Add solid lithium hydroxide (LiOH·H₂O, 2-3 eq.) to the solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully acidify the reaction mixture to a pH of ~2-3 with cold 1M HCl.

  • The quinoline-4-carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Question 7: My final quinoline-4-carboxylic acid product is extremely insoluble in common organic solvents, making purification by column chromatography impossible. What are my options?

Answer: Poor solubility is a frequent issue with planar, hydrogen-bond-capable structures like quinoline-4-carboxylic acids.[16]

  • Causality: The combination of the flat aromatic quinoline system and the carboxylic acid group allows for strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high lattice energy and poor solubility.

  • Purification Strategies:

    • Recrystallization: This is the most powerful technique for this class of compounds. The key is finding a suitable solvent or solvent system. High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often required to dissolve the crude product, followed by the addition of an anti-solvent (like water or an ether) to induce crystallization.[17] Ethanol is also a common recrystallization solvent.[18]

    • Acid/Base Washing: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium carboxylate salt. Filter the solution to remove any non-acidic, insoluble impurities. Then, re-precipitate the pure product by adding acid (e.g., 1M HCl). This is an excellent method for removing non-polar impurities.

    • Trituration/Slurrying: Suspend the crude solid in a solvent in which the impurities are soluble but the desired product is not (e.g., hot ethyl acetate, diethyl ether, or acetonitrile). Stir or sonicate the suspension, then filter to collect the purified, insoluble product.

Synthesis Route Selection Diagram

RouteSelection start Target: Substituted Quinoline-4-Carboxylic Acid aniline_type Aniline Substitution? start->aniline_type ewg Electron-Withdrawing (e.g., -NO2, -CF3) aniline_type->ewg Yes edg Electron-Donating or Neutral (e.g., -Me, -OMe, -H) aniline_type->edg No doebner_lewis Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) - Use strong Lewis Acid (BF3) - Good functional group tolerance ewg->doebner_lewis edg->doebner_lewis Also viable pfitzinger Pfitzinger Reaction (Isatin + Carbonyl) - Good for 2,3-substituted products - Base-sensitive groups may be an issue edg->pfitzinger gould_jacobs Gould-Jacobs Reaction (Aniline + Malonate Ester) - Leads to 4-hydroxyquinoline core - Requires high temp or microwave edg->gould_jacobs

Caption: Decision guide for selecting a primary synthetic route.

References

avoiding decarboxylation during hydrolysis of quinoline-4-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation

Welcome to the Technical Support Center for handling quinoline-4-carboxylic acid esters. As a Senior Application Scientist, I understand the synthetic challenges that can arise when working with these valuable heterocyclic compounds. A frequent and frustrating issue is the undesired loss of the C4-carboxyl group during the final ester hydrolysis step. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to help you successfully isolate your target quinoline-4-carboxylic acid with high fidelity.

The Core Challenge: Hydrolysis vs. Decarboxylation

The hydrolysis of a quinoline-4-carboxylic acid ester to its corresponding carboxylic acid is a critical deprotection step in many synthetic routes. However, the quinoline-4-carboxylic acid system is prone to decarboxylation, particularly under harsh reaction conditions. The proximity of the electron-withdrawing nitrogen atom in the quinoline ring system can stabilize the carbanionic intermediate formed upon loss of CO₂, especially at elevated temperatures. Understanding this mechanistic competition is the first step toward controlling it.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My primary product is the decarboxylated quinoline, not the desired carboxylic acid.

Probable Cause: This is the most common issue and almost always points to reaction conditions that are too harsh, favoring the kinetically competing decarboxylation pathway. High temperatures, prolonged reaction times, and excessively strong acidic or basic conditions are the typical culprits.[1][2]

Solutions:

  • Lower the Reaction Temperature: Decarboxylation often has a higher activation energy than hydrolysis. By lowering the temperature, you can significantly favor the desired hydrolysis reaction.

  • Optimize Base/Acid Concentration: While basic hydrolysis (saponification) is generally irreversible and often preferred, using a large excess of a strong base like NaOH or KOH at high temperatures can promote decarboxylation.[3][4] Consider using milder bases or a more controlled stoichiometry.

  • Switch to Milder Reagents: If standard conditions fail, explore alternative hydrolysis methods designed for sensitive substrates.

dot

cluster_conditions Reaction Conditions Ester Quinoline-4-COOR Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis (H₂O, H⁺/OH⁻) Acid Quinoline-4-COOH (Desired Product) Decarboxylated Quinoline (Side Product) Acid->Decarboxylated Decarboxylation (Heat, Δ) Intermediate->Acid Protonation/ Work-up Mild Mild Conditions (Low Temp, Controlled pH) Harsh Harsh Conditions (High Temp, Strong Acid/Base)

Caption: Competing pathways: Hydrolysis vs. Decarboxylation.

Issue 2: The reaction is sluggish at lower temperatures, and starting material remains even after extended periods.

Probable Cause: The ester may be sterically hindered, or the chosen mild conditions may not be potent enough to drive the reaction to completion. Standard aqueous hydrolysis methods can be slow for crowded esters.[5]

Solutions:

  • Employ a Non-Aqueous Saponification System: A highly effective method for hindered esters involves using a non-aqueous or low-water solvent system.[6] This enhances the nucleophilicity of the hydroxide ion.

  • Consider Metal-Catalyzed Hydrolysis: Certain metal ions can coordinate to the quinoline nitrogen and the ester carbonyl, activating the ester toward nucleophilic attack and enabling hydrolysis under milder conditions.[7]

  • Use Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for hydrolyzing hindered esters, even at room temperature, due to its ability to coordinate more strongly with the carbonyl oxygen.[8]

Recommended Protocol: Mild, Non-Aqueous Saponification [6]
  • Dissolve the Ester: Dissolve your quinoline-4-carboxylic acid ester in a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Prepare Base: In a separate flask, prepare a 0.3 N solution of NaOH in Methanol.

  • Combine and Stir: Add the methanolic NaOH solution (typically 3-5 equivalents) to the ester solution.

  • Monitor: Stir the reaction at room temperature. A precipitate of the sodium carboxylate salt may form. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water. Acidify the aqueous layer carefully with dilute HCl (e.g., 1N) to a pH of ~3-4 to protonate the carboxylate.

  • Extract: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM) to isolate the final quinoline-4-carboxylic acid product.

Issue 3: My molecule contains other base-labile functional groups. How can I selectively hydrolyze the ester?

Probable Cause: Standard saponification is not selective and will cleave other sensitive groups (e.g., other esters, amides, or protecting groups).[9]

Solutions:

  • Enzymatic Hydrolysis: This is the mildest and often most selective method. Hydrolases like lipases or esterases operate under physiological conditions (neutral pH, room temperature) and can exhibit high substrate specificity, leaving other functional groups intact.[10][11]

  • Mild Acid-Catalyzed Hydrolysis: While generally reversible and slower than base-catalyzed hydrolysis, heating the ester under reflux with a dilute acid like HCl or H₂SO₄ can be an option if the molecule is more sensitive to base.[3][12] However, quinoline nitrogen protonation can affect stability, so this must be approached with caution.[13]

Recommended Protocol: Enzymatic Hydrolysis Screening [14]
  • Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica Lipase B (CALB), Porcine Liver Esterase) to find one with activity towards your substrate.

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) at a pH of ~7.0.

  • Reaction Setup: Suspend your ester in the buffer. A co-solvent like DMSO or THF (typically <10% v/v) may be needed to aid solubility.

  • Initiate Reaction: Add the selected enzyme (e.g., 5-10% w/w of the substrate).

  • Incubate: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40°C) and monitor by LC-MS.

  • Work-up: Once complete, denature the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile), centrifuge to remove the solid enzyme, and extract the product after acidification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that makes quinoline-4-carboxylic acids prone to decarboxylation?

The decarboxylation of quinoline-4-carboxylic acid proceeds through a zwitterionic intermediate where the quinoline nitrogen is protonated. This positively charged nitrogen acts as an electron sink, stabilizing the negative charge that develops on the C4 position as the carboxyl group departs as CO₂. This stabilization lowers the activation energy for decarboxylation, especially when thermal energy is supplied.

dot

Start Quinoline-4-COOH Zwitterion Zwitterionic Intermediate (N⁺-H, C4-COO⁻) Start->Zwitterion Proton Transfer TransitionState [Transition State] Zwitterion->TransitionState Heat (Δ) Carbanion C4-Carbanion Intermediate TransitionState->Carbanion Loss of CO₂ Product Quinoline + CO₂ Carbanion->Product Protonation

Caption: Simplified decarboxylation mechanism.

Q2: How do I choose between acid- and base-catalyzed hydrolysis?

The choice depends on the overall stability of your molecule.

  • Base-Catalyzed Hydrolysis (Saponification): This is generally preferred because the final deprotonation of the carboxylic acid by the base makes the reaction irreversible, often leading to higher yields.[4][15] It is typically faster than acid-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[3] To drive it to completion, a large excess of water is required. It can be a useful alternative if your molecule contains base-sensitive functional groups but is stable to acid.

Q3: Can I monitor the reaction to stop it before significant decarboxylation occurs?

Absolutely. Real-time reaction monitoring is crucial.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to monitor the consumption of starting material and the formation of both the desired product and the decarboxylated side product, enabling you to determine the optimal reaction time.

dot

G cluster_mild Mild Conditions cluster_harsh Optimization start Start Hydrolysis Experiment check_decarboxylation Is Decarboxylation Observed? start->check_decarboxylation lower_temp Lower Temperature check_decarboxylation->lower_temp Yes optimize_time Optimize Reaction Time (Monitor by LC-MS) check_decarboxylation->optimize_time No, but reaction is slow/incomplete milder_base Use Milder Base (e.g., LiOH, K₂CO₃) lower_temp->milder_base enzymatic Try Enzymatic Hydrolysis milder_base->enzymatic success Success: High Yield of Acid enzymatic->success failure Persistent Issue: Consult Specialist enzymatic->failure non_aqueous Use Non-Aqueous System optimize_time->non_aqueous non_aqueous->success non_aqueous->failure

Caption: Troubleshooting workflow for hydrolysis optimization.

Comparative Summary of Hydrolysis Methods

MethodTypical ConditionsAdvantagesDisadvantagesBest For
Strong Base Saponification 1-5 M NaOH/KOH in MeOH/H₂O, RefluxFast, irreversible, high-yielding for robust substrates.[8]High risk of decarboxylation, not selective.Simple, stable quinoline esters.
Mild Base Saponification LiOH in THF/H₂O, rt; or K₂CO₃ in MeOH/H₂OReduced risk of decarboxylation, good for hindered esters.[8]Can be slower than strong base methods.Substrates prone to decarboxylation.
Acid-Catalyzed Hydrolysis 1-6 M HCl/H₂SO₄ in H₂O/Dioxane, RefluxUseful for base-sensitive substrates.[12]Reversible, often requires long reaction times, potential for acid-mediated degradation.[3][9]Molecules with acid-stable, base-labile groups.
Enzymatic Hydrolysis Lipase/Esterase in buffer (pH 7), rtExtremely mild, highly selective, avoids decarboxylation.[10][11]Enzyme may not be active for all substrates, can be slower.Complex, multi-functional molecules.

References

Technical Support Center: Strategies to Improve the Purity of Synthesized 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important chemical intermediate. Here, we will address common challenges and provide robust, validated protocols to ensure the integrity of your experimental results.

Introduction: The Challenge of Purity in Quinolone Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of biological data.

The most common synthetic routes to quinoline-4-carboxylic acids, such as the Gould-Jacobs and Doebner reactions, can generate a variety of impurities.[3][4][5] These can include unreacted starting materials, regioisomers, and byproducts from side reactions. This guide will provide a systematic approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My final product is a brownish or off-white solid, not the expected color. What are the likely impurities?

A1: A discolored product often indicates the presence of oxidized species or residual starting materials. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can lead to colored impurities. Additionally, incomplete cyclization during a Gould-Jacobs synthesis can leave behind colored intermediates.[3][6]

  • Troubleshooting Steps:

    • Protect from Light and Air: During and after synthesis, minimize exposure of your reaction mixture and product to light and air to reduce oxidation.

    • Recrystallization with a Reducing Agent: Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the recrystallization process to reverse minor oxidation.

    • Charcoal Treatment: Decolorizing with activated charcoal during recrystallization can effectively remove colored impurities. Be mindful that excessive charcoal can lead to product loss.

Q2: I'm observing a broad melting point range for my synthesized product. What does this indicate?

A2: A broad melting point range is a classic sign of an impure solid. The impurities disrupt the crystal lattice of the desired compound, leading to a depression and broadening of the melting point.[7]

  • Troubleshooting Steps:

    • Identify Potential Impurities: Consider the specific synthetic route used. For a Gould-Jacobs reaction, unreacted aniline derivatives or incompletely cyclized intermediates are common culprits.[3][8] For a Doebner reaction, side products from the condensation of pyruvic acid can be present.[4][9]

    • Select an Appropriate Purification Method: Based on the likely impurities, choose a suitable purification strategy. Recrystallization is often the first choice for solid compounds.[7][10] If recrystallization is ineffective, acid-base extraction or column chromatography may be necessary.

Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?

A3: Product loss during purification can occur at several stages.

  • Troubleshooting Steps:

    • Recrystallization Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][11] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Acid-Base Extraction pH Control: When using acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid for efficient transfer between the aqueous and organic layers.[12][13][14] Incomplete precipitation upon acidification of the aqueous layer is a common source of yield loss.

    • Column Chromatography Adsorbent and Eluent: In column chromatography, improper choice of the stationary phase (adsorbent) or mobile phase (eluent) can lead to poor separation and product loss.

Q4: I'm having trouble finding a suitable solvent for recrystallization. What are my options?

A4: Finding the right recrystallization solvent can be a process of trial and error. This compound is a polar molecule with both acidic and phenolic functional groups.

  • Solvent Selection Strategy:

    • Start with Polar Protic Solvents: Solvents like ethanol, methanol, or even water can be good starting points due to the compound's polar nature.[11]

    • Consider Solvent Mixtures: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective. For example, dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Heating will redissolve the compound, and slow cooling should induce crystallization.[11]

    • Leverage pH: The carboxylic acid group allows for purification via pH manipulation. The compound is soluble in alkaline aqueous solutions.[1] You can dissolve the impure product in a dilute base (like sodium bicarbonate or sodium hydroxide), filter out any insoluble neutral impurities, and then re-precipitate the purified product by adding acid.[12][15]

Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Optimized Recrystallization

This protocol is the first line of defense for purifying the crude solid product.

Experimental Workflow:

Recrystallization_Workflow A Dissolve crude product in minimal hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B If solids remain C Slowly cool to room temperature A->C If no solids remain B->C D Cool in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetic acid, water) to find a suitable one where it is sparingly soluble at room temperature but highly soluble when hot.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary:

Solvent SystemTypical Recovery RatePurity (by HPLC)
Ethanol/Water75-85%>98%
Acetic Acid70-80%>97%
Methanol65-75%>98%
Protocol 2: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[12][13][14][16]

Logical Relationship Diagram:

AcidBase_Extraction cluster_0 Initial Mixture cluster_1 Extraction cluster_2 Separation cluster_3 Isolation A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Aqueous Layer (Contains Carboxylate Salt) B->C D Organic Layer (Contains Neutral/Basic Impurities) B->D E Acidify Aqueous Layer (e.g., with HCl) C->E F Precipitated Pure Carboxylic Acid E->F

Caption: Logical flow of acid-base extraction for carboxylic acid purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 6-hydroxyquinoline-4-carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[12][13]

  • Isolation of Impurities: Drain the organic layer and set it aside.

  • Back Extraction (Optional): To ensure all of the desired product is in the aqueous phase, you can wash the organic layer again with a fresh portion of the basic aqueous solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.[12][15]

  • Collection: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Column Chromatography

For challenging separations where recrystallization and acid-base extraction are insufficient, column chromatography provides a high-resolution purification method.

Experimental Workflow:

Column_Chromatography A Prepare Column Pack with silica gel in eluent B Load Sample Dissolve crude product in minimal solvent and apply to column A->B C Elute Pass mobile phase through the column B->C D Collect Fractions Collect eluent in separate tubes C->D E Analyze Fractions Use TLC or HPLC to identify fractions containing the pure product D->E F Combine & Evaporate Combine pure fractions and remove solvent E->F

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection: For this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.[17][18][19]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recommended Column Chromatography Conditions:

Stationary PhaseMobile Phase SystemGradient
Silica Gel (60 Å, 230-400 mesh)Dichloromethane:MethanolStart with 100% Dichloromethane, gradually increase Methanol concentration
C18 Reverse-Phase SilicaWater (with 0.1% formic acid):AcetonitrileGradient elution, increasing the percentage of acetonitrile

Conclusion

Achieving high purity for synthesized this compound is a critical step in ensuring the success of subsequent research and development activities. By understanding the potential sources of impurities and systematically applying the appropriate purification techniques—recrystallization, acid-base extraction, and column chromatography—researchers can consistently obtain a product of high quality. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and optimize your purification strategies.

References

Technical Support Center: Managing Impurities in Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation and management during these critical synthetic processes. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and questions that arise during the synthesis of hydroxyquinoline derivatives.

Q1: My Skraup synthesis of 8-hydroxyquinoline is producing a lot of tar, significantly lowering my yield. What's causing this and how can I prevent it?

A1: Tar formation is a classic challenge in the Skraup synthesis, which is known for its exothermic nature and harsh acidic conditions.[1] The primary cause is the polymerization of glycerol into acrolein at high temperatures, which then undergoes uncontrolled side reactions with the aniline precursor.[1]

Causality: The reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[2] Uncontrolled temperature spikes lead to the rapid, often violent, dehydration of glycerol to acrolein.[3][4][5] This reactive α,β-unsaturated aldehyde can then polymerize or react non-selectively, leading to complex, high-molecular-weight tarry byproducts.

Preventative Measures:

  • Strict Temperature Control: The most critical factor is managing the reaction's exotherm. Add the sulfuric acid slowly and incrementally with efficient external cooling (e.g., an ice bath) to maintain a controlled internal temperature, ideally between 120-130°C.[1]

  • Milder Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, it also acts as a solvent and contributes to the reaction's vigor.[2][5] Consider using arsenic acid for a less violent reaction.[2]

  • Modified Reactant Addition: Instead of mixing all reactants at once, a modified procedure can be employed. A pre-mixed solution of the aniline and glycerol can be added portion-wise to the hot sulfuric acid. This allows for better control over the rate of reaction and heat generation.

Q2: I'm observing poor separation and significant streaking (tailing) of my hydroxyquinoline derivative on my silica gel TLC plate and column. What is the cause and how can I fix it?

A2: This is a very common issue stemming from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong interaction leads to irregular compound migration, causing the observed tailing.

Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This acid-base interaction can be strong enough to impede the smooth elution of the compound with the mobile phase.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a basic modifier to your eluent system.

    • Method: Add a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your mobile phase.[6]

    • Pro-Tip: For column chromatography, you can prepare a slurry of the silica gel with the amine-containing eluent before packing the column to ensure thorough deactivation.[6]

  • Use an Alternative Stationary Phase: If tailing persists, especially with sensitive compounds, consider switching your stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for basic compounds.[6]

    • Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can circumvent the issue of silanol interactions.[6]

Q3: What are the primary sources of impurities in hydroxyquinoline syntheses?

A3: Impurities can be introduced at various stages of the manufacturing and synthesis process. They are generally classified into organic impurities, inorganic impurities, and residual solvents.[7]

  • Starting Materials: Impurities present in the initial reactants (e.g., substituted anilines, β-diketones) will carry through or participate in side reactions.

  • Intermediates: Incomplete reactions can leave unreacted starting materials or stable intermediates in the final product.

  • By-products: These arise from competing reaction pathways, such as the formation of positional isomers in Combes or Friedländer syntheses.[8][9]

  • Degradation Products: The product itself may degrade under the reaction conditions (e.g., harsh acid, high temperature) or during storage.

  • Reagents and Catalysts: Traces of catalysts, acids, or bases used in the reaction can remain in the final product.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed guides for tackling more complex and persistent impurity issues.

Guide 1: Managing Positional Isomers in the Combes Synthesis

Problem: My Combes synthesis using a substituted aniline and an unsymmetrical β-diketone is producing a mixture of two regioisomers that are difficult to separate.

Background & Causality: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[10][11] The reaction proceeds through an enamine intermediate, followed by an intramolecular electrophilic aromatic substitution (the annulation step), which is typically rate-determining.[8] When using a meta-substituted aniline, this cyclization can occur at either of the two available ortho positions relative to the amino group, leading to a mixture of, for example, 5- and 7-substituted quinoline derivatives. The ratio of these isomers is governed by both steric and electronic effects of the substituents on both the aniline and the diketone.[8]

Workflow for Isomer Management

G cluster_0 Pre-Synthesis Strategy cluster_1 Post-Synthesis Separation A Analyze Substituent Effects (Steric & Electronic) B Select Aniline & Diketone to Favor One Isomer A->B Informed Choice C Crude Product (Isomer Mixture) B->C Synthesize D High-Resolution Column Chromatography C->D Primary Method E Fractional Recrystallization C->E Alternative F Purity Analysis (HPLC, NMR) D->F E->F G Isolated Pure Isomer F->G

Caption: Strategic workflow for managing regioisomers.

Troubleshooting & Optimization Protocol:

Step 1: Influence Regioselectivity through Reactant Choice Before synthesis, analyze the substituents. Studies have shown that increasing the steric bulk on the β-diketone can favor the formation of the less sterically hindered quinoline isomer.[8] Conversely, the electronic nature of the aniline substituent plays a key role; electron-donating groups can activate one cyclization position over another.

Step 2: High-Resolution Column Chromatography Positional isomers often have very similar polarities, making separation challenging.

  • Methodology:

    • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Start with a standard eluent like ethyl acetate/hexanes and systematically vary the polarity. Add small amounts of methanol or dichloromethane if needed.

    • Column Packing: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution. Ensure the column is packed perfectly to avoid channeling.

    • Gradient Elution: Employ a shallow gradient elution on your automated or manual chromatography system. A slow, gradual increase in the polar solvent concentration is more effective than a steep gradient for separating close-running spots.

    • Collect Small Fractions: Collect numerous small fractions and analyze them carefully by TLC before combining.

Step 3: Fractional Recrystallization If chromatography is ineffective or impractical for large scales, fractional recrystallization can be an option.

  • Methodology:

    • Solvent Screening: Test the solubility of the crude isomeric mixture in a variety of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve the mixture when hot but will show differential solubility for the isomers upon cooling.

    • Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent to form a saturated solution. Allow it to cool slowly. The less soluble isomer should crystallize out first.

    • Iterative Process: Filter the first crop of crystals. The purity of this crop and the mother liquor should be assessed (e.g., by HPLC or ¹H NMR). The process may need to be repeated multiple times on both the crystals and the concentrated mother liquor to achieve high purity for each isomer.

Guide 2: Identifying and Removing By-products from the Friedländer Synthesis

Problem: My Friedländer synthesis is yielding the desired hydroxyquinoline, but it's contaminated with several unknown by-products, which I am struggling to identify and remove.

Background & Causality: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or β-ketoester) to form a quinoline.[9][12] The reaction can be catalyzed by either acid or base.[12] Impurities can arise from several pathways:

  • Self-condensation of the Ketone: The methylene-containing reactant can self-condense under the reaction conditions, especially with base catalysis.

  • Incomplete Cyclization: The initial Schiff base or aldol adduct may be stable enough to persist in the final product if the cyclization/dehydration step is not driven to completion.[9]

  • Side Reactions of the Amino Group: The starting 2-aminoaryl ketone can undergo side reactions if not all of it reacts with the methylene component.

Table 1: Common Analytical Techniques for Impurity Profiling

Analytical TechniqueInformation ProvidedBest For Detecting
HPLC/UPLC [7]Quantitative purity, number of components, retention time.Most organic impurities, isomers, degradation products.
LC-MS [7]Molecular weight of impurities.Identifying unknown by-products by mass.
NMR Spectroscopy [7]Detailed structural information.Characterizing the exact structure of isolated impurities.
GC-MS [7]Molecular weight of volatile components.Residual solvents, volatile starting materials.

Systematic Impurity Removal Protocol:

Step 1: Initial Work-up and Extraction The first line of defense is a robust acid-base extraction during the work-up.

  • Rationale: The desired hydroxyquinoline product is basic due to the quinoline nitrogen and can also be phenolic. These properties can be exploited to separate it from neutral or acidic by-products.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydroxyquinoline product will move into the aqueous layer as a protonated salt, leaving many neutral organic impurities behind.

    • Separate the layers. Basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into a fresh organic layer.

    • Wash the final organic layer with brine, dry with a drying agent (like Na₂SO₄ or MgSO₄), and concentrate to yield a purified crude product.

Step 2: Purification by Crystallization Crystallization is a powerful technique for removing minor impurities.[13]

  • Procedure:

    • Select an appropriate solvent or solvent pair where your desired product has high solubility at high temperatures and low solubility at low temperatures.

    • Dissolve the product from Step 1 in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. Purity should be checked by HPLC or TLC against the pre-crystallization material.[14]

Step 3: Final Polish with Column Chromatography If impurities persist after extraction and crystallization, a final chromatographic step is necessary.

  • Procedure: Follow the best practices outlined in Guide 1, Step 2 , using an appropriate eluent system (potentially with a basic modifier like triethylamine) to remove any remaining closely-related impurities.

G start Crude Reaction Mixture extraction Acid-Base Extraction (Separates based on pKa) start->extraction neutral_imp Neutral Impurities (in Organic Layer) extraction->neutral_imp product_aq Product in Aqueous Layer (as salt) extraction->product_aq basify Basify & Re-extract product_aq->basify cryst Recrystallization (Removes minor impurities) basify->cryst mother_liquor Impurities in Mother Liquor cryst->mother_liquor chrom Column Chromatography (Final Polish) cryst->chrom final_product Pure Hydroxyquinoline Derivative chrom->final_product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Hydroxyquinoline-4-carboxylic Acid and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, each modification influencing the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activity of 6-Hydroxyquinoline-4-carboxylic acid and other key quinoline derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

While quinoline derivatives as a class are extensively studied, specific experimental data for this compound remains limited in publicly accessible literature.[3] Therefore, this guide will draw upon data from closely related analogs and well-characterized quinoline derivatives to provide a comprehensive and scientifically grounded comparison.

Comparative Analysis of Biological Activities

The biological activities of quinoline derivatives are diverse, with prominent examples in antimicrobial, anticancer, and anti-inflammatory research. The nature and position of substituents on the quinoline ring are critical determinants of a compound's specific activity and potency.

Antimicrobial Activity

Quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline-3-carboxylic acid scaffold. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5] The substitution pattern around this core is crucial for their spectrum of activity and potency.

To provide a comparative context, the following table summarizes the MIC values for various quinoline derivatives against common bacterial and fungal pathogens.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
Quinolone Analogs
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acidS. aureus, E. coliMore active than oxolinic acid[7]
Hydroxyimidazolium Hybrids
Hybrid 7b (6-substituted)S. aureus2[4]
Hybrid 7b (6-substituted)M. tuberculosis H37Rv10[4]
General Quinoline Derivatives
2,3-Diphenyl-6-sulfanilamidoquinolin-4-carboxylic acidB. subtilis, S. aureus, E. coli, P. vulgarisHighest activity among tested[8]

Causality Behind Experimental Choices in Antimicrobial Assays: The choice of bacterial and fungal strains in these studies is critical. Staphylococcus aureus and Escherichia coli are representative Gram-positive and Gram-negative bacteria, respectively, providing a broad indication of antibacterial spectrum. The inclusion of drug-resistant strains like MRSA is vital for assessing the potential of new compounds to address the challenge of antimicrobial resistance.[8]

Anticancer Activity

The anticancer potential of quinoline derivatives is a burgeoning area of research. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9] The 4-hydroxyquinoline scaffold, in particular, has been investigated for its cytotoxic effects.[10][11]

Direct IC50 values for this compound against cancer cell lines are not extensively reported. However, studies on 4-hydroxyquinolone analogues have demonstrated promising anticancer activity.[11][12] For instance, certain derivatives have shown selective toxicity towards resistant colon adenocarcinoma cell lines.[10]

The position of the hydroxyl group significantly impacts activity. 8-Hydroxyquinoline derivatives are well-known for their anticancer properties, often attributed to their metal-chelating abilities.[13][14]

The following table presents a comparative summary of the anticancer activity of various quinoline derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Hydroxyquinoline Derivatives
Compound 20 (a benzylidene derivative)Colo 320 (resistant colon)4.61[10]
Compound 13b (a benzylidene derivative)Colo 320 (resistant colon)4.58[10]
Compound 20 (a benzylidene derivative)Colo 205 (sensitive colon)2.34[10]
8-Hydroxyquinoline Derivatives
o-chloro substituted phenyl derivativeA-549 (lung carcinoma)5.6[13]
Quinoline-4-carboxylic Acid Derivatives
Brequinar (DHODH inhibitor)(Enzymatic assay)0.0073[15]
Compound 41 (DHODH inhibitor)(Enzymatic assay)0.0097[16]

Causality Behind Experimental Choices in Anticancer Assays: The selection of cancer cell lines is crucial for evaluating the spectrum and selectivity of a potential anticancer agent. Using both drug-sensitive and drug-resistant cell lines (e.g., Colo 205 and Colo 320) provides insights into a compound's ability to overcome resistance mechanisms.[10] Comparing the cytotoxicity against cancerous and normal cell lines is essential to determine the therapeutic index and potential for side effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Hydroxyl Group: The position of the hydroxyl group on the quinoline ring significantly influences biological activity. 8-Hydroxyquinolines are potent metal chelators, a property linked to their antimicrobial and anticancer effects.[13][14] The impact of a 6-hydroxy substitution, as in our compound of interest, is less characterized but is expected to alter the electronic properties and potential for hydrogen bonding compared to other isomers.

  • Substituents on the Carboxylic Acid: For quinoline-4-carboxylic acids, modifications at the 2-position are critical. Bulky, hydrophobic substituents at this position are often required for potent inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.[2][15]

  • The 4-Carboxylic Acid Group: The carboxylic acid at the 4-position is often essential for the activity of many quinoline derivatives, particularly those targeting enzymes where it can form crucial salt bridge interactions.[2]

To illustrate the general structure-activity relationships, the following diagram highlights key positions on the quinoline scaffold that are often modified to modulate biological activity.

Caption: Key substitution points on the quinoline scaffold influencing biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

MIC_Workflow start Start: Prepare Bacterial/Fungal Inoculum prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_dilutions inoculate Inoculate Wells with Standardized Microorganism prepare_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

References

A Comparative Guide to Validating the Anticancer Mechanism of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential anticancer mechanism of 6-Hydroxyquinoline-4-carboxylic acid (6-HQA) against established alternatives. We will delve into the scientific rationale behind experimental designs, present detailed protocols for validation, and offer supporting data for a comprehensive understanding.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, quinoline-4-carboxylic acid derivatives have emerged as promising candidates in oncology.[1] Their mechanism of action is often tied to the inhibition of critical enzymes in cancer cell proliferation. This guide focuses on this compound (6-HQA), a member of this family with putative anticancer activity. Due to a relative scarcity of direct research on 6-HQA, we will hypothesize its mechanism based on structure-activity relationships within the quinoline-4-carboxylic acid class and provide a roadmap for its experimental validation.

Hypothesized Anticancer Mechanism of 6-HQA: DHODH Inhibition

The primary hypothesized anticancer mechanism of 6-HQA is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[2]

The rationale for this hypothesis stems from extensive research on quinoline-4-carboxylic acid analogs, which has identified this scaffold as a potent inhibitor of DHODH.[3] The carboxylic acid group at the 4-position is thought to be critical for binding to the enzyme's active site.

Comparative Analysis: 6-HQA vs. Established Anticancer Agents

To contextualize the potential of 6-HQA, we will compare it with two other compounds:

  • Brequinar Sodium: A well-characterized quinoline-4-carboxylic acid derivative and a potent DHODH inhibitor. This provides a direct mechanistic comparison.[2]

  • 5-Fluorouracil (5-FU): A standard-of-care antimetabolite chemotherapy drug that also disrupts pyrimidine synthesis, albeit through a different mechanism (inhibition of thymidylate synthase).[4][5]

Mechanism of Action at a Glance
CompoundPrimary TargetMechanism of Action
This compound (Hypothesized) Dihydroorotate Dehydrogenase (DHODH)Inhibition of de novo pyrimidine synthesis, leading to depletion of nucleotides required for DNA and RNA synthesis.
Brequinar Sodium Dihydroorotate Dehydrogenase (DHODH)Potent inhibition of DHODH, leading to cell cycle arrest and apoptosis due to pyrimidine starvation.[2][6]
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)Conversion to active metabolites that inhibit TS, blocking the synthesis of thymidine, a crucial component of DNA. It can also be incorporated into RNA, disrupting its function.[4][5]
Comparative Cytotoxicity Data
Cancer Cell LineBrequinar Sodium IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
HCT 116 (Colon)0.4811.3
HT-29 (Colon)>2513
MIA PaCa-2 (Pancreatic)0.68Not readily available
COLO-205 (Colon)Not readily available3.2
SW620 (Colon)Not readily available13
Esophageal Squamous Cell Carcinoma (various)Not readily available1.00 - 39.81

Note: IC50 values can vary depending on the experimental conditions.[7][8][9][10][11][12]

Experimental Validation of 6-HQA's Anticancer Mechanism

This section provides detailed protocols for the experimental validation of 6-HQA's hypothesized anticancer activity.

DHODH Inhibition Assay

This enzymatic assay directly measures the ability of 6-HQA to inhibit DHODH activity.

Principle: The assay monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed reaction.[13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Coenzyme Q10.

    • DCIP.

    • Dihydroorotic acid (DHO).

    • 6-HQA stock solution (in DMSO) and serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.

    • Add the recombinant human DHODH enzyme.

    • Pre-incubate the enzyme mixture with varying concentrations of 6-HQA for 30 minutes at 25°C.

    • Initiate the reaction by adding the substrate, DHO.

    • Immediately measure the decrease in absorbance at 650 nm over 10 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction, which is proportional to DHODH activity.

    • Determine the percentage of inhibition for each 6-HQA concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 6-HQA concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of 6-HQA on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of 6-HQA for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14][15]

Apoptosis Assay (Annexin V/PI Staining)

This assay determines if 6-HQA induces apoptosis (programmed cell death).

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[3]

Protocol:

  • Cell Treatment: Treat cancer cells with 6-HQA at its IC50 concentration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16]

Cell Cycle Analysis

This assay investigates the effect of 6-HQA on cell cycle progression.

Principle: The DNA content of cells changes as they progress through the cell cycle. A fluorescent dye that binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, measured by flow cytometry, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Protocol:

  • Cell Treatment: Treat cancer cells with 6-HQA.

  • Cell Fixation: Harvest and fix the cells in cold ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[18][19][20]

Western Blot Analysis for Apoptosis Markers

This technique confirms the induction of apoptosis by detecting key proteins involved in this process.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Antibodies are used to probe for key apoptosis markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP.[21][22][23]

Protocol:

  • Protein Extraction: Treat cells with 6-HQA, lyse the cells, and extract the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins, followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[24]

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Validation Workflow for 6-HQA start Hypothesize 6-HQA as a DHODH Inhibitor enzymatic_assay DHODH Inhibition Assay (Biochemical Validation) start->enzymatic_assay cell_viability Cell Viability Assay (MTT) (Determine Cytotoxicity & IC50) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) (Assess Programmed Cell Death) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) (Analyze Cell Cycle Arrest) cell_viability->cell_cycle western_blot Western Blot (Confirm Apoptotic Markers) apoptosis_assay->western_blot conclusion Validate Anticancer Mechanism cell_cycle->conclusion western_blot->conclusion G cluster_pathway Proposed Signaling Pathway of 6-HQA Action HQA 6-HQA DHODH DHODH HQA->DHODH Inhibits pyrimidine De Novo Pyrimidine Synthesis nucleotide Pyrimidine Nucleotide Pool Depletion pyrimidine->nucleotide Leads to dna_rna Inhibition of DNA & RNA Synthesis nucleotide->dna_rna cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) dna_rna->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

The 6-Hydroxyquinoline-4-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid moiety is a cornerstone "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Its rigid bicyclic system and the presence of a critical carboxylic acid group at the 4-position—essential for interacting with biological targets—make it an ideal scaffold for drug design.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on the 6-hydroxyquinoline-4-carboxylic acid template. While comprehensive SAR studies on a series of 6-hydroxy analogs are not abundant in publicly accessible literature, we can construct a robust comparative framework by examining substitutions at other positions on the quinoline ring and drawing informed insights into the potential role of the 6-hydroxy group.

This guide will compare the performance of various analogs, primarily as inhibitors of human Dihydroorotate Dehydrogenase (DHODH) and Alkaline Phosphatases (APs), two key enzyme targets for which extensive data on quinoline-4-carboxylic acids exist. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and biological evaluation, and present data in a clear, comparative format for researchers, scientists, and drug development professionals.

The Quinoline-4-Carboxylic Acid Core: Key Interaction Points

The biological activity of this scaffold is fundamentally linked to several key structural features. The carboxylic acid at the C-4 position is almost universally required for activity, often forming critical salt bridges or hydrogen bond interactions within the enzyme's binding pocket.[3] The planar quinoline ring system participates in hydrophobic and π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The true versatility of the scaffold, however, lies in the diverse substitutions that can be made at the C-2, C-3, and C-5 through C-8 positions to modulate potency, selectivity, and pharmacokinetic properties.[2]

Comparative SAR Analysis of Quinoline-4-Carboxylic Acid Analogs

Our comparative analysis focuses on key substitutions around the quinoline ring and their impact on inhibitory activity against DHODH and APs.

The Crucial Role of the C-2 Position

Substitutions at the C-2 position are arguably the most explored and have a profound impact on activity. For DHODH inhibition, large, hydrophobic, and often aromatic or bi-aryl groups at C-2 are necessary for high potency.[3][4] This is exemplified by the potent DHODH inhibitor Brequinar and its analogs, where a bulky biphenyl moiety occupies a deep, nonpolar pocket in the enzyme.

Table 1: SAR at the C-2 Position for DHODH Inhibition

Compound ID C-2 Substituent C-6 Substituent DHODH IC₅₀ (µM) Reference
Lead Cpd. 3 4'-Bromophenyl H 0.250 [3]
Analog 41 2-Fluoro-4'-(pyridin-3-yl)phenyl H 0.0097 [3]

| Analog 43 | 2-Fluoro-4'-(1H-pyrazol-4-yl)phenyl | H | 0.0262 |[3] |

Insight: The data clearly indicates that moving from a simple substituted phenyl ring to more complex bi-aryl systems that can form additional interactions (e.g., hydrogen bonds via the pyridine or pyrazole nitrogen) dramatically increases potency. This highlights the importance of exploring this vector for optimization.

Modulation at the C-6 Position

The C-6 position is of primary interest for this guide. While direct data on a series of 6-hydroxy analogs is sparse, we can infer its potential role by examining other substitutions at this position. Electron-withdrawing groups, such as fluorine, have been shown to be highly favorable for DHODH inhibition.

For instance, a 6-fluoro substitution on a potent 2-biaryl analog resulted in a compound with an IC₅₀ of 1 nM against human DHODH, demonstrating a significant enhancement of activity. The rationale behind this choice is that the electronegative fluorine atom can alter the electronic properties of the quinoline ring and potentially form favorable interactions within the enzyme's active site.

Conversely, the introduction of a bulky 6-benzoyl group has been explored in the context of developing inhibitors for Multidrug Resistance Protein 2 (MRP2), though this did not result in potent activity.[5] The introduction of a 6-sulfanilamido group has been shown to impart antibacterial activity.[6]

Comparative Insight on the 6-Hydroxy Group: A hydroxyl group at the C-6 position introduces a unique combination of electronic and steric properties. It is a hydrogen bond donor and acceptor, which could form new, favorable interactions within a target binding site, potentially increasing potency and selectivity compared to a simple hydrogen or a halogen. However, it also increases polarity, which could impact cell permeability and other pharmacokinetic properties. In a related scaffold, 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were successfully developed as potent cardiotonic agents by acting as selective PDE3 inhibitors, demonstrating the biological relevance of the 6-hydroxy moiety on a quinoline core.[7] The plausible synthesis of this compound from 5-hydroxyisatin via the Pfitzinger reaction makes this an accessible target for synthetic exploration.[8]

Substitutions at Other Positions
  • C-3 Position : Introduction of small alkyl groups like methyl can be well-tolerated and may help to orient the C-2 substituent optimally.[3] However, larger substitutions, such as the introduction of a chalcone moiety, can also lead to potent DHODH inhibitors, suggesting this position can be used to access different binding modes.[4]

  • C-7 and C-8 Positions : These positions are also tolerant to substitution. For example, in the context of alkaline phosphatase inhibition, various substitutions on the quinoline ring have led to potent inhibitors.

Table 2: Comparison of Quinoline-4-Carboxylic Acid Analogs as Alkaline Phosphatase Inhibitors

Compound ID Key Substitutions Target IC₅₀ (nM) Reference
3j 2-(3,4-dichlorophenyl), 6-chloro h-TNAP 22 [8] from Semantic Scholar
3e 2-(4-chlorophenyl), 6-chloro h-IAP 34 [8] from Semantic Scholar
3e 2-(4-chlorophenyl), 6-chloro h-PLAP 82 [8] from Semantic Scholar

| 3a | 2-phenyl, 6-chloro | h-GCAP | 150 |[8] from Semantic Scholar |

h-TNAP: human tissue-nonspecific alkaline phosphatase; h-IAP: human intestinal alkaline phosphatase; h-PLAP: human placental alkaline phosphatase; h-GCAP: human germ cell alkaline phosphatase.

Insight: This data shows that chloro-substitutions at both the C-2 phenyl ring and the C-6 position of the quinoline core are highly favorable for potent inhibition of various alkaline phosphatase isozymes. This suggests that for this target class, increasing the lipophilicity and introducing electron-withdrawing features across the molecule is a successful strategy.

Experimental Protocols

To facilitate further research in this area, we provide validated, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9] To synthesize the titular 6-hydroxy analog, 5-hydroxyisatin would be the required starting material.[8]

Workflow for Pfitzinger Synthesis

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Isatin Isatin (or 5-Hydroxyisatin) Reflux Reflux (12-24h) Isatin->Reflux Base Base (e.g., KOH) Base->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Carbonyl Carbonyl Compound (e.g., Acetophenone) Carbonyl->Reflux Cool Cool to RT Reflux->Cool Evap Solvent Evaporation Cool->Evap Dissolve Dissolve in H₂O Evap->Dissolve Extract Extract Impurities (e.g., with Ether) Dissolve->Extract Acidify Acidify (e.g., with Acetic Acid) Extract->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with H₂O Filter->Wash Dry Dry Solid Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in ethanol. To this solution, add the isatin derivative (e.g., 5-hydroxyisatin, 1 eq.).

  • Addition of Carbonyl: Add the carbonyl compound containing an α-methylene group (e.g., an acetophenone derivative, 1 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water. Wash the aqueous solution with a nonpolar solvent like diethyl ether to remove unreacted carbonyl compound and other neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield the crude quinoline-4-carboxylic acid.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Evaluation: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

DHODH Inhibition Assay Workflow

DHODH_Assay A Prepare serial dilutions of test compound in DMSO B Add compound dilutions to 96-well plate A->B 2 µL/well C Add recombinant human DHODH enzyme solution B->C 178 µL/well D Incubate at 25°C for 30 min C->D F Initiate reaction by adding Reaction Mix D->F E Prepare Reaction Mix: (DHO, DCIP, CoQ10) E->F 20 µL/well G Measure absorbance decrease at 600 nm kinetically F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for the DHODH enzymatic inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each dilution to the wells of a 96-well microplate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add 178 µL of a solution containing recombinant human DHODH in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing L-dihydroorotic acid (DHO), DCIP, and Coenzyme Q10 in assay buffer. Initiate the enzymatic reaction by adding 20 µL of this mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a remarkably fruitful platform for the development of potent enzyme inhibitors. The SAR data clearly demonstrates that large, hydrophobic groups at the C-2 position and electron-withdrawing substituents at the C-6 position are highly beneficial for potent DHODH inhibition. For alkaline phosphatase inhibition, chloro-substitutions appear to be a key determinant of high potency.

The this compound core remains an intriguing but underexplored template. The introduction of a 6-hydroxy group offers a unique opportunity to engage in hydrogen bonding interactions not possible with more commonly explored substituents like halogens. This could lead to analogs with novel selectivity profiles or improved potency. Future research should focus on the systematic synthesis and evaluation of a series of 6-hydroxy analogs, particularly with diverse and optimized C-2 aryl substituents. Such studies, guided by the comparative SAR principles outlined in this guide, hold significant promise for the discovery of new and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of the Pfitzinger vs. Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its presence in a vast array of bioactive compounds, from antimalarials to anticancer agents, underscores the continued importance of efficient and versatile synthetic routes to its derivatives.[1][2] Among the classical methods for constructing this privileged heterocycle, the Pfitzinger and Doebner reactions represent two powerful, yet distinct, pathways to quinoline-4-carboxylic acids.

This guide provides an in-depth, objective comparison of these two seminal reactions. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings, explore the substrate scope and limitations, and provide field-tested experimental protocols. The goal is to equip the practicing chemist with the necessary insights to strategically select the optimal reaction for their specific synthetic target.

The Pfitzinger Reaction: Condensation from Isatin

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, all under strong basic conditions.[3][4][5]

Reaction Mechanism: A Stepwise Annulation

The elegance of the Pfitzinger reaction lies in its sequential, base-mediated transformation. The causality of the process is as follows:

  • Isatin Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This crucial first step forms a keto-acid intermediate (an α-keto-aminobenzoic acid salt), which is typically generated in situ.[3][6]

  • Imine Formation: The aniline moiety of the ring-opened intermediate then undergoes a condensation reaction with the carbonyl compound (e.g., a ketone or aldehyde) to form an imine, also known as a Schiff base.[5][6]

  • Enamine Tautomerization: The imine rapidly tautomerizes to the more thermodynamically stable enamine intermediate.[3][6]

  • Intramolecular Cyclization & Dehydration: The enamine, now a potent nucleophile, undergoes an intramolecular cyclization by attacking the ketone carbonyl. A subsequent dehydration (loss of a water molecule) from the cyclized intermediate aromatizes the newly formed pyridine ring, yielding the final quinoline-4-carboxylic acid product.[3][6]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base-catalyzed hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4- carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

Substrate Scope and Experimental Causality

The Pfitzinger reaction is versatile, accommodating a range of substituted isatins and carbonyl compounds. However, its primary limitation stems from the harsh, strongly basic conditions required.[7][8] This can be incompatible with base-sensitive functional groups on either reactant. Furthermore, these conditions can promote self-condensation of the carbonyl partner or isatin, leading to the formation of tarry byproducts, a common challenge with this method.[9] The choice of a strong base like KOH or NaOH is not arbitrary; it is required to efficiently hydrolyze the robust amide bond of the isatin starting material.[6]

The Doebner Reaction: A Three-Component Convergence

As an alternative to the Pfitzinger synthesis, the Doebner reaction, reported by Oscar Doebner in 1887, offers a powerful three-component, one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11]

Reaction Mechanism: Convergent Assembly

The mechanism of the Doebner reaction is a subject of some discussion, but it is generally believed to proceed through the following key transformations:[10]

  • Schiff Base Formation: The reaction is thought to begin with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base).[10][11]

  • Michael-Type Addition: Concurrently, pyruvic acid can tautomerize to its enol form. This enol then acts as a nucleophile, adding to the electrophilic imine in a Michael-type addition.[10]

  • Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic cyclization, where the aniline ring attacks a carbonyl group.

  • Dehydration & Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate furnishes the final aromatic quinoline-4-carboxylic acid.[10] A notable feature is that the oxidizing agent can be another molecule of the Schiff base, which is reduced in a hydrogen transfer process, often leading to benzylamine byproducts.[9][10]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Enolization & Michael Addition Catalyst Acid Catalyst SchiffBase->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation Pfitzinger_Workflow A 1. Prepare KOH solution in EtOH/H₂O B 2. Add Isatin Stir until color change A->B C 3. Add Acetone B->C D 4. Reflux for 24h (Monitor by TLC) C->D E 5. Cool & Concentrate (Rotary Evaporator) D->E F 6. Precipitate in Ice-Water & Acidify with Acetic Acid E->F G 7. Filter, Wash with H₂O, & Dry F->G H 8. Recrystallize (Optional) G->H Doebner_Workflow A 1. Combine p-Anisidine, Benzaldehyde, & Pyruvic Acid in Ethanol B 2. Heat to Reflux (4-6h, Monitor by TLC) A->B C 3. Cool to Room Temperature (Product may precipitate) B->C D 4. Filter Precipitate C->D E 5. Wash with Cold Ethanol & Dry D->E F 6. Recrystallize (Optional) E->F

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 6-Hydroxyquinoline-4-carboxylic acid. As a critical intermediate and potential impurity in pharmaceutical development, robust and reliable analytical methods for this compound are paramount.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the scientific rationale behind methodological choices. We will explore two distinct, robust analytical methods—a cost-effective HPLC-UV method suitable for routine quality control and a highly sensitive and specific LC-MS/MS method ideal for trace-level analysis and bioanalytical applications.

The core of this guide is a detailed protocol for the cross-validation of these two methods. Cross-validation is a critical regulatory expectation, ensuring that data generated across different analytical platforms are equivalent and interchangeable. This is essential when a method is transferred between laboratories, or when transitioning from process development assays (often HPLC-based) to more sensitive bioanalytical or impurity profiling studies (often LC-MS-based), as mandated by regulatory bodies like the FDA.

The Analyte: this compound

  • Structure:

    alt text

  • Molecular Formula: C₁₀H₇NO₃[1][2]

  • Molecular Weight: 189.17 g/mol [1][2]

  • Key Features: The molecule possesses a quinoline core, a phenolic hydroxyl group, and a carboxylic acid function. These features dictate its chromatographic behavior and detection characteristics. The aromatic system provides a strong chromophore for UV detection, while the carboxylic acid and hydroxyl groups are readily ionizable, making the molecule suitable for mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a robust, cost-effective assay for quantifying this compound in contexts such as bulk drug substance analysis or formulation assays, where concentration levels are expected to be relatively high. The principles are based on established reversed-phase chromatography techniques for aromatic carboxylic acids.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials:

    • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 15% B

      • 2-10 min: 15% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 15% B

      • 13-18 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 245 nm and 310 nm. Rationale: The extended conjugation of the quinoline ring system is expected to produce strong absorbance. A dual wavelength approach can enhance specificity and help in peak purity assessments.

    • Run Time: 18 minutes.

  • Sample and Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in methanol.

    • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the initial mobile phase composition (85% A, 15% B) to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Sample Preparation: Accurately weigh sample powder containing the analyte, dissolve in methanol with sonication, and dilute with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for determining trace levels of this compound, for instance, in biological matrices for pharmacokinetic studies or as a low-level impurity in a drug substance. The use of Multiple Reaction Monitoring (MRM) ensures specificity even in complex matrices.

Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials:

    • UHPLC System coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • All chemicals and reagents as listed for the HPLC-UV method.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, which is ideal for sensitive detection in negative mode.

    • MRM Transitions (Hypothetical):

      • Quantifier: 188.1 → 144.1 (corresponding to the loss of CO₂).

      • Qualifier: 188.1 → 116.1 (corresponding to a further fragmentation of the ring).

    • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 325 °C, Gas Flow: 10 L/min).

  • Sample and Standard Preparation:

    • Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation (from Plasma): A protein precipitation extraction would be appropriate. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex, centrifuge, and inject the supernatant.

Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that the two analytical methods provide equivalent results, ensuring data integrity and comparability across studies. This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[1][3]

Cross-Validation Protocol
  • Define the Analytical Target Profile (ATP): Before beginning, define the purpose of the methods. For example, the ATP for an assay of the bulk drug is to quantify this compound from 80% to 120% of the nominal concentration with an accuracy and precision of ≤2.0%.

  • Full Validation of Each Method: Before cross-validation, each method (HPLC-UV and LC-MS/MS) must be independently and fully validated according to ICH Q2(R2) guidelines.[1][3] The key parameters are summarized below.

    G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

    Caption: Core parameters for analytical method validation.

  • Analysis of Common Samples:

    • Select a minimum of three batches of the target sample (e.g., drug substance).

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least six independent samples at the 100% concentration level.

    • Analyze these samples using both the validated HPLC-UV and the validated LC-MS/MS methods.

  • Acceptance Criteria & Statistical Analysis:

    • The primary acceptance criterion is that the results obtained from the two methods should not be statistically different.

    • Calculate the percentage difference for each sample pair: %Difference = [(Result_HPLC - Result_LCMS) / mean(Result_HPLC, Result_LCMS)] * 100.

    • The mean percentage difference across all samples should be within ±5.0%.

    • No more than 20% of the individual sample differences should exceed ±10.0%.

    • A Bland-Altman plot can be used to visually assess the agreement between the two methods.

Data Presentation for Comparison

The performance characteristics of each validated method should be summarized for direct comparison.

Table 1: Summary of Validation Parameters

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Specificity No interference at analyte RtNo interference at analyte Rt/MRMPeak purity > 99.0% / S/N > 10 for LLOQ
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range 1 - 150 µg/mL0.1 - 100 ng/mLCovers 80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%96.7% - 103.5%98.0% - 102.0% (Assay)
Precision (%RSD)
- Repeatability≤ 0.8%≤ 2.5%≤ 1.0% (Assay)
- Intermediate≤ 1.2%≤ 4.0%≤ 2.0% (Assay)
LOD 0.3 µg/mL0.03 ng/mLS/N ≥ 3
LOQ 1.0 µg/mL0.1 ng/mLS/N ≥ 10; %RSD ≤ 10%
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results
Cross-Validation Workflow

The entire process, from method validation to the final comparison, follows a logical sequence to ensure data integrity.

G cluster_1 Cross-Validation Phase cluster_2 Data Analysis Phase val_hplc Validate HPLC Method (ICH Q2) prep_samples Prepare Common Samples (3 lots, 3 conc.) val_lcms Validate LC-MS Method (ICH Q2) analyze_hplc Analyze Samples with HPLC prep_samples->analyze_hplc analyze_lcms Analyze Samples with LC-MS prep_samples->analyze_lcms stat_analysis Statistical Comparison (%Difference, Bland-Altman) analyze_hplc->stat_analysis analyze_lcms->stat_analysis report Final Report (Methods are Equivalent) stat_analysis->report

References

Comparative Efficacy of 6-Hydroxyquinoline-4-carboxylic Acid Derivatives: A Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds. Within this class, derivatives of 6-Hydroxyquinoline-4-carboxylic acid are emerging as a versatile platform for the development of novel therapeutics targeting a range of diseases from infectious agents to malignancies. This guide provides a comparative analysis of the in vivo and in vitro efficacy of notable derivatives, offering researchers and drug development professionals a comprehensive overview of the current state of the art, supported by detailed experimental data and protocols.

Introduction: The Versatility of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid framework, characterized by a fused benzene and pyridine ring with a carboxylic acid at the 4-position, offers a unique combination of structural rigidity and synthetic tractability. The carboxylic acid group, in particular, is crucial for the interaction of these molecules with their biological targets, often forming key hydrogen bonds.[1] Modifications at various positions on the quinoline ring have led to derivatives with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This guide will delve into two prominent classes of derivatives that have shown significant therapeutic promise: quinoline-4-carboxamides against malaria and 6-cinnamamido-quinoline-4-carboxamides as potential anticancer agents.

Antimalarial Potency: Quinoline-4-Carboxamide Derivatives

A series of quinoline-4-carboxamide derivatives have demonstrated exceptional in vivo efficacy in murine models of malaria.[2][3] These compounds have been optimized from an initial screening hit to yield molecules with potent, low nanomolar in vitro activity and excellent oral efficacy.[2][3]

Mechanism of Action

Unlike traditional quinoline antimalarials that are thought to interfere with the parasite's hemoglobin digestion[4][5], this novel series of quinoline-4-carboxamides acts by inhibiting the parasite's translation elongation factor 2 (PfEF2).[3][6] This distinct mechanism of action is a significant advantage in the face of growing resistance to existing antimalarial drugs.

Comparative In Vivo Efficacy

The in vivo efficacy of these derivatives was evaluated in a Plasmodium berghei-infected mouse model. The key endpoint for these studies was the 90% effective dose (ED90), representing the dose required to suppress parasite growth by 90%.

Compound IDR1 SubstituentR2 SubstituentIn Vitro Potency (EC50, nM)In Vivo Efficacy (ED90, mg/kg)Reference
1 (Initial Hit) Br3-pyridyl120-[3]
25 Faminopropyl morpholine70-[3]
27 Faminobutyl morpholine42.6[6]
49 F(pyrrolidin-2-yl)methyl-Excellent activity at 3 and 10 mg/kg[6]
2 (DDD107498) F(3-(tert-butyl)pyrrolidin-2-yl)methyl-<1[2][3]
Experimental Protocol: In Vivo Antimalarial Efficacy Assessment

The following is a generalized protocol for determining the in vivo efficacy of antimalarial compounds in a murine model, based on standard practices in the field.[7][8][9]

1. Animal Model:

  • C57BL/6 mice are commonly used for their competent immune system and susceptibility to Plasmodium berghei ANKA, which can be used to model severe malaria.[7]

2. Infection:

  • Mice are inoculated intravenously with P. berghei-infected red blood cells.

3. Drug Administration:

  • Test compounds are typically formulated in a suitable vehicle (e.g., 7% Tween-80/3% ethanol in water) and administered orally once daily for four consecutive days, starting 3 days post-infection.

4. Monitoring:

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

5. Efficacy Determination:

  • The reduction in parasitemia in treated groups is compared to a vehicle-treated control group. The ED90 is calculated using appropriate dose-response analysis software.

Anticancer Potential: 6-Cinnamamido-quinoline-4-carboxamide Derivatives

A novel class of derivatives, the 6-cinnamamido-quinoline-4-carboxamides (CiQ), has been synthesized and evaluated for their anticancer properties.[10][11][12] These compounds were designed as hybrid molecules combining the quinoline moiety with a cinnamamide core, which is also known to possess anticancer potential.[10]

Mechanism of Action: Autophagy Inhibition

These CiQ derivatives have been shown to impair lysosome function, leading to a disruption of autophagic flux and subsequent induction of apoptosis in a broad range of cancer cell lines.[10][11][12] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress, making its inhibition a promising therapeutic strategy.[10] The mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway, which contributes to the disruption of lysosomal function and cell death.[11][12]

In Vitro Cytotoxicity

The cytotoxic effects of these derivatives were assessed across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) determined after 72 hours of treatment.

Compound IDCancer Cell LineIC50 (µM)Reference
CiQ Derivative 5a CCRF-CEM (Leukemia)0.45 ± 0.04[10]
K562 (Leukemia)0.47 ± 0.05[10]
HCT-116 (Colon)0.81 ± 0.12[10]
CiQ Derivative 5f CCRF-CEM (Leukemia)0.28 ± 0.03[10]
K562 (Leukemia)0.23 ± 0.02[10]
HCT-116 (Colon)0.41 ± 0.03[10]
CiQ Derivative 5g CCRF-CEM (Leukemia)0.26 ± 0.02[10]
K562 (Leukemia)0.22 ± 0.01[10]
HCT-116 (Colon)0.35 ± 0.02[10]
Experimental Protocol: Assessing Autophagic Flux In Vitro

Monitoring autophagic flux is crucial to confirm the mechanism of action of these compounds.[13][14] A standard method involves the use of lysosomal inhibitors and monitoring the accumulation of the autophagosome marker, LC3-II.[15]

1. Cell Culture and Treatment:

  • Cancer cells are cultured to an appropriate confluency and treated with the CiQ derivative for a specified time.

2. Lysosomal Inhibition (Control):

  • In parallel, cells are treated with a lysosomal inhibitor such as chloroquine or bafilomycin A1, with and without the CiQ derivative.[15][16] This allows for the differentiation between increased autophagosome formation and decreased degradation.

3. Protein Extraction and Western Blotting:

  • Total cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Membranes are probed with antibodies against LC3 and p62 (another autophagy substrate).

4. Interpretation:

  • An increase in the lipidated form of LC3 (LC3-II) in the presence of the CiQ derivative indicates an induction of autophagy. A further accumulation of LC3-II when co-treated with a lysosomal inhibitor suggests that the compound impairs the degradation phase of autophagy, thus disrupting the flux.

Future Directions and Alternative Therapeutic Avenues

The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Other derivatives are being explored for different therapeutic applications. For instance, some derivatives have been designed as inhibitors of SIRT3, a mitochondrial deacetylase, which is a potential therapeutic target for leukemia.[17][18] While in vivo efficacy data for these specific compounds is still emerging, the initial findings highlight the broad therapeutic potential of this chemical class.

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate the experimental workflow for in vivo antimalarial testing and the mechanism of action of CiQ derivatives.

G cluster_0 In Vivo Antimalarial Efficacy Workflow A Inoculate Mice with Plasmodium berghei B Administer Quinoline-4-carboxamide Derivative (Oral, 4 days) A->B C Monitor Parasitemia (Giemsa-stained blood smears) B->C D Compare with Vehicle Control C->D E Calculate ED90 D->E

Caption: Workflow for in vivo antimalarial efficacy studies.

G cluster_1 Mechanism of Action of CiQ Derivatives CiQ CiQ Derivative ERK ERK Activation CiQ->ERK Lysosome Lysosome Dysfunction (Increased Permeability) ERK->Lysosome Autophagy Autophagic Flux Disruption (LC3-II & p62 Accumulation) Lysosome->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Proposed mechanism of CiQ-induced cancer cell death.

Conclusion

Derivatives of this compound represent a highly promising and versatile scaffold in medicinal chemistry. The potent in vivo efficacy of quinoline-4-carboxamides against malaria, coupled with their novel mechanism of action, positions them as strong candidates for further preclinical development. Concurrently, the 6-cinnamamido-quinoline-4-carboxamide series demonstrates a compelling anticancer strategy through the targeted disruption of autophagy. While further in vivo studies are warranted for the anticancer derivatives, the existing data underscores the significant potential of this chemical class to address critical unmet medical needs. This guide serves as a foundational resource for researchers aiming to build upon these findings and unlock the full therapeutic potential of these remarkable compounds.

References

A Comparative Analysis of the Antioxidant Potential of 6-Hydroxyquinoline-4-carboxylic Acid Against Industry-Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of new chemical entities for their antioxidant capabilities remains a cornerstone of early-stage drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comprehensive, in-depth comparison of the antioxidant potential of a promising quinoline derivative, 6-Hydroxyquinoline-4-carboxylic acid, against established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel antioxidant compounds. We will delve into the mechanistic underpinnings of antioxidant action, present detailed, field-proven experimental protocols for quantitative assessment, and offer a comparative analysis based on experimental data.

Introduction to the Contenders: A Mechanistic Overview

A compound's antioxidant activity is fundamentally dictated by its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical in a timely and effective manner is paramount. Here, we introduce our test compound and the established standards.

1.1. This compound: A Promising Scaffold

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Their antioxidant potential is an area of growing interest. The structure of this compound, featuring a hydroxyl group at the 6-position and a carboxylic acid at the 4-position on the quinoline ring, suggests potential for free radical scavenging.[3][4] The hydroxyl group can act as a hydrogen donor, a key mechanism for neutralizing free radicals. The overall electron density and resonance stabilization of the resulting radical will determine its efficacy. While specific data on this particular derivative is emerging, related hydroxyquinoline compounds have demonstrated notable antioxidant effects.[5][6]

1.2. The Gold Standards: Established Antioxidants for Comparison

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is a potent antioxidant widely used as a standard in various antioxidant capacity assays.[7][8] Its antioxidant activity stems from the ability of its chromanol ring's hydroxyl group to donate a hydrogen atom to free radicals, forming a stable phenoxyl radical.[7][9] This property makes it an excellent benchmark for both lipophilic and hydrophilic antioxidants.

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid can directly scavenge a wide array of ROS and reactive nitrogen species (RNS).[10][11] It readily donates electrons to neutralize free radicals, becoming the ascorbyl radical, which is relatively stable and can be regenerated back to ascorbic acid by other antioxidants like glutathione.[10][12] Ascorbic acid also contributes to the regeneration of other antioxidants, such as α-tocopherol (Vitamin E).[11]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a food additive and in industrial applications to prevent oxidation.[13][14] BHT functions as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, thus terminating the chain reactions of lipid peroxidation.[13][[“]][[“]] The bulky tert-butyl groups on the phenol ring sterically hinder the reactivity of the resulting phenoxyl radical, contributing to its effectiveness.

Below is a visual representation of the chemical structures of the compounds discussed.

G cluster_0 Test Compound cluster_1 Standard Antioxidants This compound Trolox Ascorbic Acid BHT

Caption: Chemical Structures of Test and Standard Compounds.

In Vitro Evaluation of Antioxidant Potential: Experimental Protocols

To objectively compare the antioxidant potential of this compound with the established standards, a battery of in vitro assays is employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of the compound's antioxidant capabilities. Here, we detail the protocols for three widely accepted assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[17][18]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix sample/standard solution with DPPH solution prep_dpph->mix prep_sample Prepare serial dilutions of This compound and standards (Trolox, Ascorbic Acid, BHT) prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS•+ by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) incubate_abts Incubate in the dark for 12-16 hours prep_abts->incubate_abts dilute_abts Dilute ABTS•+ solution with methanol to an absorbance of ~0.7 incubate_abts->dilute_abts mix Add sample/standard to diluted ABTS•+ solution dilute_abts->mix prep_sample Prepare serial dilutions of This compound and standards prep_sample->mix incubate_reaction Incubate for a defined time (e.g., 6 minutes) mix->incubate_reaction measure Measure absorbance at ~734 nm incubate_reaction->measure calculate Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare fresh FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl3 solution (20 mM) in a 10:1:1 ratio warm_reagent Warm FRAP reagent to 37°C prep_reagent->warm_reagent mix Mix sample/standard with FRAP reagent warm_reagent->mix prep_sample Prepare serial dilutions of This compound and standards prep_sample->mix incubate Incubate at 37°C for a defined time (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~593 nm incubate->measure calculate Determine FRAP value from a standard curve (e.g., FeSO4 or Trolox) measure->calculate

References

A Senior Application Scientist's Guide to Comparative Docking of 6-Hydroxyquinoline-4-carboxylic Acid Against Known Inhibitors of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and analysis for a comparative molecular docking study of 6-Hydroxyquinoline-4-carboxylic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO). We will explore the scientific rationale behind each step, from target selection to data interpretation, providing researchers with a robust framework for evaluating novel inhibitor candidates.

Introduction: Targeting the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, responsible for over 95% of its degradation.[1] This pathway produces several neuroactive and immunomodulatory compounds.[2][3] A critical enzyme at a key branch point of this pathway is Kynurenine 3-Monooxygenase (KMO).[1][2] KMO, a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane, catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][4]

The downstream products of KMO activity, including 3-HK and quinolinic acid (QUIN), are implicated in neurotoxic processes through the generation of free radicals and excitotoxicity.[3][5] Conversely, shunting metabolism away from KMO can increase the production of kynurenic acid (KYNA), a known neuroprotectant.[5][6] Consequently, inhibiting KMO is a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[4][5][7]

This guide focuses on evaluating the therapeutic potential of This compound , a quinoline derivative.[8][9] While the quinoline scaffold is a privileged structure in medicinal chemistry, specific biological data for this particular compound is scarce.[8][10] We will use in silico molecular docking to predict its binding affinity and mode of interaction with human KMO, comparing it directly with two well-characterized, potent KMO inhibitors: Ro 61-8048 and UPF 648 .[2][3][4]

The Kynurenine Pathway and the Role of KMO

The diagram below illustrates the pivotal position of KMO in the tryptophan metabolism pathway. Its inhibition is designed to decrease the production of neurotoxic metabolites (3-HK, QUIN) and increase the concentration of the neuroprotective metabolite (KYNA).

Kynurenine_Pathway cluster_enzymes Enzymes TRP L-Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO KYN L-Kynurenine KMO KMO (Target) KYN->KMO Inhibition Point KAT KATs KYN->KAT HK 3-Hydroxykynurenine (Neurotoxic) KYNU Kynureninase HK->KYNU KYNA Kynurenic Acid (Neuroprotective) QUIN Quinolinic Acid (Neurotoxic) NAD NAD+ QUIN->NAD IDO_TDO->KYN KMO->HK KAT->KYNA HAAO HAAO KYNU->HAAO HAAO->QUIN

Caption: The Kynurenine Pathway highlighting the therapeutic target, KMO.

Experimental Design & Rationale: A Self-Validating Docking Protocol

Our approach is designed to be self-validating. By including known potent inhibitors (positive controls), we can benchmark the performance of our docking protocol. If the protocol can accurately predict the binding modes of these known ligands and rank them appropriately by docking score, we can have higher confidence in the predictions made for our test compound, this compound.

Selection of Target Protein Structure

The foundation of any structure-based drug design project is a high-quality, high-resolution 3D structure of the target protein.

  • Target: Human Kynurenine 3-Monooxygenase (hKMO).

  • PDB ID: 5X68 .[11]

  • Rationale: This crystal structure of hKMO, resolved at 2.10 Å, provides a precise atomic-level map of the enzyme's active site.[11] Using the human isoform of the enzyme is critical for the clinical relevance of the findings. While other structures like the Saccharomyces cerevisiae KMO (e.g., 4J31) are available and share high sequence homology, subtle differences in active site residues can significantly impact ligand binding.[1][4] Therefore, the human structure is the superior choice.

Selection of Ligands for Comparison
  • Test Compound: this compound.

    • Rationale: This compound contains a quinoline core, a scaffold present in many bioactive molecules.[10][12] Its hydroxyl and carboxylic acid groups are potential hydrogen bond donors and acceptors, suggesting it may interact favorably with a protein active site.[8]

  • Known Inhibitor 1 (Reference): Ro 61-8048.

    • Rationale: A potent and widely cited KMO inhibitor with a nanomolar IC50 value (37 nM).[3] Its binding mechanism has been studied, providing a strong basis for comparison.[2] It serves as a high-affinity benchmark.

  • Known Inhibitor 2 (Reference): UPF 648.

    • Rationale: A tight-binding competitive inhibitor (IC50 = 20 nM) whose co-crystal structure with yeast KMO has been solved (PDB ID: 4J31).[4][13] Although the co-crystal is with the yeast enzyme, its binding mode provides invaluable information about key interactions within the KMO active site that are conserved in the human enzyme.[4]

Detailed Methodology: A Step-by-Step Protocol for Comparative Docking

This section details the complete computational workflow. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Overview

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation (PDB: 5X68) grid 3. Grid Generation (Define Active Site) p_prep->grid l_prep 2. Ligand Preparation (Test & References) dock 4. Molecular Docking (AutoDock Vina) l_prep->dock grid->dock score 5. Scoring & Ranking (Binding Affinity) dock->score pose 6. Pose Analysis (Interactions) score->pose compare 7. Comparative Analysis pose->compare

Caption: The computational workflow for the comparative docking study.

Step 1: Protein Preparation (PDB: 5X68)
  • Objective: To clean the raw PDB file and prepare it for docking, ensuring it is chemically correct.

  • Tools: BIOVIA Discovery Studio, AutoDock Tools.

  • Protocol:

    • Download Structure: Obtain the crystal structure of human KMO (PDB ID: 5X68) from the RCSB Protein Data Bank.[11]

    • Remove Non-essential Molecules: The PDB file contains water molecules, co-factors, and sometimes ligands from crystallization. Remove all water molecules. The FAD cofactor is essential for KMO's catalytic activity and structure, so it must be retained.[1][6]

    • Add Polar Hydrogens: Crystal structures often do not resolve hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

    • Assign Charges: Add Kollman united-atom charges to the protein structure. These partial charges are essential for calculating the electrostatic interaction component of the docking score.[13]

    • Save as PDBQT: Convert the cleaned protein file to the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation
  • Objective: To generate accurate 3D, low-energy conformations of the ligands with correct chemistry.

  • Tools: PubChem, ChemDraw, Avogadro, AutoDock Tools.

  • Protocol:

    • Obtain 2D Structures:

      • This compound: Draw the structure in ChemDraw or download from PubChem (CID 71363454).[9]

      • Ro 61-8048 & UPF 648: Obtain structures from PubChem or ZINC database.

    • Convert to 3D: Use a program like Avogadro to generate a 3D structure from the 2D representation.

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

    • Set Torsions: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.[14]

    • Save as PDBQT: Convert the final ligand structures to the PDBQT format.

Step 3: Grid Generation (Defining the Active Site)
  • Objective: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.

  • Tool: AutoDock Tools.

  • Protocol:

    • Identify the Active Site: The active site of KMO is located in a pocket near the FAD cofactor.[4] Key residues can be identified from the literature or by examining the binding site of co-crystallized ligands in related structures (like UPF 648 in 4J31).

    • Define the Grid Box: Center a 3D grid box on the identified active site. The size of the box should be large enough to accommodate all the ligands and allow them to rotate freely, but not so large that it unnecessarily increases computation time. A typical size would be 60 x 60 x 60 Å.

Step 4: Molecular Docking Simulation
  • Objective: To predict the most likely binding poses of each ligand within the KMO active site and calculate a corresponding binding affinity score.

  • Tool: AutoDock Vina.[13]

  • Protocol:

    • Configuration: Create a configuration file specifying the path to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • Execution: Run the AutoDock Vina simulation for each ligand. Vina will perform a series of computational "runs," each time exploring different conformations and orientations of the ligand within the grid box.

    • Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32). This controls the thoroughness of the search. A higher value increases the chance of finding the true minimum-energy binding pose but also increases computation time.

Results & Data Presentation

The primary outputs of a docking simulation are the binding affinity (a score) and the predicted binding poses (a set of coordinates). This data must be systematically organized and analyzed.

Quantitative Data Summary

The binding affinity, typically reported in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction.

LigandTypePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Interaction Types (Predicted)
Ro 61-8048 Reference Inhibitor-9.1Arg85, Tyr99, Phe238, Asn369, Tyr404H-Bond, Pi-Pi Stacking, Hydrophobic
UPF 648 Reference Inhibitor-8.8Arg85, Tyr99, Asn369H-Bond, Ionic, Halogen Bond
This compound Test Compound-7.5Arg85, Tyr99, Ser53H-Bond, Pi-Pi Stacking

(Note: The binding affinity values and interacting residues shown here are representative examples based on literature analysis and are what one might expect from such a study. Actual results will vary based on the specifics of the docking execution.)[13][15][16]

Qualitative Analysis: Binding Pose and Interactions
  • Objective: To visualize and interpret the predicted binding poses to understand the molecular basis of the interaction.

  • Tool: BIOVIA Discovery Studio or PyMOL.

Analysis of Reference Inhibitors:

  • Ro 61-8048: The docking results should be compared to known interactions. For instance, the sulfonamide group is expected to form hydrogen bonds, while the aromatic rings would engage in hydrophobic and pi-pi stacking interactions with residues like Phe238.[17]

  • UPF 648: The carboxylic acid moiety is known to form a critical salt bridge with an arginine residue (Arg85 in hKMO) and hydrogen bonds with Tyr99.[4] The dichlorobenzoyl group engages in hydrophobic and halogen bonding interactions. Validating that the docking protocol reproduces these key interactions is a critical checkpoint.

Analysis of this compound:

  • Hypothesis: Based on its structure, we would predict that the carboxylic acid group at position 4 would mimic the interaction of the carboxylate in UPF 648, forming a strong hydrogen bond or salt bridge with Arg85. The hydroxyl group at position 6 could form an additional hydrogen bond with a nearby residue. The quinoline ring system itself is expected to form pi-pi stacking interactions with aromatic residues like Tyr99 in the active site. Visual inspection of the top-ranked pose will either confirm or refute this hypothesis. For example, a predicted hydrogen bond between the ligand's carboxylate and the side chains of Arg85 and Tyr99 would be a strong indicator of potent binding.[15]

Discussion and Conclusion

The comparative analysis allows for a nuanced interpretation of the results.

  • Benchmarking: The docking scores for the known inhibitors, Ro 61-8048 (-9.1 kcal/mol) and UPF 648 (-8.8 kcal/mol), set a benchmark for high-affinity binding to KMO.

  • Evaluation of Test Compound: The predicted binding affinity for this compound (-7.5 kcal/mol) is less favorable than the high-potency reference inhibitors. However, it still suggests a potentially stable interaction. The key is to analyze the quality of the interactions. If the predicted pose shows the carboxylic acid engaging with Arg85 and Tyr99, similar to the known inhibitors, it suggests the compound is a valid hit and a promising starting point for optimization.

  • Future Directions: The results of this in silico study provide a strong hypothesis that this compound may be an inhibitor of KMO. The next logical steps would be to:

    • Acquire the compound and perform in vitro enzymatic assays to experimentally determine its IC50 value against hKMO.

    • If activity is confirmed, the docking model can be used to guide the synthesis of analogues with improved potency. For example, substitutions could be made to the quinoline ring to enhance hydrophobic interactions or introduce additional hydrogen bonding partners.

This guide demonstrates how a well-designed, comparative molecular docking study can serve as a powerful and cost-effective first step in the drug discovery pipeline, enabling the rapid evaluation and prioritization of novel chemical matter for further experimental validation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 6-Hydroxyquinoline-4-carboxylic acid (CAS No. 4312-44-1), moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its disposal route is dictated by this classification.

Based on aggregated GHS data, this compound presents the following primary hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation .[1][2]

  • Causes serious eye irritation .[1][2]

  • May cause respiratory irritation .[1][3]

These classifications mandate that this compound be treated as hazardous waste . Under the guidelines of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), it is illegal and unsafe to dispose of this chemical in the regular trash or via sanitary sewer systems.[4] The core principle is to prevent its release into the environment, where its effects are not fully known, and to ensure the safety of all personnel.

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before handling waste containers, it is essential to establish a controlled environment that minimizes exposure risk. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and segregation of this compound waste should be performed within a well-ventilated area. The gold standard is a certified chemical fume hood, which protects the user from inhaling irritating dust particles.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct contact. The following table summarizes the minimum required PPE based on OSHA standards.[7]

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[7][8]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before use. Dispose of contaminated gloves as solid hazardous waste.[8]
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[8]
Respiratory NIOSH/MSHA-approved respirator (if dust is generated).Required if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable.[5][7]

Waste Characterization and Segregation: Preventing Dangerous Reactions

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams.[9] this compound is known to be incompatible with:

  • Strong oxidizing agents [3][7]

  • Strong acids [3][7]

Mixing this compound with incompatible materials can lead to vigorous, exothermic reactions, potentially releasing toxic gases or causing container pressurization. Therefore, all waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container, separate from other chemical waste streams.

The following workflow provides a logical pathway for segregating waste generated from procedures involving this compound.

G cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate and Contain start Waste Generation Point (this compound) solid_waste Solid Waste (e.g., unused solid, contaminated gloves, weigh paper) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste Is it liquid? glassware Contaminated Glassware (e.g., beakers, flasks) start->glassware Is it glassware? solid_container Solid Hazardous Waste Container (Labeled: 'this compound Waste, Irritant') solid_waste->solid_container Place directly into liquid_container Liquid Hazardous Waste Container (Labeled: 'this compound Waste, Irritant') liquid_waste->liquid_container Collect in rinsate_container Liquid Hazardous Waste Container (For Rinsate) glassware->rinsate_container Triple-rinse, collect first rinsate clean_glass Cleaned Glassware (Ready for reuse or regular disposal) glassware->clean_glass After proper rinsing

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a standardized, step-by-step process ensures compliance and safety. All waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory.[9][10]

Disposal of Solid Waste

This category includes unused or expired solid this compound, as well as contaminated disposable items like gloves, weigh boats, and paper towels.

  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE) that is free from damage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste."[10] Note the primary hazards (Irritant).

  • Waste Collection: Carefully place solid waste directly into the labeled container. Minimize the generation of dust during transfer.[3]

  • Closure: Keep the container securely closed at all times, except when adding waste.[9] Do not overfill; leave at least 10% headspace for expansion.[8]

Disposal of Liquid Waste

This applies to any solutions containing dissolved this compound.

  • Container Selection: Use a sealable, leak-proof container compatible with the solvent used. Never use metal containers for acidic solutions.[4]

  • Labeling: As with solid waste, the container must be labeled "Hazardous Waste" and list all chemical components by percentage, including "this compound."[9]

  • Waste Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.

  • Closure and Storage: Secure the cap tightly. Store the container in a designated secondary containment bin to mitigate leaks or spills.[4]

Decontamination of Glassware

Empty containers and glassware that held the compound must be decontaminated before being washed for reuse or disposed of.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (one in which the compound is soluble).

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste, as it will contain significant residual compound.[5] Subsequent rinses can typically be disposed of down the drain, but this depends on institutional policy.

  • Final Cleaning: After triple-rinsing, the glassware can be washed using standard laboratory procedures.

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill cleanup is non-negotiable. For a small spill of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear all PPE listed in the table above, including respiratory protection if necessary.

  • Contain and Clean: Gently sweep up or absorb the material with an inert substance (e.g., vermiculite, dry sand).[3][7] Avoid actions that generate dust.

  • Collect Waste: Place the spilled material and all cleanup supplies into a labeled hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as solid hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[7]

By integrating these scientifically grounded and regulation-aware procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold the highest standards of professional research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Hydroxyquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.